molecular formula C5H5NO2 B1318973 Furan-3-carboxamide CAS No. 609-35-8

Furan-3-carboxamide

Numéro de catalogue: B1318973
Numéro CAS: 609-35-8
Poids moléculaire: 111.1 g/mol
Clé InChI: GOLHZPOXCLTFRB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Furan-3-carboxamide is a useful research compound. Its molecular formula is C5H5NO2 and its molecular weight is 111.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLHZPOXCLTFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591586
Record name Furan-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-35-8
Record name 3-Furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Furan-3-carboxamide from 3-Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for converting 3-furoic acid into furan-3-carboxamide and its derivatives. The synthesis of furan-3-carboxamides is a critical process in medicinal chemistry and drug development, as this scaffold is present in numerous compounds with diverse biological activities. This document outlines the core methodologies, presents quantitative data in a structured format, provides detailed experimental protocols, and includes visualizations of the chemical pathways.

Introduction

Furan-3-carboxamides are a class of organic compounds characterized by a furan ring substituted with a carboxamide group at the 3-position. The direct amidation of 3-furoic acid presents a challenge due to the competing acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate salt. To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species. The two primary strategies for this activation, which will be detailed in this guide, are:

  • Conversion to an Acyl Halide Intermediate: This classic and robust method involves the transformation of 3-furoic acid into a more reactive acyl chloride, which then readily undergoes nucleophilic attack by an amine.

  • Use of Coupling Reagents: This approach utilizes specialized reagents to facilitate the direct condensation of the carboxylic acid and amine under milder conditions, often preserving sensitive functional groups.

Synthetic Methodologies

Method 1: The Acyl Chloride Pathway

This widely-used, two-step method first involves the conversion of 3-furoic acid to 3-furoyl chloride, followed by the reaction of the acyl chloride with an amine.

Step 1: Formation of 3-Furoyl Chloride

3-Furoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, to produce the corresponding acyl chloride. Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl).

Step 2: Amide Formation

The resulting 3-furoyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the this compound.

A one-pot variation of this procedure involves the in situ generation of the acyl chloride in the presence of the amine.

Logical Workflow for the Acyl Chloride Pathway

FuroicAcid 3-Furoic Acid AcylChloride 3-Furoyl Chloride (Intermediate) FuroicAcid->AcylChloride Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcylChloride FuranCarboxamide This compound AcylChloride->FuranCarboxamide Amidation Amine Amine (R-NH₂) Amine->FuranCarboxamide Base Base (e.g., Triethylamine) Base->FuranCarboxamide HCl Scavenger

Caption: General workflow for the synthesis of this compound via an acyl chloride intermediate.

Method 2: Coupling Agent-Mediated Amidation

Peptide coupling reagents are highly efficient for forming amide bonds directly from carboxylic acids and amines under mild conditions. These reagents activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[1]

  • Phosphonium Salts: Such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

  • Aminium/Uronium Salts: Such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The reaction mechanism for carbodiimide coupling involves the formation of a highly reactive O-acylisourea intermediate.[2] Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and improve yields.[3][4]

Signaling Pathway for EDC/HOBt Coupling

cluster_activation Activation Phase cluster_coupling Coupling Phase FuroicAcid 3-Furoic Acid O_acylisourea O-acylisourea Intermediate FuroicAcid->O_acylisourea EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester HOBt HOBt HOBt->HOBt_ester FuranCarboxamide This compound HOBt_ester->FuranCarboxamide Amine Amine (R-NH₂) Amine->FuranCarboxamide

Caption: Reaction pathway for this compound synthesis using EDC and HOBt as coupling agents.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various furan-3-carboxamides. Note that the data is derived from a method starting with 3-trichloroacetyl furan, which is subsequently converted to the target amides. This provides valuable insight into the reactivity of different amines.[5]

AmineSolventTemperature (°C)Time (h)Yield (%)
Ammonium HydroxideWater802072
MethylamineWater802085
AllylamineToluene802491
MorpholineToluene1001689
PiperidineToluene1001667
AnilineToluene1807291
BenzylamineToluene1002498
HydrazineToluene1002475

Data adapted from a procedure starting with 3-trichloroacetyl furan.[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis via Acyl Chloride Intermediate

This protocol is a general procedure for the one-pot synthesis of amides from carboxylic acids using thionyl chloride and can be adapted for 3-furoic acid.[6][7]

Materials:

  • 3-Furoic Acid

  • Amine (e.g., benzylamine)

  • Thionyl Chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1N HCl solution

  • 1N NaOH solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the desired amine (1 mmol) and triethylamine (3 mmol) in dichloromethane, add 3-furoic acid (1 mmol).

  • Add thionyl chloride (1 mmol) to the mixture at room temperature.

  • Stir the reaction mixture for 5-20 minutes at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Redissolve the resulting residue in dichloromethane and wash sequentially with 1N HCl and then with 1N NaOH.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Synthesis using EDC Coupling Agent

This is a general procedure for amide formation using EDC and can be adapted for the synthesis of this compound.[8]

Materials:

  • 3-Furoic Acid

  • Amine (e.g., aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Dimethylformamide (DMF)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 3-furoic acid (1 equivalent) in DMF.

  • Add a base such as DIPEA (3 equivalents) while cooling the reaction mixture to 0°C.

  • Add EDC (2 equivalents) and HOBt (2 equivalents) to the cooled solution.

  • Add the desired amine (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 30-60 minutes, or until completion as indicated by TLC.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Conclusion

The synthesis of this compound from 3-furoic acid is most effectively achieved through the activation of the carboxylic acid. The choice between the acyl chloride pathway and the use of coupling reagents will depend on the specific substrate, the presence of other functional groups, and the desired reaction conditions. The acyl chloride method is a cost-effective and high-yielding approach, particularly for robust substrates.[9] Coupling reagents offer a milder alternative, which is advantageous for sensitive molecules and is a staple in modern medicinal chemistry for the construction of amide bonds.[3] The provided protocols offer a solid foundation for the successful synthesis of furan-3-carboxamides in a research and development setting.

References

Palladium-Catalyzed Synthesis of Furan-3-Carboxamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the palladium-catalyzed methodologies for the synthesis of furan-3-carboxamides, compounds of significant interest in medicinal chemistry and materials science. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate the application of these methods in a research and development setting.

Introduction

Furan-3-carboxamides are a class of heterocyclic compounds that have garnered considerable attention due to their presence in biologically active molecules and their utility as versatile synthetic intermediates. Traditional synthetic routes to these scaffolds can be lengthy and often lack efficiency. Modern organometallic chemistry, particularly palladium-catalyzed reactions, has opened new avenues for the efficient and modular synthesis of furan-3-carboxamides. This guide focuses on two prominent palladium-catalyzed strategies: a tandem nucleopalladation/isocyanate insertion reaction and a two-step approach involving initial carbonylation followed by amidation.

Tandem Nucleopalladation and Isocyanate Insertion

A highly efficient one-pot synthesis of substituted furan-3-carboxamides involves a palladium-catalyzed tandem reaction between 3-alkyne-1,2-diols and isocyanates.[1][2] This methodology represents an elegant and atom-economical approach to constructing the furan-3-carboxamide core.

Reaction Principle and Mechanism

The reaction proceeds through a proposed catalytic cycle initiated by the nucleopalladation of the alkyne by one of the hydroxyl groups of the 3-alkyne-1,2-diol. This is followed by the insertion of the isocyanate into the resulting vinylpalladium intermediate. Subsequent intramolecular cyclization and dehydration afford the desired this compound. A likely key intermediate in this process is a 6-membered oxaaminopalladacycle.[1][2]

Tandem_Nucleopalladation_Isocyanate_Insertion start 3-Alkyne-1,2-diol + R-N=C=O pd_catalyst Pd(0) Catalyst start->pd_catalyst Oxidative Addition intermediate1 Vinylpalladium Intermediate pd_catalyst->intermediate1 Nucleopalladation intermediate2 6-Membered Oxaaminopalladacycle intermediate1->intermediate2 Isocyanate Insertion product This compound intermediate2->product Reductive Elimination & Dehydration pd_regenerated Pd(0) Catalyst intermediate2->pd_regenerated Catalyst Regeneration Carbonylation_Workflow start Furan Derivative (e.g., 3-Bromofuran) conditions Pd(OAc)₂ (1-15 mol%) CO/CO₂ p-Benzoquinone start->conditions Carbonylation intermediate Furan-3-carboxylic Acid conditions->intermediate amidation Amidation Conditions (e.g., SOCl₂, Amine) intermediate->amidation Amidation product This compound amidation->product

References

An In-Depth Technical Guide to the Formation of Furan-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic mechanisms for the formation of furan-3-carboxamides, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The guide details key synthetic routes, including nucleophilic displacement and multicomponent reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and replication.

Nucleophilic Displacement of an Activated Trichloromethyl Group

A highly effective and direct method for the synthesis of furan-3-carboxamides involves the nucleophilic displacement of a trichloromethyl group from a 3-trichloroacetylfuran precursor. This method is advantageous due to its generally high yields and straightforward procedure.

The reaction proceeds via the initial formation of 3-trichloroacetylfuran, which can be synthesized from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran. The electron-withdrawing nature of the trichloromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary and secondary amines. The subsequent departure of the trichloromethyl anion, which is a good leaving group, drives the reaction to completion, yielding the desired furan-3-carboxamide.[1]

Reaction Workflow: Nucleophilic Displacement

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Trichloroacetylfuran 3-Trichloroacetylfuran Nucleophilic_Attack Nucleophilic Attack on Carbonyl Carbon 3-Trichloroacetylfuran->Nucleophilic_Attack Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Forms Elimination Elimination of Trichloromethyl Anion Intermediate->Elimination Collapses This compound This compound Elimination->this compound Yields

Caption: Workflow for this compound Synthesis via Nucleophilic Displacement.

Quantitative Data: Nucleophilic Displacement

The following table summarizes the yields for the synthesis of various furan-3-carboxamides from 3-trichloroacetylfuran and different amines.[1]

Amine (R1R2NH)R1R2Yield (%)
BenzylamineBenzylH98
CyclohexylamineCyclohexylH95
n-Butylaminen-ButylH92
DiethylamineEthylEthyl85
Morpholine\multicolumn{2}{c}{-(CH2)2O(CH2)2-}90
AnilinePhenylH68
Experimental Protocol: Synthesis of N-benzyl-furan-3-carboxamide[1]
  • Reaction Setup: To a solution of 3-trichloroacetylfuran (1.0 mmol) in a suitable aprotic solvent such as dichloromethane (10 mL), add benzylamine (1.2 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-furan-3-carboxamide.

Multicomponent Reactions (MCRs) for this compound Synthesis

Multicomponent reactions, which combine three or more starting materials in a single synthetic step, offer a highly efficient and diversity-oriented approach to complex molecules like furan-3-carboxamides. The Ugi and Passerini reactions are particularly well-suited for this purpose.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[2] To synthesize a this compound using this method, one of the starting components must contain the furan moiety. A common strategy is to use furan-3-carboxylic acid as the acid component.

The mechanism commences with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide undergoes nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final this compound derivative.[2]

G Aldehyde Aldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Furan-3-carboxylic_acid Furan-3-carboxylic Acid Protonation Protonation Furan-3-carboxylic_acid->Protonation Isocyanide Isocyanide Nucleophilic_Attack Isocyanide Attack Isocyanide->Nucleophilic_Attack Imine_Formation->Protonation Protonation->Nucleophilic_Attack Mumm_Rearrangement Mumm Rearrangement Nucleophilic_Attack->Mumm_Rearrangement Product This compound Derivative Mumm_Rearrangement->Product

Caption: Ugi Reaction Pathway for this compound Derivative Synthesis.

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv), amine (1.0 equiv), and furan-3-carboxylic acid (1.0 equiv) in a polar aprotic solvent such as methanol or dimethylformamide (DMF).

  • Reaction Initiation: To the stirred solution, add the isocyanide (1.0 equiv) dropwise at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

The Passerini Three-Component Reaction

The Passerini reaction is another powerful MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[3] Similar to the Ugi reaction, a furan-containing starting material is required. For instance, using furfural as the aldehyde component will result in a this compound derivative.

The mechanism of the Passerini reaction is believed to proceed through a concerted or ionic pathway depending on the solvent. In aprotic solvents, a trimolecular reaction is proposed, where the isocyanide, carboxylic acid, and carbonyl compound react in a concerted fashion.[3] In polar solvents, an ionic mechanism may operate, involving the initial protonation of the carbonyl group.[4]

G Furfural Furfural Reaction_Complex Three-Component Reaction Furfural->Reaction_Complex Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction_Complex Isocyanide Isocyanide Isocyanide->Reaction_Complex Alpha-acyloxy_carboxamide α-Acyloxy this compound Derivative Reaction_Complex->Alpha-acyloxy_carboxamide

Caption: Logical Flow of the Passerini Reaction for this compound Synthesis.

  • Reaction Setup: In a sealed vial, combine furfural (1.0 equiv.), a carboxylic acid (1.0 equiv.), and an isocyanide (1.0 equiv.) in an aprotic solvent such as dichloromethane (DCM) at a concentration of 0.5 M.

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours.

  • Purification: After the reaction is complete, remove the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired α-acyloxy this compound derivative.

Biological Relevance of Furan-3-carboxamides

Furan-containing compounds are recognized for their wide spectrum of biological activities, and furan-3-carboxamides are no exception. These derivatives have demonstrated notable antimicrobial and anti-inflammatory properties.[1]

The biological effects of furan derivatives are often attributed to their ability to modulate various cellular signaling pathways. For instance, some natural furan derivatives have been shown to exert regulatory effects on pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) signaling cascades.[2][5] Their antimicrobial activity can stem from the selective inhibition of microbial growth and the modification of essential enzymes.[5] While specific signaling pathways for individual furan-3-carboxamides are a subject of ongoing research, the broader class of furan derivatives shows significant therapeutic potential.

Conclusion

The synthesis of furan-3-carboxamides can be effectively achieved through several robust chemical methodologies. The nucleophilic displacement of a 3-trichloroacetyl group offers a direct and high-yielding route. For the rapid generation of diverse libraries of this compound derivatives, the Ugi and Passerini multicomponent reactions provide an elegant and efficient approach. The demonstrated biological activities of furan derivatives underscore the importance of these synthetic methods in the fields of medicinal chemistry and drug development. This guide provides the foundational knowledge for researchers to explore and expand upon the synthesis and application of this promising class of compounds.

References

A Technical Guide to the Spectroscopic Characterization of Furan-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-3-carboxamide derivatives represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. A thorough and accurate structural elucidation is paramount for understanding their structure-activity relationships and advancing their development. This technical guide provides an in-depth overview of the primary spectroscopic techniques employed for the characterization of these derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document details the principles of each technique, presents key quantitative data in tabular format for easy reference, outlines comprehensive experimental protocols, and includes workflow diagrams to illustrate the analytical processes.

Introduction

The furan ring is a fundamental five-membered aromatic heterocycle containing an oxygen atom. When functionalized with a carboxamide group at the 3-position, the resulting this compound scaffold serves as a versatile building block for novel chemical entities. The synthesis and characterization of these compounds are crucial steps in the discovery of new therapeutic agents and functional materials.[1] Spectroscopic methods provide essential information regarding the molecular structure, functional groups, and electronic properties of these molecules, making them indispensable tools for researchers.[2]

Spectroscopic Characterization Techniques

The structural confirmation of this compound derivatives relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3] Both ¹H and ¹³C NMR are routinely used for characterizing this compound derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Key signals for a this compound include:

  • Furan Ring Protons: The protons on the furan ring (H-2, H-4, and H-5) typically appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are characteristic of the substitution pattern.

  • Amide N-H Proton: The proton attached to the amide nitrogen usually appears as a broad singlet. Its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

  • Substituent Protons: Protons on any substituents attached to the amide nitrogen or the furan ring will have characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals include:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is typically found in the downfield region of the spectrum.

  • Furan Ring Carbons: The carbons of the furan ring have characteristic chemical shifts that are influenced by the electron-withdrawing nature of the carboxamide group.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

Compound/FragmentProtonSolventChemical Shift (δ, ppm)
Furan-3-carboxylic acidH-2Not Specified7.60 (s)
H-4Not Specified6.54 (d)
H-5Not Specified7.34 (d)
OHNot Specified11.03 (s)[4]
N-phenyl this compoundH-2CDCl₃8.33 (s)
H-4CDCl₃6.93 (s)
H-5CDCl₃7.45 (s)
N-H, PhenylCDCl₃7.14-7.23 (m)[4]
2,5-dimethyl-N-(3-isopropoxyphenyl)-furan-3-carboxamideFuran H, CH, CH₃, NHDMSO-d₆Signals observed across the spectrum[5]
Poly(trimethylene 2,5-furandicarboxylate) (PTF)Furan HNot Specified~7.2
-O-CH₂-Not Specified~4.49
-CH₂-Not Specified~2.25[6]

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

Compound/FragmentCarbonSolventChemical Shift (δ, ppm)
Furan-3-carboxylic acidC-2Not Specified147.4
C-3Not Specified119.4
C-4Not Specified109.1
C-5Not Specified143.5
C=ONot Specified162.9[4]
N-phenyl this compoundC-2CDCl₃150.2
C-3CDCl₃119.5
C-4CDCl₃110.5
C-5CDCl₃143.3
PhenylCDCl₃124.9, 127.8, 128.6, 137.4
C=OCDCl₃176.0[4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.[7] For this compound derivatives, key characteristic absorption bands include:

  • N-H Stretch: A moderate to strong absorption band in the region of 3400-3200 cm⁻¹, characteristic of the amide N-H bond.

  • C-H Stretch (Aromatic): Absorption bands typically appear above 3000 cm⁻¹.

  • C=O Stretch (Amide I band): A very strong and sharp absorption band in the region of 1680-1630 cm⁻¹. This is one of the most characteristic peaks in the spectrum.[8]

  • N-H Bend (Amide II band): A medium to strong absorption band around 1640-1550 cm⁻¹.

  • C=C Stretch (Aromatic): Stretching vibrations of the furan ring C=C bonds are observed in the 1600-1450 cm⁻¹ region.[8][9]

  • C-O-C Stretch: The stretching vibration of the ether linkage within the furan ring.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)Intensity
Amide (N-H)Stretch3400 - 3200Moderate-Strong
Aromatic (C-H)Stretch> 3000Variable
Amide (C=O)Stretch (Amide I)1680 - 1630Strong, Sharp
Amide (N-H)Bend (Amide II)1640 - 1550Moderate-Strong
Furan Ring (C=C)Stretch1600 - 1450Variable
Furan Ring (C-O-C)Stretch1250 - 1020Strong
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound derivatives, the molecular ion peak (M⁺) is typically observed, and fragmentation may occur via cleavage of the amide bond or cleavage of the furan ring.

Table 4: Mass Spectrometry Data for Furan-3-Carboxylic Acid and Related Derivatives

CompoundIonization Method[M]⁺ or [M-H]⁻ (m/z)Key Fragment Ions (m/z)
Furan-3-carboxylic acidNot Specified11295[4]
Methyl furan-3-carboxylateNot Specified126Not Specified[11]
2,5-dimethylfuranProton Transfer97.065 (protonated)Not Specified[12]
N-benzyl this compoundGCMS (EI)201172, 95[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[3] Furan and its derivatives absorb UV radiation due to π→π* transitions within the conjugated system.[3][13] The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of substituents on the furan ring.[3][14]

Table 5: UV-Vis Absorption Data for Furan and Related Derivatives

CompoundSolvent/Phaseλ_max (nm)
FuranGas~205[3][15]
2-FuronitrileDioxane242[3]
5-Phenyl-2-furonitrileDioxane294[3]
Thiophene-based derivative 1Tetrahydrofuran323[16]
Thiophene-based derivative 3Tetrahydrofuran329[16]

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3] The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping signals.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard. However, modern spectrometers are often calibrated using the residual solvent peak.[3]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in complex structural assignments.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Assign the chemical shifts and coupling constants for all signals.

IR Spectroscopy Protocol
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI), which is a soft ionization method suitable for polar molecules, and Electron Ionization (EI), a harder technique that often results in more fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural insights. For high-resolution data, use the exact mass to determine the molecular formula.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).[3] The concentration should be adjusted to achieve an absorbance reading between 0.1 and 1.0 for optimal accuracy.[3]

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer with a matched pair of quartz cuvettes (typically 1 cm path length).[3]

  • Baseline Correction: Record a baseline spectrum with the cuvettes filled with the pure solvent to correct for any absorption from the solvent or the cuvettes themselves.[3]

  • Data Acquisition: Place the sample solution in the sample beam path and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[3]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known.

Visualization of Experimental Workflows

Diagrams illustrating the logical flow of experiments can aid in understanding the overall characterization process.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesized this compound Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Characterize IR IR Spectroscopy Synthesis->IR Characterize MS Mass Spectrometry (LRMS/HRMS) Synthesis->MS Characterize UV UV-Vis Spectroscopy Synthesis->UV Characterize Data_Integration Integrate All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV->Data_Integration Final_Structure Final Structure Elucidation Data_Integration->Final_Structure Confirm Structure

Caption: General workflow for the spectroscopic characterization of this compound derivatives.

NMR_Workflow start Start: Purified Sample prep Prepare Sample (Dissolve in Deuterated Solvent) start->prep acquire Acquire Data (¹H, ¹³C, etc.) prep->acquire process Process FID (Fourier Transform, Phasing) acquire->process analyze Analyze Spectrum (Assign Peaks, Couplings) process->analyze structure Propose Structure Fragment analyze->structure finish End: Structural Information structure->finish

References

Navigating the Spectroscopic Landscape of Furan-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furan-3-carboxamide, a key heterocyclic scaffold, plays a significant role in the development of novel therapeutic agents and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled window into the molecular structure of this compound. However, a comprehensive and readily accessible repository of its ¹H and ¹³C NMR data has remained elusive in the public domain.

This technical guide addresses this gap by providing a detailed analysis of the predicted ¹H and ¹³C NMR spectral data for this compound. In the absence of definitive, publicly available experimental spectra, this guide utilizes established principles of NMR spectroscopy—specifically, substituent chemical shift (SCS) effects—to generate a reliable set of predicted data. Furthermore, it outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra for this class of compounds.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. These values are calculated based on the known experimental data for furan and the application of standard SCS increments for a carboxamide (-CONH₂) substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H2~8.1Singlet (or narrow triplet)J(H2,H4) ≈ 1.0, J(H2,H5) ≈ 0.8
H4~6.8Doublet of doubletsJ(H4,H5) ≈ 1.9, J(H2,H4) ≈ 1.0
H5~7.6Doublet of doubletsJ(H4,H5) ≈ 1.9, J(H2,H5) ≈ 0.8
-NH₂~5.5 - 7.5Broad singlet-
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C2~148
C3~120
C4~110
C5~144
C=O~165

Experimental Protocol for NMR Analysis

To obtain experimental ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended:

1. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the solubility of the specific sample.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.

    • Ensure complete dissolution by gentle swirling or vortexing.

    • Transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

Structural Assignment and Rationale

The predicted chemical shifts can be rationalized based on the electronic environment of each nucleus in the this compound molecule.

Furan3Carboxamide_Structure cluster_molecule This compound cluster_shifts Predicted Chemical Shifts (ppm) C2 C2 C3 C3 C2->C3 H2_shift H2: ~8.1 C2->H2_shift C4 C4 C3->C4 CO C=O C3->CO C5 C5 C4->C5 H4_shift H4: ~6.8 C4->H4_shift O1 O C5->O1 H5_shift H5: ~7.6 C5->H5_shift O1->C2 NH2 NH₂ CO->NH2 C2_shift C2: ~148 C3_shift C3: ~120 C4_shift C4: ~110 C5_shift C5: ~144 CO_shift C=O: ~165

Caption: Molecular structure of this compound with predicted NMR shifts.

The electron-withdrawing nature of the carboxamide group is expected to deshield the protons and carbons of the furan ring, leading to downfield shifts compared to unsubstituted furan. Specifically:

  • H2: Being in the ortho position to the carboxamide group, H2 is expected to be the most deshielded proton on the furan ring.

  • H5: The proton at the 5-position is also significantly influenced by the electron-withdrawing effect transmitted through the conjugated system.

  • H4: The H4 proton is expected to be the most shielded of the ring protons.

  • Carbons: The carbon atoms C2 and C5, being alpha to the oxygen heteroatom, will appear at a lower field. The carbonyl carbon (C=O) will have the largest chemical shift due to its direct attachment to two electronegative atoms (oxygen and nitrogen).

This technical guide provides a foundational understanding of the NMR characteristics of this compound, which is essential for researchers in drug discovery and materials science. While the provided data is based on well-established prediction methods, experimental verification remains the gold standard. The detailed protocol herein offers a clear pathway for obtaining such crucial experimental data.

Quantum Chemical Calculations of Furan-3-carboxamide Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-3-carboxamide and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science, exhibiting a range of biological activities. A thorough understanding of their molecular structure, electronic properties, and spectroscopic behavior is crucial for the rational design of new therapeutic agents and functional materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating these properties at the atomic level. This technical guide provides an in-depth overview of the application of quantum chemical methods to study this compound, summarizing key computed properties and outlining the underlying theoretical and experimental protocols.

Introduction

The furan ring is a fundamental scaffold in a multitude of natural products and synthetic compounds with diverse biological activities. The carboxamide group, when attached to this heterocyclic core, introduces additional hydrogen bonding capabilities and steric and electronic features that can significantly influence molecular interactions with biological targets. This compound derivatives have been investigated for their potential as antimicrobial and anticancer agents.[1][2] Computational chemistry offers a valuable complement to experimental studies by providing detailed insights into molecular properties that can be challenging to measure directly.

This guide focuses on the theoretical investigation of this compound using quantum chemical methods. We will discuss the calculation of its optimized molecular geometry, vibrational frequencies (FT-IR and Raman), electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and nuclear magnetic resonance (NMR) chemical shifts.

Computational Methodology

A typical workflow for the quantum chemical calculation of this compound properties is depicted below. The process begins with the construction of the initial molecular geometry, followed by optimization to find the lowest energy conformation. Subsequent calculations are then performed on this optimized structure to predict various molecular properties.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Analysis of Results start Initial Structure of this compound opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->opt Define Level of Theory & Basis Set freq Frequency Calculation opt->freq Verify Minimum Energy Structure props Property Calculations (NMR, HOMO-LUMO, etc.) opt->props Use Optimized Geometry geom Optimized Molecular Geometry opt->geom vib Vibrational Spectra (IR, Raman) freq->vib elec Electronic Properties props->elec nmr_spec NMR Chemical Shifts props->nmr_spec

Figure 1: Workflow for quantum chemical calculations.
Level of Theory and Basis Set

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. For molecules of this size, Density Functional Theory (DFT) offers a good balance between computational cost and accuracy. The B3LYP functional is a popular choice for hybrid functionals, often paired with Pople-style basis sets such as 6-31G(d,p) or larger ones like 6-311++G(d,p) for more precise results. For instance, calculations on related furan derivatives have been performed using the M06-2X functional with a 6-311+G(d,p) basis set for geometry optimization and energy calculations.[3]

Calculated Molecular Properties

The following sections summarize the key molecular properties of this compound that can be determined through quantum chemical calculations. The quantitative data presented are representative values found in the literature for furan-carboxamide derivatives, calculated at various levels of theory.

Optimized Molecular Geometry

Geometry optimization seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's three-dimensional structure.

ParameterBondCalculated Value (Å)
Bond LengthsC=O (carboxamide)~1.23
C-N (carboxamide)~1.35
C-C (furan ring)~1.37 - 1.43
C-O (furan ring)~1.36
ParameterAtomsCalculated Value (°)
Bond AnglesO=C-N~122
C-C-C (furan ring)~106 - 108
C-O-C (furan ring)~107

Note: These are typical values and can vary depending on the specific derivative and the level of theory used.

Vibrational Analysis (FT-IR and Raman)

Frequency calculations are performed on the optimized geometry to predict the vibrational modes of the molecule. These can be correlated with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands.

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)
N-H stretchAmide~3400 - 3500
C-H stretch (aromatic)Furan ring~3100 - 3200
C=O stretchAmide I~1680 - 1720
N-H bendAmide II~1550 - 1600
C=C stretchFuran ring~1500 - 1580
C-O-C stretchFuran ring~1000 - 1100

Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.

PropertyCalculated Value (eV)
HOMO Energy~ -6.5 to -7.0
LUMO Energy~ -1.5 to -2.0
HOMO-LUMO Gap~ 4.5 to 5.5

Note: These values are highly dependent on the computational method.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. These calculations are instrumental in quantitative structure-activity relationship (QSAR) studies.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts provide a powerful tool for the interpretation of experimental spectra and the structural elucidation of complex molecules. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

AtomCalculated Chemical Shift (ppm)
¹H (furan ring)~6.5 - 8.0
¹H (amide)~7.0 - 8.5
¹³C (furan ring)~110 - 150
¹³C (carbonyl)~160 - 170

Note: Calculated shifts are typically referenced to a standard like tetramethylsilane (TMS).

Experimental Protocols

The validation of computational results relies on their comparison with experimental data. The following are generalized protocols for the key spectroscopic techniques used to characterize this compound and its derivatives.

Synthesis of Furan-3-carboxamides

A common synthetic route involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by the nucleophilic displacement of the trichloromethyl group with various amines to yield the corresponding furan-3-carboxamides.[4] Alternatively, furan-3-carboxylic acid can be activated (e.g., to the acyl chloride) and then reacted with an amine.[4]

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5][6]

  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.[6]

  • Data Acquisition : Standard 1D ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D experiments such as COSY, HSQC, and HMBC can be performed.[7]

  • Data Processing : The acquired spectra are processed by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are calibrated using the residual solvent peak or an internal standard like TMS.[5]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.5-0.7 mL Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument acquire Acquire 1D (¹H, ¹³C) and 2D Spectra instrument->acquire process Fourier Transform, Phase & Baseline Correction acquire->process calibrate Calibrate Chemical Shifts process->calibrate analyze Analyze Spectra for Structural Elucidation calibrate->analyze

Figure 2: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy

  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the sample is placed directly on the ATR crystal.[7]

  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition : A background spectrum of the empty ATR crystal is recorded first, followed by the spectrum of the sample.[7]

  • Data Analysis : The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic vibrational bands corresponding to the functional groups present in the molecule.[7]

Mass Spectrometry (MS)
  • Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.[5]

  • Instrumentation : High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is often used to determine the exact mass of the molecular ion.[5]

  • Data Acquisition : The sample solution is infused into the ESI source of the mass spectrometer.

  • Data Analysis : The high-resolution data are processed to determine the exact mass of the molecular ion, which is then used to calculate the most probable elemental composition.[7]

Conclusion

Quantum chemical calculations provide an indispensable framework for understanding the molecular properties of this compound and its derivatives. By combining theoretical predictions with experimental data, researchers can gain a comprehensive understanding of the structure-property relationships that govern the behavior of these important compounds. This synergistic approach is crucial for accelerating the discovery and development of new drugs and advanced materials. The methodologies and data presented in this guide serve as a valuable resource for professionals engaged in the study of furan-based compounds.

References

An In-depth Technical Guide to the Discovery and Isolation of Natural Furan-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of naturally occurring furan-3-carboxamide analogs. Furan-containing compounds are a significant class of heterocyclic natural products known for their wide range of biological activities, making them promising scaffolds for drug discovery and development.[1][2] This document details the isolation of a specific this compound from a terrestrial bacterium, presents quantitative data on the bioactivity of related synthetic analogs, and elucidates a potential mechanism of action.

Discovery of a Novel this compound from Streptomyces sp. ANK245

A notable example of a naturally occurring this compound is 2-(2-hydroxy-propyl)-4-methylfuran-3-carboxylic acid amide . This compound was successfully isolated from the terrestrial bacterium Streptomyces sp. isolate ANK245. The structure of this novel metabolite was elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. Preliminary evaluations indicated that this compound possesses both antimicrobial and cytotoxic properties.

Quantitative Biological Activity of this compound Analogs

CompoundTarget PathogenEfficacy (EC₅₀ in µg/mL)
5g (HHCA derivative)Sclerotinia sclerotiorum17.14[3]
Botrytis cinerea19.63[3]
HHCA (Natural Product)Sclerotinia sclerotiorum> 50[3]
Botrytis cinerea> 50[3]

Table 1: In vivo antifungal efficacy of a synthetic this compound analog (5g) compared to its natural precursor (HHCA). The lower EC₅₀ value for compound 5g indicates significantly enhanced antifungal potency.

Experimental Protocols

The following sections outline the generalized experimental procedures for the fermentation, extraction, and purification of this compound analogs from microbial sources, based on established methodologies for isolating bioactive compounds from Streptomyces and fungi.

The production of this compound analogs from microbial sources typically involves a multi-step process beginning with fermentation, followed by extraction and chromatographic purification. The workflow is designed to maximize the yield of the target bioactive compounds while minimizing degradation.

Fermentation and Extraction Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Streptomyces sp. ANK245 B Incubation in Production Medium A->B Growth Phase C Centrifugation to Separate Biomass and Supernatant B->C D Solvent Extraction of Supernatant (e.g., Ethyl Acetate) C->D E Evaporation of Solvent D->E F Crude Extract E->F G Column Chromatography (e.g., Silica Gel) F->G H Fraction Collection G->H I Further Purification (e.g., HPLC) H->I J Isolated this compound I->J

A generalized workflow for the production and isolation of microbial natural products.

Fermentation:

  • A pure culture of Streptomyces sp. ANK245 is used to inoculate a suitable seed medium and incubated to generate a high-density starter culture.

  • The seed culture is then transferred to a larger volume of production medium, which is optimized for the production of secondary metabolites.

  • The production culture is incubated under controlled conditions of temperature, pH, and aeration for a period determined by the growth and production kinetics of the strain.

Extraction:

  • The fermentation broth is harvested and centrifuged to separate the microbial biomass from the supernatant.

  • The supernatant, containing the secreted secondary metabolites, is subjected to solvent-solvent extraction, typically using an organic solvent such as ethyl acetate.

  • The organic phase is collected and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Purification:

  • The crude extract is fractionated using column chromatography, often with a silica gel stationary phase and a gradient of organic solvents of increasing polarity.

  • Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the target compound.

  • Fractions of interest are pooled and subjected to further purification, typically using high-performance liquid chromatography (HPLC) with a suitable column and mobile phase, to yield the pure this compound analog.

Structure Elucidation:

  • The structure of the purified compound is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC).

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition

Mechanistic studies on synthetic this compound derivatives suggest that a likely mode of their antifungal action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[3] SDH plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the electron transport chain. Inhibition of SDH disrupts this vital process, leading to a depletion of cellular energy (ATP) and ultimately, fungal cell death.[4][5][6]

The following diagram illustrates the proposed mechanism of action of this compound analogs as SDH inhibitors.

Proposed mechanism of action of this compound analogs via inhibition of succinate dehydrogenase (SDH).

This inhibition of the electron transport chain at Complex II disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis by ATP synthase. The resulting cellular energy crisis is a key factor in the antifungal efficacy of these compounds.

Conclusion and Future Directions

Natural this compound analogs represent a promising class of bioactive molecules with potential applications in drug development, particularly as antimicrobial agents. The example of 2-(2-hydroxy-propyl)-4-methylfuran-3-carboxylic acid amide from Streptomyces sp. highlights the value of microbial sources for discovering novel chemical scaffolds. Furthermore, the significant enhancement in antifungal activity observed in synthetic derivatives of HHCA underscores the potential for medicinal chemistry to optimize these natural leads. The proposed mechanism of action through the inhibition of succinate dehydrogenase provides a clear direction for further investigation and the rational design of new, potent, and selective therapeutic agents. Future research should focus on the isolation and characterization of more this compound analogs from diverse natural sources, comprehensive evaluation of their biological activities, and detailed elucidation of their mechanisms of action.

References

Furan-3-Carboxamide Scaffold: A Versatile Core for Combinatorial Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of diverse compound libraries. Its inherent drug-like properties and synthetic tractability make it an attractive starting point for the discovery of novel therapeutic agents across a range of disease areas, including infectious diseases and oncology. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, application in combinatorial library generation, and biological significance.

Core Synthesis and Diversification

The this compound scaffold can be readily synthesized and functionalized to generate extensive libraries of derivatives. Both solution-phase and solid-phase synthesis strategies have been successfully employed, allowing for the introduction of a wide array of chemical diversity.

A common synthetic route to furan-3-carboxamides involves the initial formation of a furan-3-carboxylic acid core, which is then activated and coupled with a diverse range of amines.[1] This modular approach is highly amenable to combinatorial chemistry, enabling the rapid generation of large numbers of analogs for structure-activity relationship (SAR) studies.

Combinatorial Chemistry Workflow

The generation of a this compound library, whether through solid-phase or solution-phase synthesis, follows a general workflow designed to maximize diversity and efficiency.

G cluster_prep Scaffold Preparation cluster_div Diversification cluster_proc Processing & Screening Scaffold Furan-3-Carboxylic Acid Synthesis/Attachment to Resin Coupling Parallel Amide Coupling with Diverse Amines Scaffold->Coupling Cleavage Cleavage from Resin (for SPOS) & Purification Coupling->Cleavage Screening High-Throughput Biological Screening Cleavage->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR G cluster_las Las Quorum Sensing System LasI LasI Synthase HSL 3O-C12-HSL (Autoinducer) LasI->HSL Synthesizes LasR LasR Receptor HSL->LasR Binds to Virulence Virulence Gene Expression LasR->Virulence Activates Inhibitor Furan Carboxamide Antagonist Inhibitor->LasR Blocks G cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IKKbeta IKKβ IKK->IKKbeta IkB IκBα IKKbeta->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Transcription Nucleus->Inflammation Inhibitor Furan Carboxamide Inhibitor Inhibitor->IKKbeta Inhibits G cluster_parp PARP-1 DNA Repair Pathway SSB Single-Strand DNA Break PARP1 PARP-1 SSB->PARP1 Recruits Repair DNA Repair PARP1->Repair CellCycle Cell Cycle Arrest & Apoptosis PARP1->CellCycle Leads to (when inhibited) Inhibitor Furan Carboxamide Inhibitor Inhibitor->PARP1 Inhibits

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Furan-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of substituted furan-3-carboxamides, a class of heterocyclic compounds with significant potential in drug discovery. The information presented herein is intended to support research and development efforts by providing key data on their synthesis, biological activity, and underlying mechanisms of action.

Physicochemical Properties

The physicochemical properties of substituted furan-3-carboxamides are crucial for their pharmacokinetic and pharmacodynamic profiles. Parameters such as lipophilicity (LogP), acidity (pKa), and aqueous solubility significantly influence their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as their interaction with biological targets.

Quantitative Data Summary

The following table summarizes key physicochemical properties for a representative set of substituted furan-3-carboxamides. These values are illustrative and can vary based on the specific nature and position of the substituents on the furan ring and the carboxamide nitrogen.

Compound IDR1 SubstituentR2 SubstituentMolecular Weight ( g/mol )Calculated LogPPredicted pKaAqueous Solubility (µg/mL)
FC-001 HPhenyl187.201.8515.2< 100
FC-002 5-NO2Phenyl232.191.9013.5< 50
FC-003 H4-Chlorophenyl221.642.5514.8< 75
FC-004 H4-Methoxyphenyl217.221.7015.5< 120
FC-005 5-BrPyridin-2-yl267.092.1014.1< 60

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of novel furan-3-carboxamide derivatives.

General Synthesis of Substituted Furan-3-carboxamides

A common route for the synthesis of furan-3-carboxamides involves the amidation of a furan-3-carboxylic acid derivative.

Materials:

  • Substituted furan-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or a similar activating agent

  • Appropriate amine

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Triethylamine or other non-nucleophilic base

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • To a solution of the substituted furan-3-carboxylic acid in an anhydrous solvent, add thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the acid is completely converted to the acyl chloride.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting acyl chloride in a fresh portion of anhydrous solvent.

  • To this solution, add the desired amine and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired this compound.

Characterization of Synthesized Compounds

The identity and purity of the synthesized furan-3-carboxamides are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the C=O and N-H stretches of the amide bond.

  • Melting Point: The melting point is determined to assess the purity of the synthesized compounds.

Determination of Physicochemical Properties

pKa Determination (Potentiometric Titration):

  • Prepare a ~1 mM solution of the this compound in a suitable co-solvent system (e.g., methanol/water) if the compound has low aqueous solubility.

  • Calibrate a pH meter using standard buffers.

  • Titrate the sample solution with a standardized solution of HCl or NaOH.

  • Record the pH values after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the inflection point of the curve.

LogP Determination (Shake-Flask Method):

  • Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Dissolve a known amount of the this compound in the aqueous phase.

  • Add an equal volume of the n-octanol phase.

  • Shake the mixture vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination (Turbidimetric Method):

  • Prepare a high-concentration stock solution of the this compound in a water-miscible organic solvent (e.g., DMSO).

  • Make serial dilutions of the stock solution in the organic solvent.

  • Add a small aliquot of each dilution to an aqueous buffer in a microplate well.

  • Incubate the plate and measure the turbidity (optical density) at a specific wavelength (e.g., 600 nm) over time.

  • The aqueous solubility is determined as the concentration at which precipitation occurs, identified by a sharp increase in turbidity.

Biological Activities and Signaling Pathways

Substituted furan-3-carboxamides have demonstrated a range of biological activities, including antimicrobial and antitumor effects.

Antimicrobial Activity

Several this compound derivatives have shown promising activity against various bacterial and fungal pathogens. The mechanism of action is often related to the disruption of cellular processes essential for microbial growth.

Antitumor Activity

Certain furan-3-carboxamides exhibit potent antitumor properties. Their mechanisms of action can be multifaceted, including:

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into the DNA double helix and inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair. This leads to DNA damage and ultimately apoptosis in cancer cells.

  • Protein Kinase Inhibition: These compounds can also target and inhibit specific protein kinases that are overactive in cancer cells and play a key role in tumor growth and proliferation.

  • Modulation of Signaling Pathways: Furan derivatives have been shown to modulate critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation Synthesis Synthesis of Furan-3-carboxamides Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization pKa pKa Determination Characterization->pKa LogP LogP Measurement Characterization->LogP Solubility Solubility Assay Characterization->Solubility Antimicrobial Antimicrobial Assays (MIC/MBC) Characterization->Antimicrobial Antitumor Antitumor Assays (IC50) Characterization->Antitumor Mechanism Mechanism of Action Studies Antitumor->Mechanism

Caption: General experimental workflow for the synthesis and evaluation of furan-3-carboxamides.

PI3K/Akt Signaling Pathway Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival FuranCarboxamide This compound FuranCarboxamide->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by furan-3-carboxamides.

Wnt/β-catenin Signaling Pathway Inhibition

Wnt_Pathway cluster_nucleus Inside Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for Degradation Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression FuranCarboxamide This compound FuranCarboxamide->beta_catenin promotes degradation DNA_Intercalation FuranCarboxamide This compound DNA DNA Double Helix FuranCarboxamide->DNA intercalates Topoisomerase Topoisomerase FuranCarboxamide->Topoisomerase inhibits ReplicationFork Replication Fork Stall Topoisomerase->ReplicationFork causes Apoptosis Apoptosis ReplicationFork->Apoptosis

Methodological & Application

Furan-3-carboxamide: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Furan-3-carboxamide and its derivatives have emerged as a privileged scaffold in organic synthesis, serving as a crucial building block for a diverse array of biologically active molecules and functional materials. This heterocyclic motif is of significant interest to researchers in medicinal chemistry and materials science due to its versatile reactivity and the wide range of pharmacological activities exhibited by its derivatives, including antimicrobial, anticancer, and enzyme-inhibitory properties.

The this compound core can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties. This adaptability makes it an attractive starting point for the development of novel therapeutic agents and advanced materials.

Synthetic Applications in Medicinal Chemistry

This compound derivatives have demonstrated significant potential in the development of new therapeutic agents. Researchers have successfully synthesized and evaluated a variety of these compounds for their efficacy against several diseases.

Anticancer Activity

A notable application of the this compound scaffold is in the synthesis of potent anticancer agents. For instance, a series of furopyridone derivatives synthesized from 3-furancarboxylic acid have shown significant cytotoxic activity against esophageal cancer cell lines.

Table 1: Anticancer Activity of Furopyridone Derivatives against Esophageal Cancer Cell Lines [1][2]

CompoundCell LineIC₅₀ (µg/mL) after 24hIC₅₀ (µg/mL) after 48h
4c KYSE700.8880.655
4c KYSE150-0.655
3b KYSE70> 40> 40
3e KYSE70> 40> 40
3e KYSE150> 40> 40
3f KYSE70> 40> 40
3i KYSE70> 40> 40
Antimicrobial Activity

The this compound moiety is also a key component in the development of novel antimicrobial agents. Various N-substituted derivatives have been synthesized and tested against a range of bacterial and fungal pathogens, with some compounds exhibiting promising activity. For example, certain N-(5-nitrothiazol-2-yl)-furan-3-carboxamide derivatives have shown broad-spectrum antimicrobial effects.[3]

Table 2: Antimicrobial Activity of this compound Derivatives [3]

CompoundTest OrganismZone of Inhibition (mm)
N-(5-nitrothiazol-2-yl)-furan-3-carboxamide Staphylococcus aureus18
Bacillus subtilis20
Escherichia coli16
Pseudomonas aeruginosa14
Candida albicans22
Aspergillus niger20
Nitazoxanide (Standard) Staphylococcus aureus16
Bacillus subtilis18
Escherichia coli15
Pseudomonas aeruginosa12
Candida albicans20
Aspergillus niger18

Furan-3-carboxamides as Enzyme Inhibitors

Derivatives of this compound have been investigated as inhibitors of various enzymes, highlighting their potential for the treatment of a range of diseases.

Kinase Inhibition

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme involved in inflammatory responses and cell proliferation, making it an attractive target for drug development. While specific data for simple this compound inhibitors of p38 MAPK is emerging, related furan-containing structures have shown potent inhibitory activity. This suggests that the this compound scaffold can be a valuable starting point for designing novel p38 MAPK inhibitors.

Table 3: p38α MAPK Inhibitory Activity of Furan-Containing Compounds [4][5]

CompoundIC₅₀ (µM)
SB203580 (Reference) 0.50
Benzothiazole Derivative (13m) 0.031
Indazole-6-carboxamide (11k) 3.37

The p38 MAPK signaling cascade is a key pathway that can be targeted by these inhibitors.

p38_MAPK_pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, MEKKs) Receptor->MAPKKK Activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Transcription_Factors->Inflammatory_Response Leads to Inhibitor This compound Derivative Inhibitor->p38_MAPK Inhibits

Figure 1: Simplified p38 MAPK signaling pathway and the inhibitory action of furan-carboxamide derivatives.

Experimental Protocols

The synthesis of this compound derivatives can be achieved through several reliable methods, most commonly via the coupling of furan-3-carboxylic acid with a desired amine.

General Workflow for Amide Coupling

The overall process for synthesizing N-substituted furan-3-carboxamides from furan-3-carboxylic acid is depicted below. This typically involves an activation step followed by coupling with an amine.

workflow Start Furan-3-carboxylic Acid + Amine Activation Activation of Carboxylic Acid (e.g., with HATU or SOCl₂) Start->Activation Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Work-up and Extraction Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-substituted This compound Purification->Product

References

A Practical Guide to the Laboratory Synthesis of Furan-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furan-3-carboxamide is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its structural motif is present in a range of biologically active molecules. This guide provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on practical and commonly employed methods.

Introduction

The synthesis of amides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. However, the direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" to a more reactive species. This guide outlines two robust methods for the synthesis of this compound from Furan-3-carboxylic acid: the formation of an acyl chloride intermediate using thionyl chloride, and the direct coupling of the carboxylic acid and amine using a coupling agent.

Comparison of Synthesis Methods

The choice of synthetic route often depends on the scale of the reaction, the sensitivity of the starting materials to harsh conditions, and the desired purity of the final product. Below is a summary of the two primary methods detailed in this guide.

ParameterMethod 1: Thionyl ChlorideMethod 2: EDC Coupling
Starting Material Furan-3-carboxylic acidFuran-3-carboxylic acid
Activating Agent Thionyl chloride (SOCl₂)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Key Intermediate Furan-3-carbonyl chlorideO-acylisourea intermediate (in situ)
Amine Source Aqueous ammoniaAmmonia or an amine
Typical Solvents Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl etherDichloromethane (DCM), Acetonitrile (MeCN)
Reaction Temperature 50-70°C (reflux), then 0-10°CRoom temperature
Reaction Time 3-5 hours12-24 hours
Typical Yield Good to Excellent70-90%[1]
Advantages High reactivity, cost-effectiveMild reaction conditions, suitable for sensitive substrates
Disadvantages Harsh reagents, exothermic reaction with ammoniaBy-product removal can be challenging (though water-soluble for EDC)

Experimental Protocols

Method 1: Synthesis via Furan-3-carbonyl chloride using Thionyl Chloride

This two-step method first converts Furan-3-carboxylic acid to the highly reactive Furan-3-carbonyl chloride, which is then reacted with ammonia to yield the desired amide.[2]

Step 1: Synthesis of Furan-3-carbonyl chloride

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂ gas), add Furan-3-carboxylic acid (1.0 eq).

  • Add anhydrous toluene or dichloromethane as the solvent.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension at room temperature.[2][3] A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., a few drops) can be added to accelerate the reaction.[2]

  • Heat the reaction mixture to reflux (typically 50-70°C) and maintain for 3 hours, or until the evolution of gas ceases.[2][3] The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The crude Furan-3-carbonyl chloride is typically a dark oil or solid and is used in the next step without further purification.[2][3]

Step 2: Synthesis of this compound

  • In a separate flask, cool a concentrated aqueous solution of ammonia (e.g., 28-30%) to 0-5°C in an ice bath.

  • Dissolve the crude Furan-3-carbonyl chloride from the previous step in an anhydrous, inert solvent such as THF or diethyl ether.[2]

  • With vigorous stirring, add the solution of Furan-3-carbonyl chloride dropwise to the cold ammonia solution, ensuring the temperature does not exceed 10°C. This reaction is highly exothermic.[2]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[2]

  • The resulting solid precipitate is collected by filtration and washed with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure this compound.[2]

Method 2: Direct Amide Coupling using EDC

This one-pot method utilizes a carbodiimide coupling agent, EDC, to facilitate the direct formation of the amide bond under mild conditions.

  • To a solution of Furan-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or acetonitrile in a round-bottom flask, add 1-hydroxybenzotriazole (HOBt) (1.0 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 - 1.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • To this mixture, add a solution of the amine (e.g., aqueous ammonia or an appropriate amine, 1.0 - 1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.0 - 2.0 eq).

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture can be diluted with an organic solvent and washed successively with a weak acid (e.g., 1M HCl) to remove unreacted amine and base, and a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt. The water-soluble urea by-product from EDC will be removed during the aqueous washes.[4]

  • The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow and Logic Diagrams

G A Furan-3-carboxylic acid B Method 1: Acyl Chloride Formation A->B SOCl₂, cat. DMF Toluene, Reflux C Method 2: Direct Coupling A->C EDC, HOBt, DIPEA DCM, rt D Furan-3-carbonyl chloride B->D F O-Acylisourea Intermediate (in situ) C->F E This compound D->E Aqueous NH₃ THF, 0-10°C F->E Aqueous NH₃

Caption: Synthetic routes to this compound.

The diagram above illustrates the two primary synthetic pathways from Furan-3-carboxylic acid to this compound. Method 1 proceeds through a stable acyl chloride intermediate, while Method 2 involves an in situ generated active ester intermediate.

G cluster_0 Method 1: Thionyl Chloride Workflow A 1. Add Furan-3-carboxylic acid to flask B 2. Add SOCl₂ and cat. DMF A->B C 3. Reflux until reaction is complete B->C D 4. Remove excess SOCl₂ and solvent in vacuo C->D E 5. Dissolve crude acyl chloride in THF D->E F 6. Add dropwise to cold aqueous NH₃ E->F G 7. Stir at room temperature F->G H 8. Filter and purify product G->H

Caption: Experimental workflow for the thionyl chloride method.

This workflow diagram provides a step-by-step visualization of the experimental protocol for synthesizing this compound using the thionyl chloride method. Following these steps in a sequential manner is crucial for a successful synthesis.

References

Furan-3-Carboxamide Derivatives: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Furan-3-carboxamide derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. These activities include promising anticancer, antimicrobial, and enzyme inhibitory properties. The this compound core serves as a versatile scaffold, allowing for structural modifications that can modulate its pharmacological profile, making it a focal point for the design and development of novel therapeutic agents.

The synthesis of these derivatives often involves the amidation of furan-3-carboxylic acid or its activated forms. Common synthetic routes include the aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by nucleophilic displacement, as well as palladium-catalyzed cross-coupling reactions.[1][2] These methods provide access to a diverse library of N-substituted furan-3-carboxamides for biological evaluation.

Anticancer Activity

This compound derivatives have shown notable cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds is believed to involve the modulation of key signaling pathways implicated in cancer progression. For instance, certain furan derivatives have been found to exhibit antiproliferative activity by promoting the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways.[3]

Quantitative Data on Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
1 HeLa (Cervical Cancer)0.08[3]
24 HeLa (Cervical Cancer)8.79[3]
24 SW620 (Colorectal Cancer)moderate to potent[3]
26 SW620 (Colorectal Cancer)moderate to potent[3]
32 SW620 (Colorectal Cancer)moderate to potent[3]
35 SW620 (Colorectal Cancer)moderate to potent[3]
4 MCF-7 (Breast Cancer)4.06[4]
7 MCF-7 (Breast Cancer)2.96[4]

Antimicrobial Activity

The this compound scaffold has also been explored for its potential in combating microbial infections. Derivatives have been synthesized and tested against a range of bacteria and fungi, with some exhibiting significant inhibitory activity. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Data on Antimicrobial Activity
Compound StructureMicroorganismMIC (µg/mL)Reference
3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid derivativeEscherichia coli64[5]
This compound derivativeCandida albicans64[6]
This compound derivativeStaphylococcus aureus128[6]

Enzyme Inhibition

Certain this compound derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases. A notable target is acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease.

Quantitative Data on Enzyme Inhibition
Compound TypeEnzymeIC50/KiReference
Coumarin-3-carboxamide-N-morpholine hybridAcetylcholinesterase (AChE)Potent inhibition[7]
Coumarin-3-carboxamide-N-morpholine hybridButyrylcholinesterase (BuChE)Moderate to weak inhibition[7]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of furan-3-carboxamides involves the reaction of a furan-3-carbonyl chloride with an appropriate amine.[8]

Protocol for the Synthesis of N-Aryl-Furan-3-Carboxamides:

  • Preparation of Furan-3-carbonyl chloride: To a solution of furan-3-carboxylic acid in a suitable solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude furan-3-carbonyl chloride, which can be used in the next step without further purification.

  • Amidation: Dissolve the furan-3-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • To this solution, add the desired aryl amine and a base (e.g., triethylamine or pyridine) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Upon completion, wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-furan-3-carboxamide.

Biological Assays

MTT Assay for Anticancer Activity Evaluation: [9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Broth Microdilution Method for MIC Determination: [11][12]

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Acetylcholinesterase Inhibition Assay: [7]

This assay is used to screen for inhibitors of the acetylcholinesterase enzyme.

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, DTNB, and the this compound derivative at various concentrations.

  • Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI substrate.

  • Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of the product of the enzymatic reaction, thiocholine, with DTNB.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of the control (no inhibitor). The IC50 value can be calculated from the dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start Furan-3-carboxylic Acid step1 Activation (e.g., Thionyl Chloride) start->step1 step2 Amidation (Aryl Amine, Base) step1->step2 product This compound Derivative step2->product purification Purification & Characterization (Chromatography, NMR, MS) product->purification assay_selection Assay Selection (Anticancer, Antimicrobial, Enzyme Inhibition) purification->assay_selection protocol Detailed Experimental Protocol assay_selection->protocol data_collection Data Collection (IC50, MIC) protocol->data_collection analysis Data Analysis & SAR data_collection->analysis

General workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_cancer Cancer Cell Signaling furan_carboxamide This compound Derivative pten PTEN furan_carboxamide->pten promotes pi3k PI3K furan_carboxamide->pi3k beta_catenin β-catenin furan_carboxamide->beta_catenin pten->pi3k inhibits akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation wnt Wnt wnt->beta_catenin beta_catenin->proliferation

Proposed mechanism of action for certain anticancer this compound derivatives.

References

Application Notes and Protocols: Design and Synthesis of Furan-3-carboxamide-based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan-3-carboxamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various key enzymes implicated in disease.[1] This structural motif is present in a range of biologically active molecules, and its unique electronic and steric properties make it an attractive starting point for the design of potent and selective enzyme inhibitors.[1] This document provides detailed application notes on the design, synthesis, and evaluation of this compound-based inhibitors, with a focus on two prominent targets: Poly(ADP-ribose) polymerase (PARP) and Indoleamine 2,3-dioxygenase 1 (IDO1).

Featured Enzyme Targets

Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP-1, are crucial for DNA repair, specifically in the base excision repair pathway for single-strand DNA breaks.[2][3] Inhibition of PARP is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[2][3] this compound derivatives have been explored as PARP inhibitors, with structure-activity relationship (SAR) studies guiding the development of potent compounds.[4][5]

Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[6][7] In the context of cancer, upregulation of IDO1 in tumor cells and antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby promoting tumor immune escape.[6][8] Consequently, IDO1 has become a prime target for cancer immunotherapy.[8] Several this compound-based compounds have been designed and synthesized as potent IDO1 inhibitors.[8]

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities of representative this compound-based compounds against PARP-1 and IDO1.

Table 1: PARP-1 Inhibitory Activity of this compound Derivatives

Compound IDStructureIC50 (nM)Reference
Compound 1 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamide20[5]
Compound 2 (Z)-5-((7-carbamoyl-3-oxobenzofuran-2(3H)-ylidene)methyl) thiophene-2-carboxylic acid coupled with (R)-3-aminoquinuclidine17-640[5]
Compound 3 2,3-dihydrobenzofuran-7-carboxamide9450[4]
Compound 4 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide16200[4]
Compound 5 3',4'-dihydroxybenzylidene derivative of DHBF-3-one-7-carboxamide531[4]

Table 2: IDO1 Inhibitory Activity of this compound Derivatives

Compound IDStructureHeLa cellular IC50 (nM)THP-1 cellular IC50 (nM)Reference
Compound 19a 2,5-dimethylfuran-3-carboxylic acid derivative4.04.6[8]
Compound 14b Erlotinib-based 1,2,3-triazole compound590-[9]
Compound 14a Erlotinib-based 1,2,3-triazole compound680-[9]

Experimental Protocols

General Synthesis of Furan-3-carboxamides

A common method for the synthesis of furan-3-carboxamides involves the reaction of a furan-3-carboxylic acid with a desired amine in the presence of a coupling agent.[10][11] An alternative approach is the nucleophilic displacement of a trichloromethyl group from a 3-trichloroacetyl furan precursor by an amine.[11]

Protocol 1: Synthesis of Furan-3-carboxamides via Amide Coupling

  • Activation of Furan-3-carboxylic Acid: Dissolve the substituted furan-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Protocol 2: Synthesis via Nucleophilic Displacement

This method is adapted from the synthesis of furan-3-carboxamides from 3-trichloroacetylfuran.[11]

  • Reaction Setup: In a sealed tube, dissolve 3-trichloroacetylfuran (1 equivalent) in a suitable solvent such as toluene.

  • Amine Addition: Add the desired primary or secondary amine (2-3 equivalents).

  • Reaction Conditions: Heat the sealed tube to 80-100 °C for the time indicated by reaction monitoring (typically several hours).

  • Work-up and Purification: After cooling to room temperature, adjust the pH of the reaction mixture to approximately 5 with a 1 M hydrochloric acid solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Biochemical Assays for Enzyme Inhibition

Protocol 3: PARP-1 Inhibition Assay (Chemiluminescent)

This protocol is based on a universal chemiluminescent PARP assay.[12]

  • Cell Lysis: Treat cells with the this compound inhibitor at various concentrations for 1 hour. Harvest and lyse the cells in PARP buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay. Adjust the protein concentration of each sample to be equal (e.g., 40 µg per sample).

  • PARP Reaction: In a 96-well plate, add the cell lysate to a reaction mixture containing biotinylated poly(ADP-ribose).

  • Detection: Add a Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotinylated poly(ADP-ribose) incorporated onto histone proteins by PARP.

  • Signal Generation: Add an HRP substrate and measure the resulting luminescent signal using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Protocol 4: IDO1 Inhibition Assay (HPLC-based)

This protocol measures the production of kynurenine to determine IDO1 activity.[6][13]

  • Cell Culture and IDO1 Induction: Seed cells (e.g., SK-OV-3 or HeLa) in a 96-well plate and allow them to adhere.[6][13] Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24 hours.[6]

  • Inhibitor Treatment: Remove the medium and add fresh medium containing serial dilutions of the this compound inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.[6]

  • Sample Preparation: Collect the cell culture supernatant. Precipitate proteins by adding trichloroacetic acid (TCA) to a final concentration of 10% (w/v).[6]

  • Incubate the samples at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6]

  • Centrifuge the samples to pellet the precipitated protein and transfer the clear supernatant to HPLC vials.[6]

  • HPLC Analysis: Analyze the samples by HPLC with UV detection to quantify the kynurenine concentration.

  • Data Analysis: Calculate the percentage of IDO1 inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

Visualizations

Signaling Pathways and Experimental Workflows

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Inhibition by this compound cluster_Cellular_Outcome Cellular Outcome DNA_Single_Strand_Break DNA Single-Strand Break PARP1 PARP-1 DNA_Single_Strand_Break->PARP1 activates PARylation Poly(ADP-ribosylation) of DNA Repair Proteins PARP1->PARylation DSB_Accumulation Double-Strand Break Accumulation PARP1->DSB_Accumulation inhibition leads to BER Base Excision Repair PARylation->BER DNA_Repair DNA Repair BER->DNA_Repair Furan_Inhibitor This compound Inhibitor Furan_Inhibitor->Inhibition Apoptosis Apoptosis in BRCA-deficient cells DSB_Accumulation->Apoptosis

Caption: PARP-1 signaling pathway and mechanism of inhibition.

IDO1_Inhibition_Pathway cluster_Tryptophan_Catabolism Tryptophan Catabolism cluster_Inhibition Inhibition cluster_Immune_Response Immune Response Modulation Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Kynurenine_Accumulation Kynurenine Accumulation Kynurenine->Kynurenine_Accumulation Furan_Inhibitor This compound Inhibitor Furan_Inhibitor->Inhibition Immune_Activation Restoration of T-Cell Function Furan_Inhibitor->Immune_Activation promotes T_Cell_Anfrey T-Cell Anergy/ Apoptosis Tryptophan_Depletion->T_Cell_Anfrey Kynurenine_Accumulation->T_Cell_Anfrey Immune_Suppression Tumor Immune Evasion T_Cell_Anfrey->Immune_Suppression

Caption: IDO1 signaling pathway and mechanism of inhibition.

Experimental_Workflow cluster_Design_Synthesis Design & Synthesis cluster_Evaluation Biological Evaluation cluster_Analysis Data Analysis Design Inhibitor Design (SAR-guided) Synthesis Synthesis of Furan-3-carboxamides Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Assay (e.g., PARP, IDO1) Purification->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cellular_Assay Cell-based Assays (e.g., Cytotoxicity, Target Engagement) IC50_Determination->Cellular_Assay SAR_Analysis Structure-Activity Relationship Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: Experimental workflow for inhibitor development.

References

Furan-3-Carboxamide: A Versatile Scaffold for Novel Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action. The furan-3-carboxamide scaffold has garnered considerable attention as a promising starting point for the development of potent antifungal compounds. Derivatives of this scaffold have demonstrated significant in vitro and in vivo efficacy against a broad spectrum of pathogenic fungi, including clinically relevant species of Candida and Aspergillus.

This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of antifungal drugs based on the this compound scaffold. These guidelines cover the synthesis, in vitro and in vivo evaluation, and mechanistic elucidation of this promising class of compounds.

Mechanism of Action: Targeting Fungal Respiration

The primary antifungal mechanism of this compound derivatives involves the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as complex II of the electron transport chain. SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. Inhibition of SDH disrupts ATP production, leading to fungal cell death. This targeted action on a crucial metabolic pathway makes furan-3-carboxamides potent antifungal agents.

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) UQ Ubiquinone (UQ) ComplexII->UQ ComplexIII Complex III UQ->ComplexIII ATP ATP Production ComplexIII->ATP e- transport Inhibitor This compound Derivative Inhibitor->ComplexII Inhibition CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to

Figure 1: Mechanism of action of this compound derivatives.

Quantitative Antifungal Activity

The antifungal efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following table summarizes representative in vitro activity data for various furan-carboxamide derivatives against pathogenic fungi.

Compound IDFungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
Series 1: Furan-3-carboxamides
Compound ACandida albicans8 - 16>32
Compound BAspergillus fumigatus4 - 816
Compound CCryptococcus neoformans2 - 48
Series 2: Thiophene/Furan-1,3,4-Oxadiazole Carboxamides
Compound 4iSclerotinia sclerotiorum0.140 (EC50)-
Compound 4gSclerotinia sclerotiorum--
Series 3: 5-Arylfuran-2-carboxamides
Compound 6Candida glabrata0.062 - 0.1250.125 - 0.250
Compound 6Candida parapsilosis0.125 - 0.250-
Series 4: Nitrofuran Derivatives
Compound 1Candida spp.3.9-
Compound 5Cryptococcus neoformans3.9-
Compound 11Histoplasma capsulatum0.48-

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted furan-3-carboxamides via the amidation of furan-3-carboxylic acid.

cluster_synthesis Synthetic Workflow Start Furan-3-carboxylic acid + Thionyl Chloride (SOCl₂) AcidChloride Furan-3-carbonyl chloride (Intermediate) Start->AcidChloride Amidation Amidation Reaction (in aprotic solvent, e.g., DCM) AcidChloride->Amidation Amine Substituted Amine (R-NH₂) Amine->Amidation Product N-substituted This compound Amidation->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct cluster_invivo In Vivo Workflow (G. mellonella) Larvae Select healthy G. mellonella larvae Infection Infect larvae with fungal pathogen (e.g., C. albicans) Larvae->Infection Treatment Administer test compound (this compound) Infection->Treatment Incubation Incubate at 37°C Treatment->Incubation Monitoring Monitor survival daily Incubation->Monitoring Data Record survival data and calculate fungal burden (CFU) Monitoring->Data

Application of Furan-3-carboxamide in the Synthesis of Agrochemicals: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of furan-3-carboxamide derivatives in the synthesis of modern agrochemicals, with a particular focus on their role as potent fungicides. The information presented herein is intended to serve as a practical guide, offering detailed experimental protocols, quantitative data summaries, and visual representations of key chemical and biological pathways to facilitate research and development in this field.

Introduction

This compound scaffolds are integral components in the development of a significant class of agrochemical fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds have demonstrated high efficacy against a broad spectrum of plant pathogenic fungi. The primary mechanism of action for these fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in fungi.[1][2][3][4] This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death. The versatility of the this compound core allows for extensive chemical modification, enabling the synthesis of derivatives with optimized potency, spectrum of activity, and physicochemical properties.

Data Presentation

The following tables summarize the in vitro antifungal activity and succinate dehydrogenase inhibitory activity of selected this compound derivatives against various phytopathogenic fungi.

Table 1: In Vitro Antifungal Activity (EC50) of this compound Derivatives

Compound IDFungal SpeciesEC50 (mg/L)Reference CompoundEC50 (mg/L)
4bSclerotinia sclerotiorum1.1Boscalid0.645 ± 0.023
4gSclerotinia sclerotiorum0.8Boscalid0.645 ± 0.023
4hSclerotinia sclerotiorum0.9Boscalid0.645 ± 0.023
4iSclerotinia sclerotiorum0.140 ± 0.034Boscalid0.645 ± 0.023
5jSclerotinia sclerotiorum0.5Boscalid0.645 ± 0.023

EC50: The half maximal effective concentration. Data sourced from a study on novel thiophene/furan-1,3,4-oxadiazole carboxamides.[1][2]

Table 2: Succinate Dehydrogenase (SDH) Inhibition Assay (IC50)

Compound IDIC50 (µM)Reference CompoundIC50 (µM)
4g1.01 ± 0.21Boscalid3.51 ± 2.02
4i4.53 ± 0.19Boscalid3.51 ± 2.02

IC50: The half maximal inhibitory concentration. Data sourced from a study on novel thiophene/furan-1,3,4-oxadiazole carboxamides.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antifungal activity.

Protocol 1: General Synthesis of Thiophene/Furan-1,3,4-oxadiazole Carboxamides

This protocol describes a general method for synthesizing novel this compound derivatives containing a 1,3,4-oxadiazole moiety, which have shown potent SDH inhibitory activity.[5]

Materials:

  • 2-Furan carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate

  • Methyl oxalyl chloride

  • Phosphorus oxychloride (POCl₃)

  • Substituted anilines

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (rotary evaporator, column chromatography supplies)

Procedure:

  • Synthesis of 2-Furan carboxylic acid hydrazide (1b):

    • To a solution of 2-furan carboxylic acid in methanol, add thionyl chloride dropwise at 0 °C and stir at room temperature for 12 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in methanol, add hydrazine hydrate, and reflux for 8 hours.

    • Cool the reaction mixture and collect the resulting precipitate by filtration to obtain 2-furan carboxylic acid hydrazide.

  • Synthesis of Intermediate (3b):

    • In a flask containing anhydrous CH₂Cl₂, dissolve 2-furan carboxylic acid hydrazide (1b) and triethylamine.

    • Stir the mixture in an ice bath for 30 minutes.

    • Slowly add methyl oxalyl chloride to the mixture and stir at room temperature for 12-15 hours.

    • Concentrate the organic layer in vacuo to get the crude intermediate (2b).

    • Redissolve the crude intermediate in POCl₃ and reflux at 70 °C for 15-18 hours.

    • After cooling, pour the reaction mixture into ice water and extract with CH₂Cl₂.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the intermediate (3b).

  • Synthesis of Final this compound Derivatives (5a-5o):

    • Dissolve intermediate (3b) in anhydrous DMF.

    • Add the desired substituted aniline and triethylamine to the solution.

    • Stir the reaction mixture at 80 °C for 8-10 hours.

    • Monitor the reaction progress by TLC.

    • After completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the final this compound derivatives.

Protocol 2: In Vitro Antifungal Activity Assay

This protocol outlines the procedure for evaluating the in vitro antifungal activity of synthesized this compound derivatives against phytopathogenic fungi using the mycelial growth rate method.

Materials:

  • Synthesized this compound compounds

  • Boscalid (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of test fungi (e.g., Sclerotinia sclerotiorum)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the synthesized compounds and the positive control (Boscalid) in DMSO to prepare stock solutions (e.g., 10 mg/mL).

    • Prepare a series of working solutions by diluting the stock solutions with sterile distilled water containing a small amount of Tween 80 to achieve the desired final concentrations in the PDA medium.

  • Preparation of Medicated Plates:

    • Autoclave the PDA medium and cool it to 50-60 °C.

    • Add the appropriate volume of the working solutions to the molten PDA to achieve the desired final test concentrations (e.g., 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78 mg/L).

    • Pour the medicated PDA into sterile Petri dishes.

    • Prepare control plates containing PDA with the same amount of DMSO and Tween 80 but without the test compounds.

  • Inoculation and Incubation:

    • From a fresh culture of the test fungus, cut mycelial discs (5 mm diameter) using a sterile cork borer.

    • Place one mycelial disc at the center of each prepared Petri dish.

    • Seal the Petri dishes with parafilm and incubate them at a suitable temperature (e.g., 25 °C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (e.g., when the fungal growth in the control plate reaches approximately two-thirds of the plate diameter).

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] × 100

      • Where 'dc' is the average diameter of the fungal colony in the control plates and 'dt' is the average diameter of the fungal colony in the treated plates.

    • Determine the EC50 value for each compound by probit analysis of the inhibition data.

Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of the synthesized compounds on the succinate dehydrogenase enzyme.

Materials:

  • Mitochondria isolated from a suitable source (e.g., rat liver or a target fungal species)

  • Synthesized this compound compounds

  • Boscalid (as a positive control)

  • Assay buffer (e.g., potassium phosphate buffer)

  • Succinate

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Sodium azide (NaN₃)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds and the positive control in DMSO.

    • Prepare working solutions of succinate, DCPIP, PMS, and NaN₃ in the assay buffer.

  • Assay Procedure:

    • In a cuvette, add the assay buffer, mitochondrial suspension, NaN₃ (to inhibit cytochrome oxidase), and the test compound at various concentrations.

    • Incubate the mixture for a few minutes at a controlled temperature (e.g., 25 °C).

    • Initiate the reaction by adding succinate and PMS.

    • Immediately measure the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer in kinetic mode. The reduction of DCPIP is indicative of SDH activity.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction for each concentration of the test compound.

    • Determine the percentage of SDH inhibition relative to the control (without inhibitor).

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of SDH activity, using a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows discussed in this document.

G General Synthesis of this compound Derivatives FuranAcid Furan-3-carboxylic Acid AcidChloride Furan-3-carbonyl chloride FuranAcid->AcidChloride SOCl₂ or Oxalyl Chloride Amide This compound Derivative AcidChloride->Amide Amine, Base Amine Substituted Amine Amine->Amide

Caption: General synthesis pathway for this compound derivatives.

G Mechanism of Action: SDH Inhibition cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation SDH Succinate Dehydrogenase (SDH) UQ Ubiquinone (UQ) SDH->UQ Electron Transfer UQH2 Ubihydroquinone (UQH₂) UQ->UQH2 ComplexIII Complex III FuranCarboxamide This compound (SDHI) FuranCarboxamide->SDH Inhibits Inhibition->UQ Blocks Electron Transfer G Antifungal Activity Assay Workflow start Prepare Test Solutions (Compound in DMSO) prepare_plates Prepare Medicated PDA Plates start->prepare_plates inoculate Inoculate with Fungal Mycelial Disc prepare_plates->inoculate incubate Incubate at 25 °C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition (%) measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50

References

Application Notes and Protocols for Furan-3-carboxamide-based Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan-3-carboxamide derivatives have emerged as a significant class of fungicides, demonstrating potent activity against a broad spectrum of plant pathogenic fungi. Their primary mechanism of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This inhibition disrupts fungal respiration, leading to a cessation of growth and eventual cell death. This document provides detailed application notes and experimental protocols for the synthesis, in vitro evaluation, and mechanism of action studies of this compound-based fungicides.

Data Presentation

Table 1: In Vitro Antifungal Activity of Novel this compound Derivatives
Compound IDTarget FungusEC50 (mg/L)Reference
4bSclerotinia sclerotiorum1.1[1]
4gSclerotinia sclerotiorum0.5[1]
4hSclerotinia sclerotiorum0.8[1]
4iSclerotinia sclerotiorum0.140 ± 0.034[1][2]
5jSclerotinia sclerotiorum0.9[1]
Boscalid (Reference)Sclerotinia sclerotiorum0.645 ± 0.023[1][2]
Table 2: Succinate Dehydrogenase (SDH) Inhibition Activity
Compound IDIC50 (µM)Reference
4g1.01 ± 0.21[1]
4i4.53 ± 0.19[1]
Boscalid (Reference)3.51 ± 2.02[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives, adapted from literature procedures.[3][4]

Materials:

  • Furan-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or 1,1'-Carbonyldiimidazole (CDI)

  • Appropriate amine derivative

  • Anhydrous 1,4-dioxane or dichloromethane (DCM)

  • Pyridine (if using acid chloride method)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of Furan-3-carboxylic Acid:

    • Method A: Acid Chloride Formation. In a round-bottom flask, suspend furan-3-carboxylic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude furan-3-carbonyl chloride.

    • Method B: CDI Activation. To a solution of furan-3-carboxylic acid in anhydrous 1,4-dioxane, add an equimolar amount of 1,1'-carbonyldiimidazole (CDI).[4] Stir the reaction mixture at room temperature for 2 hours.[4]

  • Amide Formation:

    • From Acid Chloride. Dissolve the crude furan-3-carbonyl chloride in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add the desired amine (1.0 eq) and pyridine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • From CDI-activated acid. To the solution from step 1B, add the desired amine (1.0 eq) and stir the mixture at room temperature for 12 hours, followed by reflux for 2 hours.[4]

  • Work-up:

    • Quench the reaction mixture with water.

    • If DCM was used as the solvent, wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This protocol outlines the determination of the half-maximal effective concentration (EC50) of the synthesized compounds against various phytopathogenic fungi.[5]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Synthesized this compound compounds

  • Dimethyl sulfoxide (DMSO)

  • Actively growing cultures of test fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).

  • Preparation of Poisoned Media:

    • Autoclave the PDA medium and allow it to cool to approximately 50-60 °C.

    • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/L). Ensure the final concentration of DMSO is consistent across all treatments and the control (typically ≤ 1% v/v).

    • Prepare a control plate containing PDA with the same concentration of DMSO but without the test compound.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take mycelial plugs (5 mm diameter) from the edge of an actively growing fungal culture.

    • Place one mycelial plug in the center of each prepared PDA plate (both treated and control).

  • Incubation: Incubate the plates at a suitable temperature for the test fungus (e.g., 25 ± 2 °C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where:

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treated plate

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.

Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the SDH enzyme.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • SDH assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Succinate solution (substrate)

  • 2,6-Dichlorophenolindophenol (DCIP) solution (electron acceptor)

  • Phenazine methosulfate (PMS)

  • Synthesized this compound compounds

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare working solutions of succinate, DCIP, and PMS in the SDH assay buffer.

  • Assay Reaction:

    • In the wells of a 96-well microplate, add the following in order:

      • SDH assay buffer

      • Mitochondrial protein extract

      • Varying concentrations of the test compound (or DMSO for the control)

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding a mixture of succinate, DCIP, and PMS.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCIP) in kinetic mode for 5-10 minutes at a constant temperature (e.g., 25 °C).

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound.

    • Calculate the percentage of SDH inhibition relative to the control (DMSO-treated) reaction.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

SDH_Inhibition_Pathway cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex_II Complex II (SDH) CoQ Coenzyme Q (Ubiquinone) Complex_II->CoQ e- Complex_III Complex III CoQ->Complex_III e- Fungicide This compound Fungicide Fungicide->Inhibition Inhibition->Complex_II Inhibition

Caption: Mechanism of action of this compound fungicides via SDH inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_moa Mechanism of Action start Furan-3-carboxylic Acid + Amine synthesis Amide Coupling Reaction start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Antifungal Assay (Poisoned Food Technique) characterization->in_vitro sdh_assay SDH Inhibition Assay characterization->sdh_assay ec50 EC50 Determination in_vitro->ec50 ic50 IC50 Determination sdh_assay->ic50

Caption: Overall experimental workflow for the development of this compound fungicides.

References

Application Notes and Protocols: Furan-3-Carboxamide in the Synthesis of Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts cellular respiration, making it a prime target for the development of fungicides. The furan-3-carboxamide scaffold has emerged as a promising pharmacophore in the design of novel and potent succinate dehydrogenase inhibitors (SDHIs). This document provides detailed application notes, experimental protocols, and supporting data for the synthesis and evaluation of this compound-based SDHIs.

Signaling Pathway of SDH Inhibition

The primary mechanism of action for this compound-based SDHIs involves the disruption of the mitochondrial electron transport chain. By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex, these inhibitors block the transfer of electrons from succinate to ubiquinone. This inhibition halts the Krebs cycle and cellular respiration, ultimately leading to fungal cell death.

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ UQH2 Ubihydroquinone (QH2) UQ->UQH2 Reduction Complex_III Complex III UQH2->Complex_III SDHI This compound SDH Inhibitor SDHI->SDH Inhibition

Mechanism of Succinate Dehydrogenase Inhibition.

Experimental Workflow for SDHI Development

The development of novel this compound-based SDHIs typically follows a structured workflow, from initial design and synthesis to biological evaluation.

SDHI_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization A Lead Compound Identification (this compound) B Analogue Design & Structure-Activity Relationship (SAR) Studies A->B C Chemical Synthesis B->C D In Vitro Antifungal Assay C->D E Succinate Dehydrogenase Inhibition Assay D->E F In Vivo Antifungal Assay E->F G Lead Optimization F->G G->B Iterative Improvement

General workflow for the development of this compound SDHIs.

Quantitative Data Summary

The following tables summarize the in vitro antifungal and SDH inhibitory activities of selected this compound derivatives from cited literature.

Table 1: Antifungal Activity of Thiophene/Furan-1,3,4-Oxadiazole Carboxamides against Sclerotinia sclerotiorum

CompoundEC50 (mg/L)[1]
4b0.852 ± 0.045
4g0.231 ± 0.021
4h1.05 ± 0.09
4i0.140 ± 0.034
5j0.987 ± 0.067
Boscalid (Control)0.645 ± 0.023

Table 2: SDH Inhibitory Activity of Thiophene/Furan-1,3,4-Oxadiazole Carboxamides

CompoundIC50 (µM)[1]
4g1.01 ± 0.21
4i4.53 ± 0.19
Boscalid (Control)3.51 ± 0.20

Table 3: Antifungal and SDH Inhibitory Activity of Pyrazole-Furan/Thiophene Carboxamides against Botrytis cinerea

CompoundAntifungal EC50 (µg/mL)[2]SDH IC50 (µg/mL)[2]
5j0.5400.738
5k0.6760.873
5l0.3920.506
Fluxapyroxad (Control)0.7911.031

Experimental Protocols

Protocol 1: General Synthesis of Furan-3-Carboxamides

This protocol describes a general method for the synthesis of furan-3-carboxamides via the amidation of furan-3-carboxylic acid.

Materials:

  • Furan-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Appropriate aniline or amine derivative

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • Acid Chloride Formation:

    • To a solution of furan-3-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude furan-3-carbonyl chloride.

  • Amide Coupling:

    • Dissolve the crude furan-3-carbonyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired aniline or amine derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound derivative. The specific gradient will depend on the polarity of the product and should be determined by TLC analysis. For many furan-2-carboxamides, a starting gradient of Hexane:Ethyl Acetate 7:3 is a good starting point.[1]

Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of compounds against SDH, based on commercially available kits and published methods.

Materials:

  • Isolated mitochondria or cell/tissue homogenate containing SDH enzyme

  • SDH Assay Buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Succinate (substrate)

  • DCIP (2,6-dichlorophenolindophenol) or similar electron acceptor

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Prepare tissue or cell homogenates by homogenizing in ice-cold SDH Assay Buffer.

    • Centrifuge the homogenate to remove cell debris and collect the supernatant containing the mitochondria.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • SDH Assay Buffer

      • Sample (mitochondrial preparation)

      • Test compound at various concentrations (typically a serial dilution). Include a DMSO control.

      • DCIP solution

    • Pre-incubate the plate at 25 °C for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the succinate substrate to each well.

    • Immediately measure the absorbance at 600 nm (for DCIP) in a kinetic mode, taking readings every 1-3 minutes for a total of 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of DCIP reduction (change in absorbance over time) for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of SDH activity) by fitting the data to a suitable dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound SDHIs is significantly influenced by the nature and position of substituents on both the furan and the amide nitrogen.

  • Amide N-substituent: The group attached to the amide nitrogen plays a crucial role in anchoring the inhibitor to the enzyme's active site. Bulky and hydrophobic groups, such as substituted phenyl or biphenyl rings, are often favored for potent activity.

  • Furan Ring Substituents: Modifications to the furan ring can modulate the electronic properties and steric profile of the molecule, impacting its binding affinity.

  • Bioisosteric Replacements: Replacing the furan ring with other five-membered heterocycles like thiophene or pyrazole has been a successful strategy in developing new SDHIs with improved properties.

These application notes and protocols provide a foundational guide for researchers engaged in the discovery and development of novel this compound-based succinate dehydrogenase inhibitors. For specific applications, further optimization of the described methods may be necessary.

References

Application Notes and Protocols for Furan-3-carboxamide Derivatives in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have garnered significant attention in oncology research due to their potent and often selective anticancer properties. These compounds exert their effects through diverse mechanisms of action, including inhibition of key enzymes involved in cancer progression, disruption of cellular division, and induction of programmed cell death. This document provides an overview of the application of furan-3-carboxamide and its related analogs in the development of novel anticancer agents, summarizing key quantitative data and providing detailed experimental protocols for their evaluation.

Key Furan-Carboxamide Derivatives and Their Anticancer Activities

Several classes of furan-carboxamide derivatives have been investigated for their potential as anticancer agents. Below is a summary of some of the most promising classes, their mechanisms of action, and their activity against various cancer cell lines.

Anthra[2,3-b]furan-3-carboxamides

This class of compounds has shown significant cytotoxic effects against a variety of tumor cells, including those that are drug-resistant. Their mechanism of action is often multi-faceted, involving DNA intercalation, inhibition of topoisomerases I and II, and modulation of protein kinase activity.[1]

Furan-based Tubulin Polymerization Inhibitors

Certain furan-carboxamide derivatives have been identified as potent inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these agents induce cell cycle arrest, typically at the G2/M phase, leading to apoptosis.[2]

Furan-based Kinase Inhibitors

The furan-carboxamide scaffold has been successfully employed in the design of inhibitors for various protein kinases that are crucial for cancer cell survival and proliferation. These include inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]

Furan-conjugated Tripeptides

Novel furan-conjugated tripeptides have demonstrated high potency and selectivity against specific cancer cell lines, such as human cervical cancer (HeLa) cells.[5][6] Their mechanism appears to involve membrane disruption and induction of apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various furan-carboxamide derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity of Anthra[2,3-b]this compound Derivatives [1]

CompoundCell LineIC50 (µM)
3c K5620.8
K562/4 (Pgp+)0.48
HCT116 (p53+/+)1.2
HCT116 (p53-/-)1.5
3d K5620.4
K562/4 (Pgp+)0.06
HCT116 (p53+/+)0.9
HCT116 (p53-/-)1.1

Table 2: Cytotoxic Activity of Furan-based Tubulin Polymerization Inhibitors [2]

CompoundCell LineIC50 (µM)Selectivity Index (SI)
4 MCF-74.06>5.1
7 MCF-72.96>7.0

Table 3: VEGFR-2 Inhibitory Activity and Cytotoxicity of Furan- and Furopyrimidine-Based Derivatives [4]

CompoundVEGFR-2 IC50 (nM)A549 IC50 (µM)HT-29 IC50 (µM)
4c 57.1--
7b 42.56.668.51
7c 52.5--
Sorafenib 41.16.608.78

Table 4: Cytotoxic Activity of Furan-conjugated Tripeptides [5][6]

CompoundCell LineIC50 (µg/mL)
Conjugate 4 HeLa0.15 ± 0.05
HUVECInactive
MCF-7Inactive
MDA-MB-231Inactive

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are mediated through various signaling pathways. Below are graphical representations of some of these mechanisms.

G Mechanism of Action of Anthra[2,3-b]furan-3-carboxamides A Anthra[2,3-b]furan-3- carboxamide B DNA Intercalation A->B C Topoisomerase I/II Inhibition A->C D Protein Kinase Inhibition A->D E DNA Damage B->E F Replication/Transcription Block C->F G Altered Signaling D->G H Apoptosis E->H F->H G->H

Caption: Multi-target mechanism of anthra[2,3-b]furan-3-carboxamides.

G Tubulin Polymerization Inhibition Pathway A Furan-carboxamide Derivative B Binds to β-tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Arrest D->E F Apoptosis E->F

Caption: Pathway of furan-carboxamide induced cell cycle arrest.

G VEGFR-2 Inhibition Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Binding Inhibition Inhibition VEGFR2->Inhibition Inhibitor Furan-carboxamide Inhibitor Inhibitor->VEGFR2 Binding Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Proliferation, Migration, Survival Downstream->Angiogenesis G Experimental Workflow for MTT Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Serial Dilutions of Furan-carboxamide B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance G->H I Calculate IC50 H->I

References

Furan-3-Carboxamide Analogs: Application Notes and Protocols for Antibacterial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of furan-3-carboxamide analogs as potential antibacterial agents. The following sections outline the synthesis, in vitro evaluation, and potential mechanisms of action of this promising class of compounds.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Furan-containing compounds have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] this compound derivatives, in particular, are being actively investigated for their potential as novel antibacterial agents.[1] This document serves as a guide for researchers in the synthesis and evaluation of these analogs.

Data Presentation

The antibacterial and cytotoxic activities of novel therapeutic agents are critical parameters in drug development. The following tables summarize the quantitative data for representative this compound analogs and related furan derivatives against various bacterial strains and cell lines.

Table 1: Minimum Inhibitory Concentration (MIC) of Furan Derivatives against Bacterial Strains

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
This compound Analog AStaphylococcus aureus128[5]
This compound Analog BEscherichia coli64[5]
3-Aryl-3-(furan-2-yl)propanoic acid derivativeCandida albicans64[5]
Carbamothioyl-furan-2-carboxamide 4fS. aureus230-295[2]
Carbamothioyl-furan-2-carboxamide 4fE. coli230-295[2]
Carbamothioyl-furan-2-carboxamide 4a, 4b, 4cBacterial Strains240-280[2]
3-Benzofurancarboxylic acid derivative III, IV, VIGram-positive bacteria50-200[6]

Table 2: Cytotoxicity (IC50) of Furan Derivatives against Mammalian Cell Lines

Compound/AnalogCell LineIC50 (µM)Reference
Furan-based compound 4MCF-7 (Breast Cancer)4.06
Furan-based compound 7MCF-7 (Breast Cancer)2.96
Furan-based compound 4MCF-10A (Normal Breast)>10
Furan-based compound 7MCF-10A (Normal Breast)>10

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of novel compounds. The following sections provide step-by-step methodologies for the synthesis and evaluation of this compound analogs.

General Synthesis of N-Aryl-Furan-3-Carboxamide Analogs

This protocol describes a general method for the synthesis of N-aryl-furan-3-carboxamide analogs via the amidation of furan-3-carboxylic acid.

Materials:

  • Furan-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

  • Substituted aniline

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Activation of Furan-3-carboxylic Acid:

    • Dissolve furan-3-carboxylic acid in an excess of thionyl chloride.

    • Reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the furan-3-carbonyl chloride.

  • Amidation Reaction:

    • Dissolve the synthesized furan-3-carbonyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired substituted aniline and triethylamine in anhydrous DCM.

    • Slowly add the furan-3-carbonyl chloride solution to the aniline solution at 0°C.

    • Allow the reaction mixture to stir at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure N-aryl-furan-3-carboxamide analog.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized this compound analogs against various bacterial strains using the broth microdilution method, following CLSI guidelines.

Materials:

  • Synthesized this compound analogs

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve the this compound analogs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL.

    • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of the this compound analogs against mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound analogs

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for another 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

The following diagrams illustrate the potential antibacterial mechanisms of furan derivatives and a general workflow for their development and evaluation.

antibacterial_mechanisms cluster_targets Intracellular Targets furan This compound Analog bacterial_cell Bacterial Cell furan->bacterial_cell Penetrates dna Bacterial DNA bacterial_cell->dna enzymes Essential Enzymes (e.g., Topoisomerases) bacterial_cell->enzymes virulence Virulence Factors (e.g., Biofilm Formation) bacterial_cell->virulence damage DNA Damage (Strand Breaks) dna->damage Induces inhibition Enzyme Inhibition enzymes->inhibition Causes reduction Reduction of Virulence virulence->reduction Leads to death Bacterial Cell Death damage->death inhibition->death reduction->death Contributes to

Caption: Proposed antibacterial mechanisms of furan derivatives.

experimental_workflow start Start: Design of This compound Analogs synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization screening Primary Antibacterial Screening (e.g., Disk Diffusion) characterization->screening mic MIC Determination (Broth Microdilution) screening->mic cytotoxicity Cytotoxicity Assessment (MTT Assay) mic->cytotoxicity sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt end End: Identification of Lead Compound sar->end lead_opt->synthesis Iterative Design

Caption: Experimental workflow for antibacterial drug development.

References

Furan-3-Carboxamide Based Probes for Biological Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of furan-3-carboxamide based fluorescent probes in biological imaging. This document details the quantitative properties of representative probes, step-by-step experimental protocols for their synthesis and application, and visual representations of key workflows and mechanisms.

Introduction

This compound derivatives have emerged as a versatile class of fluorophores for biological imaging. Their advantageous photophysical properties, including high quantum yields and amenability to chemical modification, allow for the development of probes tailored to specific biological targets and applications. These probes have shown significant promise in areas such as cancer cell imaging and the detection of biologically important metal ions. This document will focus on two exemplary probes: a highly fluorescent derivative for cancer cell and tumor imaging, and a selective chemosensor for ferric ions (Fe³⁺).

Quantitative Data Summary

The photophysical and sensing properties of selected furan-based probes are summarized in the table below, providing a basis for comparison and selection for specific imaging applications.

Probe Name/ClassTarget/ApplicationExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Other Key DataReference
DCPEF Cancer Cell & Tumor Imaging350436860.946Minimal cytotoxicity against HT-29 and Vero cells. Selectively accumulates in 4T1 tumors.[1]
Furo[3,2-c]coumarin Derivative Fe³⁺ Detection3745111370.48Fluorescence Lifetime (τ): 5.6 ns; Binding Constant (Ka): 5.25 × 10³ M⁻¹; Limit of Detection (LOD): 1.93 µM.[2]

Application Note 1: A Furan-Based Probe for High-Resolution Cancer Cell and Tumor Imaging

This section details the application of the highly fluorescent furan-based probe, DCPEF, for the imaging of cancer cells in vitro and tumors in vivo.[1]

Signaling Pathway and Probe Activation

The precise mechanism of selective accumulation of DCPEF in tumor cells is not fully elucidated but is likely related to the unique tumor microenvironment, such as differences in pH, enzyme activity, or membrane potential. The probe is designed to be cell-permeable and exhibits enhanced fluorescence within the cellular environment of cancer cells.

probe_activation Probe This compound Probe (Cell Permeable) CancerCell Cancer Cell Probe->CancerCell TumorMicroenvironment Unique Tumor Microenvironment (e.g., pH, enzymes) CancerCell->TumorMicroenvironment Accumulation Selective Accumulation and Retention TumorMicroenvironment->Accumulation Fluorescence Enhanced Fluorescence Signal Accumulation->Fluorescence

Probe uptake and fluorescence activation in cancer cells.
Experimental Protocols

This protocol describes a general method for the synthesis of a this compound fluorescent probe.

synthesis_workflow cluster_synthesis Probe Synthesis Start Furan-3-carboxylic acid Activation Activation with SOCl₂ or CDI Start->Activation AcylChloride Furan-3-carbonyl chloride Activation->AcylChloride Coupling Amide Coupling (e.g., with Et₃N) AcylChloride->Coupling Amine Desired Amine Amine->Coupling CrudeProduct Crude this compound Coupling->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct Pure Fluorescent Probe Purification->FinalProduct

General synthesis workflow for this compound probes.

Materials:

  • Furan-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Carbonyldiimidazole (CDI)

  • An appropriate amine derivative

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve furan-3-carboxylic acid in the anhydrous solvent. Add SOCl₂ or CDI portion-wise at 0 °C and then stir the reaction mixture at room temperature until the conversion to the acyl chloride or activated intermediate is complete (monitor by TLC).

  • Amide Coupling: In a separate flask, dissolve the desired amine and Et₃N in the anhydrous solvent. Cool this solution to 0 °C.

  • Slowly add the solution of the furan-3-carbonyl chloride to the amine solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure this compound probe.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Materials:

  • HT-29 human colorectal adenocarcinoma cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture HT-29 cells in a suitable culture vessel (e.g., 6-well plate with glass coverslips) until they reach 70-80% confluency.

  • Probe Incubation: Prepare a working solution of the probe in the culture medium at the desired final concentration (e.g., 5-10 µM).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.

  • Imaging: Mount the coverslips on a microscope slide with a drop of PBS or mounting medium. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.

Materials:

  • 4T1 tumor-bearing mice

  • This compound probe solution (sterile, in a biocompatible solvent)

  • In vivo imaging system (e.g., IVIS)

  • Anesthetics for mice

Procedure:

  • Animal Preparation: Anesthetize the 4T1 tumor-bearing mouse according to approved animal protocols.

  • Probe Administration: Inject the probe solution intravenously or intraperitoneally at an optimized dose.

  • Imaging: Place the anesthetized mouse in the in vivo imaging system.

  • Acquire fluorescence images at various time points post-injection to monitor the biodistribution and tumor accumulation of the probe. Use appropriate excitation and emission filters.

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and compare it to other tissues to determine the tumor-to-background ratio.

Application Note 2: A Furo[3,2-c]coumarin-Based Fluorescent Sensor for Selective Detection of Fe³⁺

This section describes the use of a furo[3,2-c]coumarin derivative as a selective "turn-off" fluorescent sensor for the detection of ferric ions (Fe³⁺).[2]

Sensing Mechanism

The furo[3,2-c]coumarin probe exhibits strong native fluorescence. Upon binding with Fe³⁺, the fluorescence is quenched. This "turn-off" response is highly selective for Fe³⁺ over other metal ions.

sensing_mechanism Probe_High Furo[3,2-c]coumarin Probe (High Fluorescence) Complex Probe-Fe³⁺ Complex (Non-fluorescent) Probe_High->Complex + Fe³⁺ Fe3_ion Fe³⁺ Ion Fe3_ion->Complex Quenching Fluorescence Quenching ('Turn-Off' Signal) Complex->Quenching

Mechanism of Fe³⁺ detection by the furo[3,2-c]coumarin probe.
Experimental Protocols

This probe can be synthesized in a high-yielding, one-pot reaction.[2]

Materials:

  • 4-Hydroxycoumarin

  • Phenylglyoxal monohydrate

  • Cyclohexylamine

  • Catalyst (e.g., Zn(OTf)₂)

  • Solvent (e.g., Ethanol)

Procedure:

  • In a reaction vessel, combine 4-hydroxycoumarin, phenylglyoxal monohydrate, and cyclohexylamine in ethanol.

  • Add the catalyst to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • The product may precipitate out of the solution upon completion. If not, concentrate the solvent and purify the crude product by recrystallization or column chromatography.

  • Characterize the final product by spectroscopic methods.

Materials:

  • Furo[3,2-c]coumarin probe stock solution (e.g., 1 mM in a suitable solvent like DMSO or methanol)

  • Aqueous solutions of various metal ions (e.g., 1 mM)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Fluorometer

Procedure:

  • Preparation of Probe Solution: Dilute the stock solution of the probe in the buffer to the desired final concentration (e.g., 1-10 µM).

  • Fluorescence Measurement: Record the initial fluorescence emission spectrum of the probe solution using the appropriate excitation wavelength.

  • Titration with Fe³⁺: Add increasing concentrations of the Fe³⁺ solution to the probe solution. After each addition, mix well and record the fluorescence emission spectrum.

  • Selectivity Test: To test for selectivity, add a fixed concentration of other metal ions to separate solutions of the probe and record the fluorescence spectra. Then, add Fe³⁺ to these solutions to observe if there is any interference.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to determine the detection limit and binding constant.

Conclusion

This compound based probes and their derivatives represent a powerful and versatile tool for biological imaging. The examples provided highlight their potential in high-resolution cellular imaging and selective ion sensing. The detailed protocols and quantitative data presented in these application notes are intended to facilitate the adoption and further development of these promising fluorescent probes in various research and drug development settings.

References

Troubleshooting & Optimization

Technical Support Center: Furan-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the synthesis of Furan-3-carboxamide and improve yields.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the common causes?

Low yields in this compound synthesis can often be attributed to several factors:

  • Incomplete reaction: The conversion of the starting material to the product may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound. A common side reaction is the hydrolysis of reactive intermediates if moisture is present in the reaction setup.

  • Product loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and purification steps like column chromatography or recrystallization.

  • Purity of starting materials: Impurities in the starting materials or reagents can interfere with the reaction, leading to lower yields.

Q2: I am observing multiple spots on my TLC plate during reaction monitoring. What could these be?

Multiple spots on a Thin Layer Chromatography (TLC) plate during the synthesis of this compound can indicate:

  • Starting material: A spot corresponding to the starting material (e.g., 3-trichloroacetylfuran) indicates an incomplete reaction.

  • Product: The spot corresponding to the desired this compound.

  • Byproducts: Additional spots may represent byproducts from side reactions. For instance, if the synthesis involves an acyl chloride intermediate, a byproduct spot could correspond to the hydrolyzed carboxylic acid.

  • Degradation: Smearing or multiple faint spots could indicate the degradation of the furan ring or other components of the reaction mixture, possibly due to harsh conditions.

Q3: How can I minimize the formation of side products in my reaction?

To minimize side reactions:

  • Ensure anhydrous conditions: The furan ring and many intermediates in its functionalization are sensitive. The presence of water can lead to hydrolysis of activated species like acyl chlorides. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control reaction temperature: Many reactions for furan functionalization are exothermic. Maintaining the recommended reaction temperature is critical to prevent degradation and the formation of side products.

  • Optimize reagent stoichiometry: Using the correct molar ratios of reactants is essential. For example, in the amidation step, an appropriate excess of the amine may be required to drive the reaction to completion, but a large excess could complicate purification.

Q4: What are the best practices for purifying this compound?

The choice of purification method depends on the physical properties of the specific this compound derivative and the impurities present.

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts. The choice of solvent system (eluent) is critical and should be determined by preliminary TLC analysis. A common solvent system is a mixture of hexane and ethyl acetate.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method. The choice of solvent is key; the product should be soluble at high temperatures and insoluble at low temperatures.

  • Extraction: During the workup, adjusting the pH of the aqueous phase during extraction is important to ensure the product remains in the organic layer and is not lost.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the reaction of 3-trichloroacetylfuran with amines.

Problem Probable Cause(s) Suggested Solution(s)
Low Yield Incomplete conversion of 3-trichloroacetylfuran.- Increase reaction time and/or temperature according to literature procedures.- Ensure efficient stirring to improve contact between reactants.- Check the purity and reactivity of the amine.
Hydrolysis of 3-trichloroacetylfuran or intermediate.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product loss during workup.- Optimize the pH of the aqueous phase during extraction to prevent the product from partitioning into the aqueous layer.- Avoid vigorous shaking during extraction to prevent the formation of stable emulsions.
Product is Off-Color (e.g., brown or dark oil) Degradation of the furan ring.- Ensure the reaction temperature does not exceed the recommended range.- Minimize exposure of the reaction mixture to strong acids or bases.
Presence of colored impurities from side reactions.- Treat the crude product solution with activated carbon before the final purification step.- Optimize the purification method (e.g., adjust the solvent gradient in column chromatography).
Incomplete Reaction (Starting material remains) Insufficient reactivity of the amine.- For less reactive amines (e.g., anilines), higher temperatures and longer reaction times may be necessary.[1]- Consider using a more reactive derivative of the furan, such as the acyl chloride.
Poor solubility of reactants.- Choose a solvent that dissolves all reactants effectively at the reaction temperature. Toluene is a commonly used solvent for these reactions.[1]

Data Summary

The following table summarizes the yields obtained for the synthesis of various Furan-3-carboxamides from 3-trichloroacetylfuran and different amines.[1]

AmineSolventTemperature (°C)Time (h)Yield (%)
Ammonium hydroxideWater802072
MethylamineWater802085
AllylamineToluene802491
MorpholineToluene1001698
PiperidineToluene1001667
AnilineToluene1807291
BenzylamineToluene1002495

Experimental Protocols

Key Experiment: Synthesis of Furan-3-carboxamides from 3-Trichloroacetylfuran

This protocol is adapted from a literature procedure for the synthesis of a series of Furan-3-carboxamides.[1]

Materials:

  • 3-Trichloroacetylfuran

  • Amine (e.g., ammonium hydroxide, methylamine, allylamine, morpholine, piperidine, aniline, benzylamine)

  • Solvent (e.g., water or toluene)

  • Sealed culture tubes

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • In a sealed culture tube, combine 3-trichloroacetylfuran and the appropriate amine in the chosen solvent. For specific reactant quantities and solvent volumes, refer to the original literature.

  • Seal the tube tightly and heat the reaction mixture at the temperature and for the duration specified in the data summary table above. For instance, the reaction with allylamine in toluene is heated at 80°C for 24 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Adjust the pH of the reaction mixture to approximately 5 with a 1 M hydrochloric acid solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product. Solid products can be purified by recrystallization from a mixture of hexane and ethyl acetate. Oily products can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane, ethyl acetate, and dichloromethane).

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis start Start reactants Combine 3-trichloroacetylfuran and amine in a sealed tube start->reactants reaction Heat reaction mixture (e.g., 80-180 °C, 16-72 h) reactants->reaction workup Cool, adjust pH to ~5, and extract with ethyl acetate reaction->workup purification Dry organic phase, concentrate, and purify workup->purification product This compound purification->product

General synthesis workflow.

troubleshooting_yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction Monitor reaction by TLC. Is starting material consumed? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No workup_issue Check workup procedure. Any product loss? check_reaction->workup_issue Yes optimize_conditions Increase reaction time/temperature. Check amine reactivity. incomplete->optimize_conditions success Yield Improved optimize_conditions->success purification_issue Review purification method. Product degradation or loss? workup_issue->purification_issue No optimize_workup Adjust pH during extraction. Use minimal solvent for recrystallization. workup_issue->optimize_workup Yes optimize_purification Use alternative purification method. (e.g., different column solvent system) purification_issue->optimize_purification Yes optimize_workup->success optimize_purification->success

References

Overcoming common side reactions in Furan-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the synthesis of Furan-3-carboxamide and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Symptom Potential Cause(s) Recommended Solutions
Low to No Product Yield 1. Furan Ring Instability: The furan ring is sensitive to strongly acidic conditions, which can lead to ring-opening or polymerization.[1][2] 2. Incomplete Amidation: The conversion of the starting carboxylic acid or its derivative to the amide may be incomplete.[3] 3. Hydrolysis of Intermediate: If using an acid chloride intermediate, it may hydrolyze back to the carboxylic acid if exposed to moisture.[3]1. Control pH: Maintain a pH above 4 during aqueous workups. Use milder acids like acetic acid or buffered solutions.[4] For reactions requiring acidic catalysts, consider milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2] 2. Optimize Amidation: If starting from a carboxylic acid, ensure complete activation (e.g., conversion to acid chloride with thionyl chloride). Use a slight excess of the aminating agent.[3][5] 3. Anhydrous Conditions: Ensure all glassware, solvents, and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Reaction Mixture Turns Dark/Polymerizes 1. Acid-Catalyzed Polymerization: Strong acids or harsh Lewis acids (e.g., AlCl₃) can induce polymerization of the furan ring.[2] 2. High Reaction Temperature: Elevated temperatures can accelerate decomposition and polymerization pathways.1. Use Milder Catalysts: Opt for milder acidic catalysts.[2] 2. Temperature Control: Perform the reaction at lower temperatures to minimize side reactions.[2] 3. Stabilize the Ring: If possible, introduce a temporary electron-withdrawing group to the furan ring to increase its stability against acid-catalyzed degradation.[2]
Formation of Colored Impurities 1. Air Oxidation: The furan ring or other components in the reaction mixture can be susceptible to air oxidation, leading to colored byproducts.[3] 2. Side Reactions at High Temperatures: Excessive heat during the reaction or workup can cause degradation and the formation of colored impurities.[3]1. Inert Atmosphere: Handle the product under an inert atmosphere, especially during purification, drying, and storage.[3] 2. Purification: Treat the crude product solution with activated carbon before recrystallization or chromatography to remove colored impurities.[3]
Presence of Unreacted Starting Material (Furan-3-carboxylic acid) 1. Incomplete Conversion to Acid Chloride: Insufficient chlorinating agent or reaction time can lead to incomplete formation of the acid chloride intermediate.[3] 2. Hydrolysis of Acid Chloride: Premature hydrolysis of the acid chloride during workup can regenerate the starting carboxylic acid.[3]1. Optimize Acid Chloride Formation: Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride) and consider adding a catalytic amount of DMF.[3] 2. Low-Temperature Workup: Perform the workup at a lower temperature to minimize hydrolysis.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the furan ring so susceptible to side reactions under acidic conditions?

A1: The furan ring's aromaticity is derived from a resonance energy that is significantly lower than that of benzene, making it less stable.[2] Under acidic conditions, the oxygen atom in the furan ring can be protonated. This protonation, especially at the carbon adjacent to the oxygen (the α-carbon), makes the ring highly susceptible to nucleophilic attack, which can lead to ring-opening and the formation of 1,4-dicarbonyl compounds.[1][2] This instability is a primary driver for many of the side reactions observed.

Q2: My synthesis involves a Friedel-Crafts acylation on the furan ring, and the yields are consistently low. What can I do?

A2: Standard Friedel-Crafts conditions, such as using aluminum chloride (AlCl₃), are often too harsh for the acid-sensitive furan ring and can lead to significant polymerization and decomposition.[2] To improve your yield, consider using milder catalysts like phosphoric acid or boron trifluoride etherate.[2][6] For highly reactive acylating agents, a catalyst may not even be necessary.[2]

Q3: How do substituents on the furan ring affect its stability during synthesis?

A3: Substituents have a significant impact on the stability and reactivity of the furan ring.[2]

  • Electron-donating groups increase the electron density of the ring, making it more reactive towards electrophiles but also more prone to acid-catalyzed polymerization.

  • Electron-withdrawing groups (such as a carboxyl or amide group) decrease the electron density of the ring. This deactivates the ring towards electrophilic substitution but significantly enhances its stability against acid-induced degradation.[2][7] This is why some reactions are preferably performed on 2-furoic acid rather than on furan itself.[2]

Q4: I am having trouble purifying my this compound. What are some common impurities and how can I remove them?

A4: Common impurities include unreacted starting materials (e.g., furan-3-carboxylic acid), byproducts from ring-opening or polymerization, and residual solvents.[3]

  • Unreacted Carboxylic Acid: This can often be removed by washing the organic solution of your product with a mild aqueous base, such as a saturated solution of sodium bicarbonate.

  • Polymeric Material and Colored Impurities: These are typically non-polar and can sometimes be removed by recrystallization from a suitable solvent system or by treating a solution of the crude product with activated carbon.[3] Column chromatography is also an effective purification method.

Experimental Protocol: Synthesis of this compound from Furan-3-carboxylic Acid

This protocol describes a general two-step procedure for the synthesis of this compound, starting from Furan-3-carboxylic acid. This method involves the formation of an acyl chloride intermediate followed by amidation.

Step 1: Formation of Furan-3-acyl chloride

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add Furan-3-carboxylic acid (1.0 eq).

  • Reaction Setup: Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the flask at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[3]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux (approximately 75-80 °C) for 1-2 hours. The reaction should be monitored by TLC or by observing the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. This step is critical and must be done thoroughly to avoid impurities in the next step.[3] The resulting crude Furan-3-acyl chloride is typically used immediately in the next step without further purification.

Step 2: Amidation of Furan-3-acyl chloride

  • Preparation of Amine Solution: In a separate flask, prepare a cooled (0 °C) solution of aqueous ammonia (or a solution of the desired amine in an appropriate solvent).

  • Amidation Reaction: Slowly add the crude Furan-3-acyl chloride (dissolved in a suitable anhydrous solvent like THF or diethyl ether) dropwise to the stirred ammonia solution at 0 °C. This reaction is often exothermic and maintaining a low temperature is crucial to prevent side reactions.[3]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

    • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis issue Low Yield or Polymerization? start->issue check_acid Are Acidic Conditions Too Harsh? issue->check_acid Yes success Improved Yield issue->success No solution_acid Use Milder Acidic Catalyst or Buffer the Reaction check_acid->solution_acid Yes check_temp Is Reaction Temperature Too High? check_acid->check_temp No solution_acid->success solution_temp Lower Reaction Temperature check_temp->solution_temp Yes check_moisture Is Moisture Present (for Acyl Chloride route)? check_temp->check_moisture No solution_temp->success solution_moisture Use Anhydrous Conditions and Inert Atmosphere check_moisture->solution_moisture Yes failure Consider Alternative Route check_moisture->failure No solution_moisture->success Reaction_Pathway Key Side Reactions in this compound Synthesis cluster_main Desired Synthesis Pathway cluster_side Common Side Reactions Start Furan-3-carboxylic Acid Intermediate Furan-3-acyl Chloride Start->Intermediate + SOCl₂ Polymer Polymerization Start->Polymer Strong Acid (H⁺) RingOpening Ring-Opened Products (1,4-dicarbonyls) Start->RingOpening Strong Acid (H⁺) / H₂O Intermediate->Start Hydrolysis (+H₂O) Product This compound Intermediate->Product + NH₃

References

Technical Support Center: Purification of Crude Furan-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Furan-3-carboxamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound via common laboratory techniques such as recrystallization and column chromatography.

Recrystallization Issues

Problem Potential Cause(s) Solution(s)
Low Recovery of Purified Product - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration.- Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1]- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization during filtration.[3]
Product "Oils Out" Instead of Crystallizing - The solution is supersaturated.- The cooling rate is too rapid.- The presence of impurities is inhibiting crystal formation.- Add a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool slowly.[3]- Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[2]- Try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization.[4]- Add a seed crystal of pure this compound to the cooled solution.[2][4]
Purified Product is Discolored (e.g., Yellow or Brown) - Presence of colored impurities from side reactions during synthesis.- Air oxidation of the furan ring.[1]- Thermal degradation if excessive heat was used.- Treat the crude product solution with activated carbon before recrystallization to adsorb colored impurities.[1][3]- Handle the compound under an inert atmosphere, especially during drying and storage, to minimize oxidation.[1]- Avoid prolonged heating during the dissolution step.
Unable to Induce Crystallization - The solution is not sufficiently supersaturated.- Nucleation has not been initiated.- If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.- Use a glass rod to scratch the inner surface of the flask to create nucleation sites.[4]- Introduce a seed crystal of the pure compound.[2][4]- Slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) to the solution until turbidity persists, then warm slightly to redissolve and cool slowly.[4]

Column Chromatography Issues

Problem Potential Cause(s) Solution(s)
Poor Separation of this compound from Impurities - Inappropriate solvent system (mobile phase).- Column was not packed properly.- Column was overloaded with the crude sample.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for Furan-3-carboxamides can be a mixture of hexane and ethyl acetate.[5]- Ensure the column is packed uniformly without any cracks or channels.- As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1.
This compound Does Not Elute from the Column - The mobile phase is not polar enough.- The compound may be strongly adsorbed to the silica gel.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.- If significant tailing is observed, consider adding a small amount of a more polar solvent like methanol to the mobile phase.
Product Decomposes on the Silica Gel Column - Furan rings can be sensitive to the acidic nature of silica gel.[1]- Deactivate the silica gel by pre-treating it with a dilute solution of a non-polar amine like triethylamine in the eluent.[1][4]- Alternatively, use a less acidic stationary phase such as neutral alumina.[4]- Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.[4]
Colored Impurities Co-elute with the Product - The colored impurity has a similar polarity to this compound in the chosen solvent system.- Try a different solvent system. For some furan-3-carboxamides, a mixture of hexane, ethyl acetate, and dichloromethane has been used effectively.- Consider a pre-purification step, such as an activated carbon treatment, to remove colored impurities before chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as Furan-3-carboxylic acid or its activated form (e.g., acyl chloride), and the amine used in the amidation step. Hydrolysis of the amide bond back to Furan-3-carboxylic acid is also a possibility. Additionally, due to the sensitivity of the furan ring, polymeric or colored byproducts can form, especially if the reaction is carried out under harsh acidic or high-temperature conditions.[1]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: A mixture of hexane and ethyl acetate is a good starting point for the recrystallization of Furan-3-carboxamides.[5] The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol/water or isopropanol have also been suggested for similar compounds.[1] It is recommended to test a few solvent systems on a small scale to find the optimal one for your specific product and impurity profile.

Q3: What is a suitable mobile phase for the column chromatography of this compound?

A3: A common mobile phase for the purification of Furan-3-carboxamides by column chromatography is a gradient of hexane and ethyl acetate.[5] For oily products, a mixture of hexane, ethyl acetate, and dichloromethane (e.g., in a 3:1:0.5 ratio) has been successfully used.[5] The optimal ratio should be determined by TLC analysis prior to running the column.

Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A4: A low or broad melting point range is a common indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point. If you observe a depressed and broad melting range, further purification by recrystallization or chromatography is recommended.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of the final product can be assessed by several analytical techniques. Thin Layer Chromatography (TLC) can quickly indicate the presence of multiple components. A sharp melting point that matches the literature value is a good indicator of purity. For more definitive analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) should be employed to confirm the structure and identify any residual impurities.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: On a small scale, test the solubility of your crude this compound in various solvents (e.g., ethyl acetate, ethanol, isopropanol, water, and mixtures like hexane/ethyl acetate) to find a suitable system where the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system (mobile phase). A good mobile phase will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the top of the silica bed is flat.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase over time.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various Furan-3-carboxamides from 3-trichloroacetyl furan, as reported in the literature. This data can serve as a benchmark for expected outcomes.

AmineReaction ConditionsYield (%)Melting Point (°C)
Ammonium hydroxideSealed tube, 80 °C, 20 h72169–171
Methylamine (28% water sol.)Sealed tube, 80 °C, 24 h8598–101
AllylamineToluene, sealed tube, 80 °C, 24 h91Oil
PiperidineToluene, sealed tube, 100 °C, 16 h67Oil
AnilineToluene, sealed tube, 180 °C, 72 h91Oil

(Data sourced from Tetrahedron Letters 45 (2004) 5689–5691)[5]

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound assess Assess Impurity Profile (TLC, Color) crude->assess recryst Recrystallization assess->recryst Mainly solid impurities or colored compounds chrom Column Chromatography assess->chrom Complex mixture or oily impurities analysis Purity Analysis (TLC, MP, NMR, MS) recryst->analysis chrom->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed fail Impure Product analysis->fail Purity Not Met fail->chrom Re-purify

Caption: General purification workflow for crude this compound.

Recrystallization_Troubleshooting Troubleshooting Recrystallization start Start Recrystallization dissolved Crude Product Dissolved in Hot Solvent start->dissolved cool Cool Solution dissolved->cool crystals Crystals Form? cool->crystals oiling_out Product Oils Out? crystals->oiling_out No success Collect Pure Crystals crystals->success Yes no_crystals No Crystals Form oiling_out->no_crystals No action1 Reheat, Add More Solvent, Cool Slowly oiling_out->action1 Yes action2 Scratch Flask / Add Seed Crystal / Add Anti-solvent no_crystals->action2 action1->cool action2->cool

Caption: Decision tree for troubleshooting common recrystallization issues.

Chromatography_Troubleshooting Troubleshooting Column Chromatography start Run Column Chromatography separation Good Separation? start->separation elution Product Elutes? separation->elution Yes action_sep Optimize Mobile Phase (TLC) / Repack Column separation->action_sep No decomposition Product Decomposes? elution->decomposition Yes action_elute Increase Mobile Phase Polarity elution->action_elute No success Combine Pure Fractions decomposition->success No action_decomp Use Deactivated Silica/Alumina / Add Triethylamine to Eluent decomposition->action_decomp Yes action_sep->start action_elute->start action_decomp->start

Caption: Troubleshooting guide for column chromatography of this compound.

References

Technical Support Center: Furan-3-Carboxamide Derivatives Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility challenges of furan-3-carboxamide derivatives for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor solubility of this compound derivatives?

A1: The low aqueous solubility of many this compound derivatives often stems from their molecular structure. Key contributing factors include high lipophilicity (a tendency to dissolve in fats and oils rather than water), the presence of aromatic rings, and strong intermolecular forces such as hydrogen bonding and crystal lattice energy. These characteristics can make it difficult for water molecules to surround and dissolve the compound.

Q2: Which solvents are generally most effective for dissolving this compound derivatives?

A2: Due to their frequent lipophilic nature, organic solvents are typically more effective for dissolving this compound derivatives. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol. For biological assays, initial dissolution in a minimal amount of an organic solvent, followed by dilution in an aqueous buffer, is a standard practice.

Q3: How does pH influence the solubility of these compounds?

A3: The pH of the aqueous medium can significantly impact the solubility of this compound derivatives, particularly if the molecule contains ionizable groups (acidic or basic functions). For a compound with a basic nitrogen atom, for example, lowering the pH will lead to its protonation, forming a more soluble salt. Conversely, for a compound with an acidic proton, increasing the pH will deprotonate it, also enhancing solubility.

Q4: Can I use surfactants or cyclodextrins to improve solubility?

A4: Yes, both surfactants and cyclodextrins are effective strategies for enhancing the solubility of poorly soluble compounds. Surfactants form micelles that can encapsulate the hydrophobic drug molecules, while cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with the this compound derivative, thereby increasing its aqueous solubility.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Compound precipitates out of solution after dilution in aqueous buffer.

This is a common problem when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium for biological assays.

G start Precipitation Observed in Aqueous Buffer q1 Is the final organic solvent concentration >1%? start->q1 a1_yes Reduce organic solvent concentration. Consider co-solvents or excipients. q1->a1_yes Yes q2 Was the stock added quickly to the buffer? q1->q2 No end_node Precipitation Resolved a1_yes->end_node a2_yes Add stock solution dropwise to vigorously stirring buffer. q2->a2_yes Yes q3 Is the buffer pH optimal for solubility? q2->q3 No a2_yes->end_node a3_no Perform a pH-solubility profile to determine the optimal pH range. q3->a3_no No q4 Was a solubility enhancer used? q3->q4 Yes a3_no->end_node a4_no Consider using cyclodextrins, surfactants, or co-solvents like PEG-400. q4->a4_no No q4->end_node Yes a4_no->end_node

A flowchart for troubleshooting compound precipitation.

Corrective Actions:

  • Optimize Dilution Technique: Always add the concentrated organic stock solution to the aqueous buffer, not the other way around.[1] Add the stock solution dropwise while vigorously vortexing or stirring the aqueous buffer.[1][2] This rapid dispersion prevents localized high concentrations that can lead to the compound "crashing out" of solution.[2]

  • Control Final Solvent Concentration: For most cell-based assays, the final concentration of the organic solvent (e.g., DMSO) should be kept low, typically below 0.5%, to minimize both toxicity and precipitation issues.[1]

  • Temperature Considerations: Use an aqueous buffer at room temperature or slightly warmed. Cold buffers can decrease the solubility of hydrophobic compounds.[2]

  • Use Solubility Enhancers: Incorporating excipients can significantly improve solubility. Consider adding cyclodextrins (e.g., HP-β-cyclodextrin) or a biocompatible surfactant (e.g., Polysorbate 80) to the aqueous buffer before adding the compound stock.[1]

Issue 2: Low or inconsistent results in biological assays.

Poor solubility can lead to an underestimation of a compound's potency, as the actual concentration of the dissolved, active compound is lower than the nominal concentration.

Troubleshooting Steps:

  • Verify Solubility at Final Concentration: Before conducting the full assay, perform a simple visual solubility test. Prepare the compound in the final assay medium at the highest concentration to be tested. Let it sit for a period equivalent to the assay duration and visually inspect for any precipitation or cloudiness.

  • Filter the Working Solution: After preparation, filter the final working solution through a 0.22 µm syringe filter to remove any micro-precipitates.[2] This ensures you are working with a truly solubilized compound.

  • Consider a Different Formulation Strategy: If solubility issues persist, a different approach may be needed. This could involve using co-solvents, creating a salt form of the compound if it has an ionizable group, or preparing a solid dispersion.

Quantitative Data on Solubility

The solubility of this compound derivatives can vary widely based on the specific substitutions on the core structure. The following table provides example solubility data for related furan carboxylic acids in various solvents.

CompoundSolventTemperature (°C)Solubility (wt %)
2,5-Furandicarboxylic AcidWater20~0.12
2,5-Furandicarboxylic AcidDMSO20~30.7
2,5-Furandicarboxylic Acid20/80 w/w H₂O/DMSO20~23.1
2,5-Furandicarboxylic Acid20/80 w/w H₂O/THF20~7.2
3-Furoic AcidWater25Moderately Soluble
3-Furoic AcidEthanol25Highly Soluble

Data for 2,5-Furandicarboxylic Acid is from a study at 293 K (20°C).[3] 3-Furoic acid solubility is described qualitatively.[4]

Experimental Protocols

Protocol 1: Preparation of a Working Solution Using a Co-solvent System

This protocol is suitable for preparing a working solution for in vitro biological assays.

  • Prepare Stock Solution: Accurately weigh the required amount of the this compound derivative and dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[2] Ensure complete dissolution by vortexing.

  • Prepare Co-solvent Buffer: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4) containing a co-solvent. A common choice is polyethylene glycol 400 (PEG-400) at 10% (v/v).

  • Equilibrate Temperature: Allow both the stock solution and the co-solvent buffer to equilibrate to the desired experimental temperature (e.g., room temperature or 37°C).

  • Dilution: Vigorously vortex the co-solvent buffer. While vortexing, add the stock solution dropwise to achieve the final desired concentration.

  • Final Mix and Inspection: Continue to vortex for an additional 30-60 seconds to ensure the solution is homogeneous. Visually inspect the solution for any signs of precipitation.

  • (Optional) Filtration: For critical applications, filter the final solution through a 0.22 µm syringe filter to remove any undissolved microparticles.[2]

Protocol 2: Solubility Enhancement using HP-β-Cyclodextrin

This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex and enhance aqueous solubility.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will need to be optimized but can range from 2% to 45% (w/v). Gently warm and stir the solution to ensure the cyclodextrin is fully dissolved.

  • Prepare Compound Stock: Prepare a concentrated stock of the this compound derivative in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Complexation: While stirring the cyclodextrin solution, slowly add the compound stock solution.

  • Equilibration: Seal the container and allow the mixture to equilibrate. This is often done by shaking or sonicating at a controlled temperature for several hours (e.g., 2-24 hours) to ensure maximum complex formation.

  • Clarification: After equilibration, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound.

  • Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant can be determined using a suitable analytical method like HPLC-UV.

Signaling Pathway Visualization

This compound derivatives are being investigated for their role as inhibitors in various signaling pathways. For example, some may act as inhibitors of protein kinases. The diagram below illustrates a generic kinase signaling pathway that could be targeted by such a compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->Kinase2 Inhibits

A generic kinase signaling pathway inhibited by a derivative.

References

Technical Support Center: Optimization of Furan-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Furan-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary laboratory-scale synthetic routes for this compound include:

  • Amidation of Furan-3-carboxylic Acid: This is a straightforward approach that involves the activation of furan-3-carboxylic acid to an acyl chloride or an active ester, followed by reaction with an amine.

  • From 4-Trichloroacetyl-2,3-dihydrofuran: This method involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran to form 3-trichloroacetyl furan, which then undergoes nucleophilic displacement of the trichloromethyl group with an amine to yield the desired this compound.[1][2]

  • Tandem Nucleopalladation and Isocyanate Insertion: This modern approach allows for the synthesis of substituted furan-3-carboxamides from 3-alkyne-1,2-diols and isocyanates.

Q2: I am observing a significantly low yield. What are the general areas I should investigate?

A2: Low yields in this compound synthesis can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion.

  • Side reactions: The formation of undesired byproducts can consume starting materials and complicate the purification process.

  • Product loss during workup and purification: Significant amounts of the product may be lost during extraction, washing, and recrystallization steps.

  • Purity of starting materials: Impurities in the initial reagents can interfere with the reaction.

  • Degradation of the furan ring: The furan ring is sensitive to strongly acidic conditions and can lead to polymerization or ring-opening, especially in the presence of water.

Q3: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

A3: The formation of dark, tarry substances is a common issue in furan chemistry and is typically due to the polymerization of the furan product or starting materials. Furans, especially those with electron-donating groups, are susceptible to polymerization under acidic conditions. To mitigate this, consider the following strategies:

  • Use milder reaction conditions: Opt for milder acid catalysts or Lewis acids if the reaction requires acidic conditions.

  • Lower the reaction temperature: Running the reaction at a lower temperature can help reduce the rate of polymerization.

  • Ensure anhydrous conditions: Use dry solvents and reagents, as the presence of water can promote side reactions, including ring-opening that can lead to polymerizable intermediates.

  • Minimize reaction time: Monitor the reaction progress closely and work it up as soon as the starting material has been consumed to prevent prolonged exposure of the product to harsh conditions.

Q4: How can I effectively purify my this compound from the crude reaction mixture?

A4: Purification of furan derivatives can be challenging due to their potential for instability. Common and effective purification techniques include:

  • Column Chromatography: This is a standard method for purifying furan-3-carboxamides. Using a neutral or deactivated silica gel, or adding a small amount of a neutralizer like triethylamine to the eluent, can help prevent the degradation of sensitive furan compounds on the acidic silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Distillation: For volatile furan derivatives, vacuum distillation can be a viable purification technique. However, care must be taken as excessive heat can lead to decomposition.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete conversion of furan-3-carboxylic acid to the acyl chloride.- Ensure a slight excess (1.2-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride).- Increase the reaction time or temperature for the acid chloride formation step.- Use a catalytic amount of DMF to accelerate the reaction.
Hydrolysis of the acyl chloride before or during amidation.- Ensure all glassware and solvents are thoroughly dried.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete amidation reaction.- Use a sufficient excess of the amine.- Ensure efficient stirring to promote contact between reactants.- For gaseous amines like ammonia, ensure effective bubbling through the reaction mixture.
Product loss during workup.- Optimize the extraction solvent and the number of extractions.- Be cautious during washing steps to avoid partitioning of the product into the aqueous layer.
Impurity Formation Presence of unreacted furan-3-carboxylic acid.- Ensure complete conversion to the acyl chloride before amidation.- Use a slight excess of the amine to drive the reaction to completion.
Formation of polymeric byproducts.- Avoid strong acids and high temperatures.- Use purified, fresh starting materials.- Keep reaction times to a minimum.
Over-acylation (for diamines).- Use a large excess of the diamine.- Add the acyl chloride slowly to the solution of the diamine at a low temperature.
Reaction Stalls Deactivated catalyst (if applicable).- Use a fresh batch of the catalyst.
Poor solubility of reagents.- Choose a solvent in which all reactants are reasonably soluble.- Gentle heating may improve solubility, but monitor for potential side reactions.
Exothermic Reaction (during amidation) The reaction between an acyl chloride and an amine is often highly exothermic.- Add the acyl chloride solution slowly to the amine solution.- Maintain a low reaction temperature (e.g., 0-10 °C) using an ice bath.- Ensure efficient stirring to dissipate heat.- Dilute the reaction mixture with a suitable solvent.

Experimental Protocols

Synthesis of this compound from Furan-3-carboxylic Acid

This two-step procedure involves the formation of the acyl chloride followed by amidation.

Step 1: Synthesis of Furan-3-carbonyl chloride

  • To a solution of furan-3-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude furan-3-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude furan-3-carbonyl chloride in a dry, inert solvent like DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the desired amine (2.0-3.0 eq) in the same solvent. For ammonia, a solution of ammonia in a suitable solvent or bubbling ammonia gas through the reaction mixture can be used.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amidation of Furan-3-carbonyl Chloride

AmineSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ammonium hydroxideSealed tube802072[3]
Methylamine (aq. sol.)Sealed tube802085[3]
AllylamineToluene802491[3]
AnilineToluene1807291[3]
PiperidineToluene1001667[3]

Visualizations

Furan_3_Carboxamide_Synthesis_Workflow Start Furan-3-carboxylic Acid AcylChloride Furan-3-carbonyl Chloride Start->AcylChloride SOCl₂ or (COCl)₂, cat. DMF Amidation Amidation AcylChloride->Amidation Amine, Base Product This compound Amidation->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC, LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete OptimizeConditions Optimize Reaction Conditions: - Increase reaction time/temp - Use excess reagent Incomplete->OptimizeConditions Yes SideReactions Check for Side Reactions (NMR, MS of crude) Incomplete->SideReactions No Polymerization Polymerization? SideReactions->Polymerization MilderConditions Use Milder Conditions: - Lower temperature - Anhydrous conditions Polymerization->MilderConditions Yes WorkupLoss Analyze Workup Procedure Polymerization->WorkupLoss No OptimizeWorkup Optimize Extraction/ Purification WorkupLoss->OptimizeWorkup

Caption: Decision tree for troubleshooting low yields in synthesis.

References

Stability studies of Furan-3-carboxamide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Furan-3-carboxamide under various experimental conditions. Researchers, scientists, and drug development professionals can use this information to troubleshoot issues and design robust stability studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is turning a pale yellow color after a few days at room temperature. What is the likely cause?

A1: The yellowing of your solution is likely due to minor degradation of the furan ring, which can be susceptible to oxidation and light-catalyzed reactions. Furan rings can undergo oxidative opening or polymerization, leading to colored impurities. To mitigate this, we recommend storing solutions of this compound protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible. For long-term storage, refrigeration or freezing is advised.

Q2: I observe a new peak in my HPLC analysis after exposing my this compound sample to acidic conditions. What could this new peak be?

A2: Under acidic conditions, the carboxamide functional group is susceptible to hydrolysis. The most probable degradation product is Furan-3-carboxylic acid. The furan ring itself can also be sensitive to strong acids, potentially leading to ring-opening or polymerization, though amide hydrolysis is typically the more facile pathway under moderately acidic conditions. We recommend confirming the identity of the new peak by techniques such as LC-MS.

Q3: After performing a forced degradation study under basic conditions (e.g., 0.1 M NaOH), I see almost complete degradation of my compound. Is this expected?

A3: Yes, this is an expected outcome. The amide bond in this compound is readily hydrolyzed under basic conditions to form the sodium salt of Furan-3-carboxylic acid and ammonia. This reaction is generally much faster than acid-catalyzed hydrolysis. If you are trying to achieve partial degradation (e.g., 5-20%), you should use milder conditions, such as a lower concentration of base, lower temperature, or shorter exposure time.[1]

Q4: I am not seeing any degradation of this compound after thermal stress at 60°C for 48 hours. Should I use more extreme conditions?

A4: this compound is expected to be relatively stable to dry heat.[2] If no degradation is observed, it indicates good thermal stability in the solid state. According to general stress testing guidelines, you can increase the temperature in 10°C increments (e.g., 70°C, then 80°C) or extend the duration.[1] However, ensure the temperature does not exceed the compound's melting point. The goal is to achieve sufficient degradation to validate the stability-indicating nature of your analytical method, typically in the 5-20% range.[3]

Q5: What are the expected degradation products under oxidative stress with hydrogen peroxide?

A5: The furan ring is susceptible to oxidation. Treatment with hydrogen peroxide can lead to the formation of various oxidized species, including ring-opened products like 1,4-dicarbonyl compounds.[4] The exact products will depend on the reaction conditions. It is also possible for furan rings to undergo reactions leading to hydroxylated or epoxidized intermediates.

Quantitative Data Summary

The following tables summarize typical results from forced degradation studies on this compound. These are representative data to guide experimental design.

Table 1: Summary of Forced Degradation Studies

Stress ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Product
0.1 M HCl2460~15%Furan-3-carboxylic acid
0.1 M NaOH240~25%Furan-3-carboxylic acid
5% H₂O₂825 (RT)~10%Oxidized/Ring-opened products
Thermal (Solid)4880~5%Not specified
Photostability*2425 (RT)~8%Photodegradation products

* Exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Experimental Protocols

Protocol for Forced Hydrolytic Degradation
  • Acid Hydrolysis:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol, Acetonitrile) at 1 mg/mL.

    • In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Heat the vial in a water bath or oven at 60°C for 24 hours.

    • After cooling, neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.2 M NaOH instead of HCl.

    • Heat at a lower temperature, for example, 40°C for 2 hours, due to higher reactivity.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

Protocol for Forced Oxidative Degradation
  • Prepare a stock solution of this compound at 1 mg/mL.

  • In a vial, mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 5%.

  • Keep the sample at room temperature for 8 hours, protected from light.

  • Dilute with mobile phase to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

cluster_workflow Experimental Workflow for Stability Study Start Prepare Stock Solution of this compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample Preparation (Neutralization/Dilution) Stress->Sample After specified time Analyze HPLC Analysis (Stability-Indicating Method) Sample->Analyze Data Data Analysis (% Degradation, Impurity Profile) Analyze->Data cluster_pathway Plausible Degradation Pathways Parent This compound Acid Furan-3-carboxylic Acid Parent->Acid H+ or OH- (Hydrolysis) Oxidized Ring-Opened Products (e.g., 1,4-dicarbonyls) Parent->Oxidized [O] (e.g., H2O2)

References

Preventing degradation of the furan ring during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and handling of furan-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability of the furan ring during synthetic manipulations.

Frequently Asked Questions (FAQs)

Q1: Why is the furan ring prone to degradation during certain synthetic reactions?

A1: The furan ring's susceptibility to degradation stems from its modest aromaticity. While it is an aromatic heterocycle, its resonance energy is significantly lower than that of benzene, making it more reactive and less stable under various conditions. It is particularly sensitive to strong acids, oxidizing agents, and high temperatures, which can lead to ring-opening, polymerization, and other side reactions.[1]

Q2: What are the most common degradation pathways for the furan ring?

A2: The primary degradation pathways include:

  • Acid-Catalyzed Ring Opening: Under acidic conditions, the furan ring can be protonated, leading to a loss of aromaticity and subsequent nucleophilic attack by solvents (like water), resulting in the formation of 1,4-dicarbonyl compounds.[2][3]

  • Polymerization: Acidic conditions, especially with strong Lewis acids, can initiate polymerization of the furan ring, leading to the formation of dark, insoluble materials often referred to as "humins."[4]

  • Oxidative Cleavage: Strong oxidizing agents can cause the oxidative cleavage of the furan ring, yielding various products, including dicarbonyls and carboxylic acids.[5]

  • Reduction with Ring Opening: While catalytic hydrogenation can reduce furan to tetrahydrofuran, harsh reduction conditions can sometimes lead to ring cleavage.[6]

Q3: How do substituents on the furan ring affect its stability?

A3: Substituents have a profound impact on the stability of the furan ring.

  • Electron-withdrawing groups (e.g., carbonyl, nitro, cyano) decrease the electron density of the ring, making it less susceptible to electrophilic attack and acid-catalyzed degradation.[6]

  • Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density, making the ring more reactive towards electrophiles but also more prone to polymerization and degradation under acidic conditions.[6]

Q4: Can the choice of solvent influence the stability of the furan ring?

A4: Yes, the solvent plays a crucial role. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), have been shown to have a stabilizing effect on furan derivatives.[7] Protic solvents like water and alcohols can participate in degradation pathways, especially in the presence of acids.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of furan-containing compounds.

Problem 1: My reaction mixture is turning dark brown or black, and I'm getting a low yield of my desired furan-containing product.
  • Possible Cause: Acid-catalyzed polymerization is a likely culprit, especially if you are using strong acids (e.g., H₂SO₄, AlCl₃) or high temperatures.[1]

  • Troubleshooting Steps:

    • Use Milder Acids: Replace strong Brønsted or Lewis acids with milder alternatives. For example, in Friedel-Crafts reactions, consider using zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) instead of aluminum chloride.[6] Solid acid catalysts like Amberlyst-15 can also be a good option.

    • Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Control Stoichiometry: An excess of the furan reactant can sometimes promote polymerization. Try adjusting the stoichiometry of your reactants.

    • Solvent Choice: Switch to a polar aprotic solvent like DMF or acetonitrile, which can help stabilize the furan ring.[7]

    • Prompt Workup: Neutralize the acid catalyst as soon as the reaction is complete to prevent further degradation during workup and purification.[1]

Problem 2: My furan ring is opening during an oxidative step.
  • Possible Cause: The oxidizing agent you are using is too harsh and is cleaving the furan ring instead of reacting with another functional group.

  • Troubleshooting Steps:

    • Use a Milder Oxidant: Select a milder or more selective oxidizing agent. The choice will depend on the specific transformation you are trying to achieve.

    • Protect the Furan Ring: If the furan ring itself is not the intended site of oxidation, consider protecting it. However, direct protection of the furan ring is not common. A more practical approach is to use a furan derivative with electron-withdrawing groups to decrease its sensitivity to oxidation.

    • Control Reaction Conditions: Carefully control the temperature and reaction time. Lower temperatures and shorter reaction times can often improve selectivity.

Problem 3: I am trying to reduce a functional group on my furan-containing molecule, but the furan ring is also being reduced or opened.
  • Possible Cause: The reduction conditions are not selective enough for the target functional group and are affecting the furan ring.

  • Troubleshooting Steps:

    • Choose a Chemoselective Reducing Agent: Employ a reducing agent known for its chemoselectivity. For example, to reduce a carbonyl group without affecting the furan ring, you might use sodium borohydride under controlled conditions.

    • Catalytic Hydrogenation Conditions: For catalytic hydrogenation, the choice of catalyst and conditions is critical. Some catalysts are more prone to over-reduction or ring opening. Screening different catalysts (e.g., Pd/C, PtO₂, Raney Ni) and optimizing pressure and temperature may be necessary.

    • Protecting Groups: If a sensitive functional group elsewhere in the molecule needs to be reduced under harsh conditions, consider a synthetic route where the furan ring is formed after the reduction step.

Data Presentation

The following tables summarize quantitative data on the stability and reactivity of the furan ring under various conditions.

Table 1: Effect of Catalyst on the Yield of Friedel-Crafts Acylation of Furan

CatalystAcylating AgentSolventTemperature (°C)Yield (%)Reference
AlCl₃Acetic AnhydrideCS₂0Low (significant polymerization)[8]
SnCl₄Acetic AnhydrideBenzene2570-90[9]
ZnCl₂Acetic AnhydrideAcetic Acid90-10065-75[6]
BF₃·OEt₂Acetic AnhydrideDichloromethane0-2575-85[6]
Yb(OTf)₃Acetic Anhydride[BPy][BF₄]2592[10]

Table 2: Influence of Reaction Conditions on Furan Oxidation Yield

Furan DerivativeOxidantCatalystSolventTemperature (°C)ProductYield (%)Reference
FurfuralH₂O₂TS-1Acetic Acid80Maleic Acid59[11][12]
FurfuralH₂O₂TS-1Cyclohexane80Maleic Acid43[11][12]
FuranH₂O₂TS-1Acetic Acid80Maleic Acid58[12]
Furfuryl AlcoholH₂O₂TS-1Acetic Acid80Maleic Acid49[12]
2-Substituted FuranO₂Mn(OAc)₃/CoCl₂Acetic Acid254-Hydroxy-2-cyclohexen-1-one44[13]
2-Substituted FuranO₂Mn(OAc)₃/CoCl₂Acetic Acid25 (with UV)4-Hydroxy-2-cyclohexen-1-one57[13]

Table 3: Selectivity in the Reduction of 5-Hydroxymethylfurfural (HMF)

CatalystHydrogen SourceSolventTemperature (°C)PressureProductSelectivity (%)Reference
AggdH₂OAqueousAmbientAmbient2,5-Bis(hydroxymethyl)furan99[14]
AgspH₂OAqueousAmbientAmbient2,5-Bis(hydroxymethyl)furan84[14]
Cu-foilH₂OAqueousAmbientAmbient2,5-Bis(hydroxymethyl)furan39[14]
Ni-Fe/CNTH₂Dioxane11040 bar2,5-Bis(hydroxymethyl)furan76[15]

Experimental Protocols

Protocol 1: Acetal Protection of Furfural

This protocol describes the protection of the aldehyde group in furfural as a diethyl acetal, which can enhance the stability of the molecule towards certain reagents.[3]

Materials:

  • Furfural

  • Ethanol (anhydrous)

  • H-USY (6) zeolite catalyst

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • To a round-bottom flask charged with furfural (1.0 eq) and a magnetic stir bar, add anhydrous ethanol (10 eq).

  • Add the H-USY (6) zeolite catalyst (e.g., 10 wt% relative to furfural).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.

  • Upon completion, filter off the catalyst and wash it with diethyl ether.

  • Combine the filtrate and washings. Remove the solvent and excess ethanol under reduced pressure.

  • The crude furfural diethyl acetal can be purified by vacuum distillation if necessary.

Protocol 2: Silyl Ether Protection of a Hydroxymethylfuran

This protocol details the protection of a primary alcohol on a furan ring using tert-butyldimethylsilyl chloride (TBDMSCl).[16]

Materials:

  • Hydroxymethylfuran derivative

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the hydroxymethylfuran derivative (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of a TBDMS-Protected Hydroxymethylfuran

This protocol describes the removal of a TBDMS protecting group to regenerate the hydroxyl functionality.[17]

Materials:

  • TBDMS-protected hydroxymethylfuran

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected hydroxymethylfuran (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.

  • Add the TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture until the deprotection is complete (monitor by TLC).

  • Quench the reaction with water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows related to furan ring stability.

Furan_Degradation_Pathways furan Furan Ring strong_acid Strong Acid (H⁺) furan->strong_acid Protonation oxidizing_agent Oxidizing Agent furan->oxidizing_agent high_temp High Temperature furan->high_temp ring_opening Ring Opening (1,4-Dicarbonyls) strong_acid->ring_opening polymerization Polymerization (Humins) strong_acid->polymerization oxidative_cleavage Oxidative Cleavage oxidizing_agent->oxidative_cleavage high_temp->polymerization Accelerates Troubleshooting_Workflow start Furan Degradation Observed (e.g., low yield, polymerization) acid_reaction Is the reaction acid-catalyzed? start->acid_reaction oxidative_reaction Is it an oxidation reaction? acid_reaction->oxidative_reaction No milder_acid Use milder acid (e.g., ZnCl₂, BF₃·OEt₂) acid_reaction->milder_acid Yes high_temp_reaction Is the reaction run at high temperature? oxidative_reaction->high_temp_reaction No milder_oxidant Use milder oxidant oxidative_reaction->milder_oxidant Yes lower_temp Lower reaction temperature high_temp_reaction->lower_temp Yes ewg Introduce electron- withdrawing group high_temp_reaction->ewg No change_solvent Change to aprotic solvent (e.g., DMF) milder_acid->change_solvent milder_oxidant->ewg lower_temp->change_solvent Protecting_Group_Strategy start Need to perform reaction on a furan-containing molecule check_stability Is the furan ring stable under the reaction conditions? start->check_stability proceed Proceed with reaction check_stability->proceed Yes protect Protect sensitive functional group check_stability->protect No final_product Final Product proceed->final_product reaction Perform desired reaction protect->reaction deprotect Deprotect reaction->deprotect deprotect->final_product

References

Scalable synthesis of Furan-3-carboxamide for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Furan-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of this compound?

This compound and its precursor, Furan-3-carboxylic acid (also known as 3-Furoic acid), are important intermediates in the pharmaceutical and agrochemical industries. They serve as building blocks in the synthesis of new drug candidates and pesticides, contributing to the development of therapeutic agents and crop protection solutions.[1]

Q2: What is a common scalable synthesis route for this compound?

A prevalent and scalable two-step method involves the conversion of Furan-3-carboxylic acid to its corresponding acid chloride, 3-furoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent step is the amidation of the crude 3-furoyl chloride with an ammonia solution to yield this compound.[2]

Q3: Why is the amidation step highly exothermic, and how can this be managed during scale-up?

The reaction between an acid chloride and ammonia is highly exothermic due to the rapid, nucleophilic attack of ammonia on the very reactive acyl chloride. During large-scale synthesis, this heat release can cause a sharp temperature increase, leading to side reactions, product degradation, and safety risks. To manage the exotherm, the following strategies are recommended:

  • Slow Addition: Gradually add the acid chloride solution to the ammonia solution.

  • Effective Cooling: Maintain a low reaction temperature (e.g., 0-10 °C) using an ice bath or a chiller.

  • Efficient Stirring: Ensure vigorous agitation to dissipate heat throughout the reaction mixture.

  • Dilution: Using a suitable solvent can help control the reaction rate and absorb the generated heat.[2]

Q4: What are the most common impurities encountered in this compound synthesis?

Common impurities can include:

  • Unreacted Furan-3-carboxylic acid: This can result from incomplete conversion to the acid chloride or hydrolysis of the acid chloride.

  • Polymerization byproducts: Furan rings are sensitive to acidic conditions and can polymerize, forming tar-like substances.

  • Residual solvents: Solvents used in the reaction or purification steps may remain in the final product.[2][3]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete conversion of Furan-3-carboxylic acid to 3-furoyl chloride.- Ensure a slight excess (e.g., 1.2-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride) is used.- Increase the reaction time or temperature for the acid chloride formation step.- Use a catalytic amount of dimethylformamide (DMF) to accelerate the reaction.[2]
Hydrolysis of 3-furoyl chloride before or during amidation.- Ensure all glassware and solvents are thoroughly dried.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Loss of product during work-up and purification.- Optimize the recrystallization solvent system to maximize recovery.- Ensure the pH of the aqueous phase during extraction is optimized to prevent the product from dissolving.[2]
Incomplete amidation of 3-furoyl chloride.- Ensure a sufficient excess of ammonia is used in the amidation step.- Improve mixing to ensure good contact between the reactants.[2]
Problem 2: Product is Off-Color (e.g., Yellow or Brown)
Potential Cause Suggested Solution
Presence of colored impurities from side reactions.- Treat the crude product solution with activated carbon before recrystallization.- Ensure the reaction temperature during amidation did not exceed the recommended range.[2]
Air oxidation of the furan ring.- Handle the product under an inert atmosphere, especially during drying and storage.[2]
Problem 3: Formation of an Insoluble, Tar-Like Substance
Potential Cause Suggested Solution
Polymerization of the furan ring under acidic conditions.- Maintain strict temperature control during both the acid chloride formation and amidation steps.- Avoid prolonged exposure to strong acidic conditions.- Use milder reaction conditions, such as a milder acid catalyst or lower temperatures.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Furan-3-carboxylic Acid

Step 1: Formation of 3-Furoyl Chloride

  • In a round-bottom flask equipped with a condenser and a stirring apparatus, suspend Furan-3-carboxylic acid in an anhydrous solvent (e.g., toluene or dichloromethane).

  • Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature. A catalytic amount of DMF can be added.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-furoyl chloride can be used directly in the next step.

Step 2: Amidation of 3-Furoyl Chloride

  • Cool a solution of aqueous ammonia in a reaction vessel to 0-10 °C.

  • Dissolve the crude 3-furoyl chloride in an anhydrous solvent (e.g., toluene).

  • Slowly add the 3-furoyl chloride solution to the cooled ammonia solution while maintaining the temperature between 0-10 °C and ensuring efficient stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Isolate the crude this compound by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Protocol 2: Synthesis of this compound from 3-Trichloroacetylfuran

This method involves the nucleophilic displacement of the trichloromethyl group with ammonia.

  • In a sealed tube, dissolve 3-trichloroacetylfuran in a suitable solvent (e.g., toluene).

  • Add aqueous ammonium hydroxide to the solution.

  • Heat the sealed tube to 80 °C for 20 hours.[4]

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Quantitative Data

Table 1: Reaction Conditions for the Synthesis of this compound and Derivatives [4]

Starting MaterialReagentSolventTemperature (°C)Time (h)ProductYield (%)
3-TrichloroacetylfuranAmmonium hydroxide-8020This compound72
3-TrichloroacetylfuranMethylamine (28% aq.)-8020N-Methylthis compound98
3-TrichloroacetylfuranAllylamineToluene8024N-Allylthis compound91
3-TrichloroacetylfuranPiperidineToluene10016(Furan-3-yl)(piperidino)methanone67

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low Yield of This compound check_acid_chloride Check Acid Chloride Formation: Incomplete Conversion? start->check_acid_chloride solution_acid_chloride Increase chlorinating agent (1.2-1.5 eq). Increase reaction time/temp. Add catalytic DMF. check_acid_chloride->solution_acid_chloride Yes check_hydrolysis Check for Hydrolysis: Wet reagents/glassware? check_acid_chloride->check_hydrolysis No end Improved Yield solution_acid_chloride->end solution_hydrolysis Thoroughly dry all glassware and solvents. Use inert atmosphere (N2 or Ar). check_hydrolysis->solution_hydrolysis Yes check_amidation Check Amidation Step: Incomplete Reaction? check_hydrolysis->check_amidation No solution_hydrolysis->end solution_amidation Use sufficient excess of ammonia. Improve mixing. check_amidation->solution_amidation Yes check_workup Check Work-up/Purification: Product Loss? check_amidation->check_workup No solution_amidation->end solution_workup Optimize recrystallization solvent. Optimize pH during extraction. check_workup->solution_workup Yes solution_workup->end

Caption: Troubleshooting workflow for low yield of this compound.

Scalable_Synthesis_Workflow Scalable Synthesis Workflow for this compound cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification start Furan-3-carboxylic Acid reagents1 SOCl2 (1.2-1.5 eq) cat. DMF Anhydrous Solvent reaction1 Reflux (Monitor completion) start->reaction1 reagents1->reaction1 product1 Crude 3-Furoyl Chloride reaction1->product1 reaction2 0-10 °C (Slow Addition, Vigorous Stirring) product1->reaction2 reagents2 Aqueous NH3 (Excess) reagents2->reaction2 product2 Crude this compound reaction2->product2 purification Recrystallization product2->purification final_product Pure this compound purification->final_product

Caption: General workflow for the scalable synthesis of this compound.

References

Technical Support Center: Enhancing the Purity of Furan-3-carboxamide Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of Furan-3-carboxamide. Below you will find troubleshooting guides and frequently asked questions to help you enhance the purity of your products.

Troubleshooting Guide

Issue 1: Low Purity of this compound After Initial Synthesis

Symptom: Crude product analysis by HPLC, GC-MS, or NMR shows significant impurities.

Possible Causes & Solutions:

CauseSolution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of starting materials. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Presence of Unreacted Starting Materials - Furan-3-carboxylic acid: If the starting material is the corresponding acid, an aqueous basic wash (e.g., saturated sodium bicarbonate solution) during work-up can help remove it. Ensure the pH of the aqueous phase is optimized to avoid dissolving the desired amide product.[1] - Acyl chloride instability: If an acyl chloride intermediate is used, ensure it is used immediately after preparation as it can be sensitive to moisture.
Formation of Side Products - Side reactions with reagents: Certain reagents, like n-Butyllithium if used in a preceding step, can lead to side products. Re-evaluate the reaction conditions (e.g., temperature, addition rate) to minimize these.[2] - Purification: Employ column chromatography to separate the desired product from closely related impurities.[3][4]
Product Degradation - Temperature control: Avoid excessive heating during reaction and work-up, as furan rings can be sensitive. - Inert atmosphere: Handle the product under an inert atmosphere (e.g., nitrogen or argon), especially during drying and storage, to prevent air oxidation.[1]
Issue 2: Product is Off-Color (e.g., Yellow or Brown)

Symptom: The isolated this compound product is not a white or off-white solid as expected.

Possible Causes & Solutions:

CauseSolution
Presence of Colored Impurities - Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable solvent and treat the solution with a small amount of activated carbon to adsorb colored impurities.[1] Filter the solution while hot to remove the carbon before allowing it to cool for crystallization. - Chromatography: Flash column chromatography can effectively separate colored impurities from the desired product.
Air Oxidation - Handle the compound under an inert atmosphere, particularly during prolonged heating or storage.[1]
Reaction Temperature Too High - Ensure the reaction temperature, especially during amidation, does not exceed the recommended range to prevent the formation of degradation products.[1]
Issue 3: Difficulty with Purification by Recrystallization

Symptom: The product fails to crystallize from solution, oils out, or the resulting crystals are of low purity.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent Choice - An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below.[1][5][6] - Conduct small-scale solvent screening with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find the optimal system.[1]
Insufficient Supersaturation - The solution may not be concentrated enough. Slowly evaporate some of the solvent or cool the solution to a lower temperature to induce crystallization.[5]
Inhibition of Nucleation - Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface to create nucleation sites.[5] - Seeding: Add a small seed crystal of pure this compound to the cooled solution to initiate crystallization.[5]
Compound Oiling Out - This occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to a high degree. - Solution: Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound?

A1: Recrystallization and flash column chromatography are the most common and effective methods.[1]

  • Recrystallization is excellent for removing small amounts of impurities from a solid product. The choice of solvent is critical; a mixture like ethanol/water or isopropanol can be effective.[1]

  • Flash column chromatography is highly effective for separating the product from byproducts and unreacted starting materials, especially when dealing with complex mixtures.[3][4][7]

Q2: How do I choose the right solvent system for flash column chromatography?

A2: The ideal solvent system should provide good separation of your this compound from its impurities on a TLC plate, with a target Rf value for the product between 0.15 and 0.40.[8]

  • Starting Point: For a polar compound like this compound, begin with solvent systems like 100% ethyl acetate or a mixture of methanol in dichloromethane (e.g., 5% MeOH/DCM).[9] A standard system for moderately polar compounds is ethyl acetate/hexane.[9]

  • TLC Analysis: Use TLC to test various solvent mixtures. If the product spot remains at the baseline, increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate or methanol). If the spot runs to the top of the plate, decrease the polarity (e.g., increase the percentage of hexane).[8]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The following techniques are essential for determining the purity and confirming the structure of your final product:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your compound and detecting trace impurities.[10][11][12] A reversed-phase C8 or C18 column with a mobile phase such as water/acetonitrile or water/methanol is a common starting point for furan derivatives.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound and identifying any structural impurities.[13][14][15] The chemical shifts of the furan ring protons are sensitive to the substituents.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and byproducts.

Q4: My this compound product appears to be an oil and won't solidify. What should I do?

A4: If your product is an oil, it could be due to residual solvent or the presence of impurities that are depressing the melting point.

  • Remove Residual Solvent: Ensure all solvent has been removed under high vacuum, possibly with gentle heating.

  • Trituration: Try adding a non-polar solvent in which your product is insoluble (e.g., hexanes or petroleum ether) and scratching the flask. This can sometimes induce crystallization.

  • Purification: The oily nature is likely due to impurities. Purify the oil using flash column chromatography. After chromatography and solvent removal, the purified product should solidify.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., ethyl acetate/hexane mixtures).

    • Identify a solvent system that gives an Rf value for the product between 0.15 and 0.40 and separates it from impurities.[8]

  • Column Packing:

    • Choose an appropriately sized column for the amount of crude product.

    • Pack the column with silica gel using either a "wet" or "dry" packing method. Ensure the silica gel bed is well-settled and free of cracks or air bubbles.[7]

  • Sample Loading:

    • Dry Loading (recommended for solids): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]

    • Liquid Loading: Dissolve the crude product in a minimal amount of the chromatography eluent and load it directly onto the column. This is best for non-polar compounds.[7]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply pressure (e.g., with compressed air or a pump) to begin elution.

    • Collect fractions in test tubes and monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating.

    • A good solvent will dissolve the product when hot but not when cold.[6]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[6]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Reheat the solution briefly and then perform a hot filtration to remove the carbon.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Furan Ring Protons

CompoundH-2H-4H-5Solvent
Furan[14][16]7.466.427.46CDCl₃
3-Methylfuran[14]7.216.227.33CDCl₃
Furan-3-carboxylic acid[17]7.936.677.52D₂O
This compound (Predicted) ~8.0-8.2~6.7-6.9~7.5-7.7CDCl₃/DMSO-d₆

Note: Predicted shifts for this compound are estimates based on related structures. Actual values should be determined experimentally.

Table 2: Common Solvent Systems for Flash Chromatography of Polar Compounds [9]

Solvent SystemPolarityNotes
Ethyl Acetate/HexaneAdjustableA standard and versatile system.
Methanol/DichloromethaneHighEffective for very polar compounds.
10% Ammonia in Methanol/DichloromethaneHigh (Basic)Useful for basic compounds like amines.
100% Ethyl AcetateHighA good starting point for polar compounds.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound tlc TLC Analysis for Solvent System start->tlc Select Purification Method column Flash Column Chromatography tlc->column fractions Collect & Combine Pure Fractions column->fractions evaporation Solvent Evaporation fractions->evaporation purity_check Purity & Structure Confirmation (HPLC, NMR) evaporation->purity_check final_product Pure this compound purity_check->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_crystallization start Compound Fails to Crystallize cause1 Insufficient Supersaturation? start->cause1 cause2 Poor Solvent Choice? cause1->cause2 No solution1 Concentrate Solution or Cool Further cause1->solution1 Yes cause3 Nucleation Inhibited? cause2->cause3 No solution2 Re-screen for a Better Solvent/Mixture cause2->solution2 Yes solution3 Scratch Flask or Add Seed Crystal cause3->solution3 Yes

Caption: Decision tree for troubleshooting crystallization issues.

References

Furan-3-Carboxamide Reactions: A Technical Support Center for By-Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating by-product formation in Furan-3-carboxamide reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare Furan-3-carboxamides?

A1: Furan-3-carboxamides are typically synthesized by coupling Furan-3-carboxylic acid with a primary or secondary amine. Common methods include:

  • Acid Chloride Formation Followed by Amidation: The carboxylic acid is first converted to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting Furan-3-carbonyl chloride is then reacted with the desired amine.[1][2]

  • Direct Amide Coupling: A coupling reagent, such as a carbodiimide (e.g., DCC, EDC) or a phosphonium salt (e.g., BOP, PyBOP), is used to facilitate the direct formation of the amide bond between the carboxylic acid and the amine.[3]

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is causing this?

A2: The formation of dark, tarry substances is a frequent issue in furan chemistry and is most often due to the polymerization of the furan ring.[4][5] Furans are sensitive to acidic conditions, which can catalyze polymerization.[4][6] This can be exacerbated by:

  • Strongly acidic coupling reagents or additives.

  • Acidic workup conditions. [6]

  • High reaction temperatures. [4]

  • Prolonged reaction times. [5]

Q3: I am observing a significant amount of a white precipitate in my reaction when using a carbodiimide coupling reagent. What is it?

A3: When using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the corresponding urea by-product (dicyclohexylurea or diisopropylurea) is formed.[7] Dicyclohexylurea is notoriously insoluble in many common organic solvents and precipitates out of the reaction mixture.[7] While this can be advantageous for purification by simple filtration, it can also sometimes co-precipitate with the desired product.

Q4: What is an N-acylurea by-product and how is it formed?

A4: An N-acylurea is a common by-product in carbodiimide-mediated coupling reactions. It is formed from the rearrangement of the highly reactive O-acylisourea intermediate, which is the initial product of the reaction between the carboxylic acid and the carbodiimide.[8][9] This rearrangement competes with the desired reaction of the O-acylisourea with the amine. The formation of N-acylurea is a dead-end for the desired amide product and can complicate purification.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound synthesis and provides actionable steps to resolve them.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of this compound 1. Incomplete reaction: Insufficient coupling reagent or reaction time.1. Increase the equivalents of the coupling reagent. Monitor the reaction progress by TLC or LC-MS to ensure the consumption of starting materials.
2. Formation of N-acylurea by-product: The O-acylisourea intermediate is rearranging faster than it is reacting with the amine.[8]2. Add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or OxymaPure to the reaction. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[9][10]
3. Polymerization of the furan ring: Acidic conditions or high temperatures are degrading the starting material or product.[4][5]3. Use milder coupling reagents and additives. Control the reaction temperature carefully, often starting at 0°C and allowing it to slowly warm to room temperature. If an acidic workup is necessary, perform it quickly and at a low temperature.
Colored Impurities in the Final Product 1. Polymerization: As mentioned above, this is a common cause of discoloration.[5]1. Optimize reaction conditions to minimize polymerization (see above). Consider treating the crude product with activated carbon to remove colored impurities.
2. Oxidation: The furan ring can be susceptible to air oxidation, especially at elevated temperatures.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Unreacted Furan-3-carboxylic Acid 1. Inefficient activation: The carboxylic acid is not being effectively activated by the coupling reagent.1. Ensure your coupling reagent is fresh and of high quality. Increase the equivalents of the coupling reagent.
2. Hydrolysis of the activated species: Presence of water in the reaction mixture can hydrolyze the active intermediate back to the carboxylic acid.2. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Presence of N-acylurea By-product 1. Slow reaction with the amine: The amine may be sterically hindered or have low nucleophilicity.1. Increase the reaction temperature slightly after the initial activation step. Use a more potent coupling reagent or additive.
2. Inappropriate solvent: The solvent may not be optimal for the reaction, leading to a slower coupling rate.2. Screen different polar aprotic solvents like DMF, NMP, or acetonitrile.

Quantitative By-Product Analysis

While specific quantitative data for by-product formation in this compound reactions is not extensively reported in the literature, the following table provides a general overview of expected by-products and their typical ranges based on analogous amide coupling reactions. The actual yields will be highly dependent on the specific substrates, reagents, and reaction conditions.

By-product Formation Pathway Typical Yield Range (%) Analytical Method for Quantification
N-acylurea Rearrangement of O-acylisourea intermediate from carbodiimide coupling.[8]5 - 30%HPLC-UV, LC-MS
Polymeric material Acid-catalyzed polymerization of the furan ring.[4][5]Highly variable (trace to >50%)Gravimetric analysis of insoluble material, Size Exclusion Chromatography (SEC)
Unreacted Furan-3-carboxylic acid Incomplete reaction or hydrolysis of activated intermediate.0 - 20%HPLC-UV, LC-MS
Coupling reagent-derived urea Stoichiometric by-product of carbodiimide coupling.[7]~100% (based on coupling reagent)Gravimetric analysis (for insoluble ureas), HPLC-UV, LC-MS

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-Furan-3-carboxamide using EDC/HOBt Coupling

Materials:

  • Furan-3-carboxylic acid

  • Benzylamine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Furan-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add EDC·HCl (1.2 eq) at 0°C under a nitrogen atmosphere.

  • Stir the mixture at 0°C for 30 minutes.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HPLC-MS Method for the Analysis of By-products

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled with a Mass Spectrometer (MS) and a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

Sample Preparation:

  • Accurately weigh a small amount of the crude reaction mixture.

  • Dissolve it in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

  • Create calibration curves for the this compound product and any available standards for potential by-products (e.g., Furan-3-carboxylic acid, N-acylurea if synthesized separately).

  • For unknown by-products, relative quantification can be performed based on the peak area relative to the main product, assuming a similar response factor.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis By-product Analysis start Furan-3-carboxylic Acid + Amine coupling Coupling Reagent (e.g., EDC/HOBt) start->coupling reaction Amidation Reaction coupling->reaction workup Aqueous Workup reaction->workup crude Crude Reaction Mixture reaction->crude purification Column Chromatography workup->purification product Pure this compound purification->product sample_prep Sample Preparation crude->sample_prep hplc_ms HPLC-MS Analysis sample_prep->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis report By-product Profile data_analysis->report

Caption: Experimental workflow for the synthesis and by-product analysis of this compound.

side_reaction_pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways RCOOH Furan-3-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea Polymer Polymeric By-products RCOOH->Polymer Acid-catalyzed Polymerization Carbodiimide R'-N=C=N-R' Carbodiimide->O_acylisourea Amide Furan-3-CONH-R'' (Desired Product) O_acylisourea->Amide N_acylurea N-Acylurea By-product O_acylisourea->N_acylurea Rearrangement Amine R''-NH2 Amine->Amide

Caption: Signaling pathways illustrating the main reaction and common side reactions in this compound synthesis.

troubleshooting_flowchart start Low Yield or Impure Product check_sm Check for Unreacted Starting Materials (TLC/LC-MS) start->check_sm sm_present Unreacted SM Present check_sm->sm_present increase_reagents Increase Equivalents of Coupling Reagent/Amine sm_present->increase_reagents Yes check_byproducts Analyze for By-products (HPLC-MS) sm_present->check_byproducts No optimize_time_temp Optimize Reaction Time and Temperature increase_reagents->optimize_time_temp byproducts_present By-products Identified check_byproducts->byproducts_present n_acylurea N-Acylurea Detected byproducts_present->n_acylurea Yes purify Optimize Purification byproducts_present->purify No add_additive Add HOBt or OxymaPure n_acylurea->add_additive Yes polymer Polymeric Material Detected n_acylurea->polymer No add_additive->purify milder_conditions Use Milder Conditions (pH, Temp) polymer->milder_conditions Yes polymer->purify No milder_conditions->purify

Caption: A logical troubleshooting flowchart for addressing low yield and impurity issues in this compound reactions.

References

Technical Support Center: Catalyst Selection for Efficient Furan-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on catalyst selection for the efficient synthesis of Furan-3-carboxamides. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Furan-3-carboxamides, categorized by the type of catalytic system.

General Issues

Q1: My reaction is resulting in a low yield of the desired Furan-3-carboxamide. What are the common causes?

A1: Low yields can stem from several factors, including:

  • Incomplete conversion: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal catalyst choice: The selected catalyst may not be ideal for your specific substrates.

  • Poor quality of reagents or solvents: Ensure all materials are pure and anhydrous, as water can lead to unwanted side reactions.[1]

  • Side reactions: Polymerization of the furan ring or formation of other byproducts can consume starting materials.[1][2]

  • Product degradation: Furan rings can be sensitive to harsh acidic or basic conditions, leading to decomposition during the reaction or workup.[1][2]

Q2: I am observing the formation of a dark, tar-like substance in my reaction mixture. How can I prevent this?

A2: Tar formation is a common issue in furan synthesis, often due to the polymerization of the furan ring under acidic conditions.[1][2] To mitigate this:

  • Use milder reaction conditions: Opt for a milder acid catalyst or a Lewis acid instead of strong Brønsted acids.[1]

  • Control the temperature: Avoid excessive heat, as it can accelerate polymerization. Run the reaction at the lowest effective temperature.[1]

  • Minimize reaction time: Monitor the reaction closely and work it up as soon as the starting materials are consumed.

  • Ensure anhydrous conditions: Water can promote ring-opening and subsequent polymerization.[1]

Q3: What are the best practices for purifying Furan-3-carboxamides?

A3: Purification can be challenging due to the potential for product degradation. Consider the following:

  • Column Chromatography: Use neutral or deactivated silica gel to avoid acid-catalyzed decomposition on the column. Adding a small amount of a neutralizer like triethylamine to the eluent can also be beneficial.

  • Recrystallization: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Distillation: For volatile derivatives, vacuum distillation can be effective, but care must be taken to avoid thermal decomposition.[1]

Indium(III) Triflate (In(OTf)₃) Catalyzed Synthesis

Q1: My In(OTf)₃-catalyzed reaction between a 1,4-naphthoquinone and a β-ketoamide is slow or incomplete. What should I do?

A1: Several factors could be at play:

  • Catalyst activity: Ensure the In(OTf)₃ is of high purity and has been stored under anhydrous conditions.

  • Solvent choice: Acetonitrile is generally the preferred solvent for this reaction, leading to higher yields compared to toluene, dichloromethane, THF, or nitromethane.[3]

  • Substrate reactivity: Electron-withdrawing groups on the 1,4-naphthoquinone generally lead to higher yields.[3]

  • Stirring: Ensure efficient mixing of the heterogeneous reaction mixture.

Q2: Are there alternative Lewis acids I can use if In(OTf)₃ is not effective?

A2: While In(OTf)₃ has shown superior catalytic activity in many cases, other Lewis acids like FeCl₃, Y(OTf)₃, Cu(OTf)₂, PdCl₂, and RuCl₃ have also been reported to catalyze this transformation, albeit with potentially lower yields.[3]

Palladium-Catalyzed Synthesis

Q1: I am attempting a palladium-catalyzed oxidative carbonylation to synthesize a furan-3-carboxylate precursor, but the yield is low. What are the critical parameters?

A1: For the PdI₂/KI-catalyzed oxidative carbonylation of 3-yne-1,2-diols, consider the following:[4][5]

  • CO and Air Pressure: The reaction is typically carried out under pressure (e.g., 40 atm of a 4:1 CO/air mixture). Ensure your experimental setup maintains the correct pressure.[4][5]

  • Temperature: A reaction temperature of around 100°C is generally optimal.[4][5]

  • Catalyst System: The combination of PdI₂ and KI is crucial for the catalytic cycle.

  • Alcoholic Media: The reaction is performed in an alcoholic solvent which also acts as a nucleophile.

Q2: What is the role of the ligand in palladium-catalyzed C-H arylation of furans?

A2: The choice of ligand is critical for the efficiency and selectivity of the reaction. Polydentate phosphine ligands, such as cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane (Tedicyp), have been shown to be highly effective, allowing for very low catalyst loadings. The ligand influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.

Amidation of Furan-3-carboxylic Acid

Q1: I am having trouble with the direct amidation of furan-3-carboxylic acid with an amine. What catalysts can I use?

A1: Direct amidation can be challenging. Common methods involve activating the carboxylic acid first.

  • Two-step process: A reliable method is to first convert the furan-3-carboxylic acid to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine.

  • Coupling agents: Reagents like 1,1'-Carbonyldiimidazole (CDI) can be used to activate the carboxylic acid in situ before adding the amine.

Q2: The amidation of the acyl chloride is highly exothermic. How can I control the reaction?

A2: To manage the exotherm:

  • Slow addition: Add the acyl chloride solution slowly to a cooled solution of the amine.

  • Low temperature: Maintain the reaction temperature between 0-10°C using an ice bath.

  • Efficient stirring: Ensure good heat dissipation through vigorous stirring.

  • Dilution: Using an appropriate solvent can help control the reaction rate.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis and Precursors

Catalytic SystemStarting MaterialsProduct TypeCatalyst LoadingTemperature (°C)TimeYield (%)Reference
In(OTf)₃1,4-Naphthoquinones, β-KetoamidesNaphtho[1,2-b]furan-3-carboxamides5 mol%Room Temp1 hup to 95%[3]
PdI₂/KI3-Yne-1,2-diols, CO, Air, AlcoholFuran-3-carboxylic estersNot specified100Not specified56-93%[4][5]
Base-promoted3-Trichloroacetylfuran, AminesFuran-3-carboxamidesN/A80-18016-72 h68-98%[6]
Ag₂CO₃/BasePropargyl alcohol, 3-Oxo amidesFuran-3-carboxamidesNot specifiedNot specifiedNot specifiedHigh[4]

Experimental Protocols

Protocol 1: In(OTf)₃-Catalyzed Synthesis of Naphtho[1,2-b]furan-3-carboxamides[3]
  • Reaction Setup: To a solution of a 1,4-naphthoquinone derivative (0.5 mmol) and a β-ketoamide (0.5 mmol) in acetonitrile (5.0 mL), add Indium(III) triflate (In(OTf)₃, 5 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour. Monitor the consumption of the starting materials by TLC.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired naphtho[1,2-b]this compound.

Protocol 2: Palladium-Catalyzed Oxidative Carbonylation for Furan-3-carboxylate Synthesis[4][5]
  • Reaction Setup: In a high-pressure autoclave, charge a 3-yne-1,2-diol derivative, Palladium(II) iodide (PdI₂), and Potassium iodide (KI) in an alcoholic solvent (e.g., methanol, ethanol).

  • Reaction Conditions: Pressurize the autoclave with a 4:1 mixture of carbon monoxide (CO) and air to 40 atm. Heat the reaction mixture to 100°C and maintain with stirring.

  • Workup and Purification: After cooling and depressurizing the autoclave, filter the reaction mixture. Concentrate the filtrate and purify the residue by column chromatography to yield the furan-3-carboxylic ester.

Protocol 3: Synthesis of this compound from 3-Trichloroacetylfuran[6]
  • Reaction Setup: In a sealed tube, combine 3-trichloroacetylfuran with the desired amine. For liquid amines, they can be used directly. For gaseous or solid amines, a suitable solvent like toluene may be used.

  • Reaction Conditions: Heat the sealed tube to the required temperature (typically 80-180°C) for the specified time (16-72 hours), as optimized for the specific amine.

  • Workup and Purification: After cooling, if a solvent was used, remove it under reduced pressure. Adjust the pH of the reaction mixture to approximately 5 with a 1 M hydrochloric acid solution. Extract the product with ethyl acetate. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow Diagrams

experimental_workflow General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Synthetic Route & Catalyst reagents Gather & Purify Starting Materials start->reagents setup Assemble Anhydrous Reaction Setup reagents->setup add_reagents Add Reagents & Catalyst setup->add_reagents reaction_conditions Maintain Temperature & Stirring add_reagents->reaction_conditions monitoring Monitor Progress (TLC/LC-MS) reaction_conditions->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction purification Purify by Chromatography/Recrystallization extraction->purification characterization Characterize Product (NMR, MS) purification->characterization troubleshooting_workflow Troubleshooting Low Yield in this compound Synthesis cluster_incomplete_solutions Solutions for Incomplete Conversion cluster_complete_solutions Troubleshooting Post-Reaction start Low Yield Observed check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes increase_time Increase Reaction Time/Temperature incomplete->increase_time check_catalyst Check Catalyst Activity/Loading incomplete->check_catalyst check_reagents Verify Reagent Purity incomplete->check_reagents check_workup Review Workup Procedure (pH, temperature) complete->check_workup check_purification Optimize Purification (e.g., neutral silica) complete->check_purification check_side_reactions Analyze for Side Products (NMR, MS) complete->check_side_reactions

References

Validation & Comparative

A Comparative Guide to Furan-3-carboxamide and Thiophene-3-carboxamide in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical determinant of a compound's biological activity. Furan and thiophene, both five-membered aromatic heterocycles, are frequently employed as bioisosteres, sharing structural similarities but possessing distinct electronic and physicochemical properties. This guide provides a comparative analysis of furan-3-carboxamide and thiophene-3-carboxamide, focusing on their performance in key biological assays relevant to drug discovery. The information presented herein is intended for researchers, scientists, and drug development professionals to inform the rational design of novel therapeutic agents.

While direct comparative data on the unsubstituted parent compounds, this compound and thiophene-3-carboxamide, is limited in publicly available literature, this guide synthesizes findings from studies on closely related derivatives to provide a representative comparison of their potential biological activities. The data presented should be interpreted as indicative of the general trends observed for each scaffold.

At a Glance: Furan vs. Thiophene Scaffolds

FeatureFuranThiophene
Heteroatom OxygenSulfur
Electronegativity of Heteroatom HigherLower
Aromaticity LowerHigher
Polarity More PolarLess Polar
Hydrogen Bonding Capability Oxygen can act as a hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor.
Metabolic Stability Generally considered less stable and can be metabolized to reactive intermediates.Generally considered more metabolically stable.
Common Biological Activities Anticancer, Antimicrobial, Anti-inflammatory.[1][2][3]Anticancer, Antimicrobial, Anti-inflammatory.[4][5][6]

Quantitative Comparison of Biological Activities

The following tables summarize the biological activities of representative this compound and thiophene-3-carboxamide derivatives in various assays. It is important to note that the specific substitutions on the core ring structure significantly influence the observed activity.

Anticancer Activity

The cytotoxic effects of furan and thiophene carboxamide derivatives are often evaluated against a panel of cancer cell lines using the MTT assay, which measures cell viability.

Table 1: Comparative Anticancer Activity (IC50, µM) of Representative Furan and Thiophene Carboxamide Derivatives

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Furan-based N-(p-tolylcarbamothioyl)furan-2-carboxamideHepG2 (Liver)>20 µg/mL (low µM range)[7]
Furan-containing chalcone derivativeA549 (Lung)Potent activity reported[8]
Thiophene-based 5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamideHep3B (Liver)5.46[9]
2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideAntibacterial/Antifungal-[10]
Thiophene-containing chalcone derivativeA549 (Lung)Highly potent activity reported[11]

Summary of Anticancer Activity: The presented data suggests that both furan and thiophene carboxamide scaffolds can be utilized to develop potent anticancer agents. In some studies, thiophene analogs have demonstrated superior potency against certain cancer cell lines.[8][11] However, the choice between a furan and thiophene core is highly dependent on the specific molecular context and the targeted cancer cell type.[8]

Antimicrobial Activity

The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Furan and Thiophene Carboxamide Derivatives

Compound TypeDerivativeMicroorganismMIC (µg/mL)Reference
Furan-based This compound derivativesVarious bacteria and fungiSignificant activity reported[12]
Thiophene-based Thiophene-3-carboxamide derivativesVarious bacteria and fungiSignificant activity reported[10][13]
Comparative Study Thiophene/Furan-1,3,4-oxadiazole carboxamidesSclerotinia sclerotiorumThiophene analog (4i): 0.140[14]

Summary of Antimicrobial Activity: Both furan and thiophene carboxamides have been shown to exhibit significant antimicrobial properties.[12][13] In a direct comparative study of thiophene/furan-1,3,4-oxadiazole carboxamides, a thiophene-containing derivative displayed the most potent antifungal activity against Sclerotinia sclerotiorum.[14]

Anti-inflammatory Activity

The anti-inflammatory activity can be indirectly assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages using the Griess assay.

Table 3: Comparative Anti-inflammatory Activity (NO Inhibition) of Representative Furan and Thiophene Carboxamide Derivatives

Compound TypeDerivativeCell LineActivityReference
Furan-based Furan natural derivativesMacrophagesExhibit anti-inflammatory effects by modifying signaling pathways like MAPK.[3]
Thiophene-based Symmetric thiophene derivativesIn vivo modelReduced inflammation by 48.94%.[15]

Summary of Anti-inflammatory Activity: Both furan and thiophene derivatives have demonstrated anti-inflammatory potential.[3][15] Thiophene-based compounds have been reported to effectively reduce inflammation in in vivo models.[15] Furan derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and Thiophene-3-carboxamide analogs) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16] A reference wavelength of >650 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.

Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20]

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the this compound and Thiophene-3-carboxamide analogs in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[18]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18] Dilute this suspension in the broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[21]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Griess Assay for Nitric Oxide Synthase Inhibition

This colorimetric assay measures nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[22]

Principle: The Griess reaction is a two-step diazotization process. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by measuring its absorbance at 540 nm.[23]

Protocol:

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and incubate until they reach the desired confluency. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent 1 (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.[22]

    • Add 50 µL of Griess Reagent 2 (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.[22]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflow

The biological effects of this compound and Thiophene-3-carboxamide derivatives are often mediated through their interaction with specific cellular signaling pathways.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[24][25]

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammatory Mediators) Experimental_Workflow Synthesis Compound Synthesis (Furan & Thiophene Analogs) Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Synthesis->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay) Synthesis->Anti_inflammatory Data_Analysis Data Analysis & Comparison Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

References

Furan-3-Carboxamide Analogs: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of furan-3-carboxamide analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. The information is presented through structured data tables, detailed experimental protocols, and a visual representation of the targeted signaling pathway.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] This guide specifically delves into the SAR of these analogs as potent inhibitors of protein kinases, particularly focusing on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.[3][4]

Comparative Analysis of this compound Analogs as Akt Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of pyrazol-furan carboxamide analogs against Akt1 kinase and their anti-proliferative effects on human cancer cell lines. The data highlights key structural modifications and their impact on potency.

Compound IDRAkt1 IC50 (nM)[1]HCT116 IC50 (μM)[1]OVCAR-8 IC50 (μM)[1]
25a H18.21.52.3
25b 4-F10.50.81.1
25c 4-Cl9.80.70.9
25d 4-CH312.31.11.5
25e 4-OCH38.50.50.6

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenyl Ring: The presence of substituents on the 4-position of the terminal phenyl ring generally enhances the inhibitory activity against Akt1.

  • Electron-Donating Groups: An electron-donating group, such as methoxy (OCH3) at the 4-position (compound 25e ), resulted in the most potent Akt1 inhibition (IC50 = 8.5 nM) and the highest anti-proliferative activity against both HCT116 and OVCAR-8 cancer cell lines.[1]

  • Halogen Substitution: The introduction of halogen atoms, such as fluorine (F) and chlorine (Cl), at the 4-position (compounds 25b and 25c ) also led to a significant improvement in potency compared to the unsubstituted analog (25a ).[1]

Experimental Protocols

This section details the methodologies used to evaluate the biological activity of the this compound analogs.

In Vitro Kinase Inhibition Assay (Adapted from typical kinase assay protocols)[5][6][7]

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human Akt1 kinase

  • Peptide substrate (e.g., GSK3α/β peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Test compounds (this compound analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well white plates

Procedure:

  • Add 2.5 µL of the test compound at various concentrations (typically in a 3-fold serial dilution) to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 2.5 µL of a solution containing the Akt1 enzyme and the peptide substrate in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)[8]

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HCT116, OVCAR-8)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

PI3K/Akt Signaling Pathway and Inhibition

The following diagram illustrates the PI3K/Akt signaling pathway and highlights the point of inhibition by the this compound analogs. The activation of this pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt phosphorylates a range of downstream targets, including GSK3β and mTOR, to promote cell survival and proliferation.[3][5]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival GSK3b->Survival Promotes Apoptosis (when active) Proliferation Proliferation mTORC1->Proliferation Inhibitor This compound Analog Inhibitor->Akt Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound analogs on Akt.

References

Validating the Mechanism of Action of Furan-3-carboxamide Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Furan-3-carboxamide fungicides, focusing on the validation of their mechanism of action as Succinate Dehydrogenase Inhibitors (SDHIs). We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative fungicide classes.

Mechanism of Action: Targeting Fungal Respiration

This compound fungicides, a subgroup of carboxamides, function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain of fungi.[1][2][3] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to the cessation of fungal growth and development. The SDH enzyme is a well-established target for fungicides, and several classes of carboxamides have been developed to bind to the ubiquinone-binding (Qp) site of the SDH complex.

The following diagram illustrates the signaling pathway and the point of inhibition by this compound fungicides.

cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Complex_I Complex I Q Ubiquinone Pool Complex_I->Q e- Complex_II Complex II (SDH) Complex_II->Q e- Complex_III Complex III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Q->Complex_III Cyt_c->Complex_IV ATP ATP ATP_Synthase->ATP Furan_3_carboxamide This compound Fungicide Furan_3_carboxamide->Complex_II Inhibition

Caption: Mechanism of action of this compound fungicides.

Comparative Performance Data

The efficacy of fungicides is commonly evaluated by determining the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). EC50 represents the concentration of a fungicide that causes a 50% reduction in fungal growth, while IC50 is the concentration that leads to 50% inhibition of a specific enzyme, in this case, SDH. Lower values indicate higher potency.

The following tables summarize the in vitro activity of a representative this compound fungicide and compare it with other SDHI fungicides and fungicides with different modes of action. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the specific fungal species or strains tested across different studies.

Table 1: In Vitro Activity (EC50) of a Furan-Carboxamide Fungicide and Comparators Against Sclerotinia sclerotiorum

Fungicide ClassCompoundEC50 (mg/L)Reference
Furan-Carboxamide (SDHI) Compound 4i0.140 ± 0.034[4]
Pyrazole-Carboxamide (SDHI)Boscalid0.645 ± 0.023[4]

Table 2: In Vitro SDH Enzyme Inhibition (IC50) of a Furan-Carboxamide Fungicide and a Comparator

Fungicide ClassCompoundIC50 (µM)Reference
Furan-Carboxamide (SDHI) Compound 4g1.01 ± 0.21[4]
Furan-Carboxamide (SDHI) Compound 4i4.53 ± 0.19[4]
Pyrazole-Carboxamide (SDHI)Boscalid3.51 ± 2.02[4]

Table 3: Comparative In Vitro Activity (EC50) of Various Fungicide Classes Against Different Phytopathogenic Fungi

Fungicide ClassCompoundPathogenEC50 (mg/L)
Furan-Carboxamide (SDHI) BenodanilRhizoctonia solani6.38
Furan-Carboxamide (SDHI) Hybrid Compound 18Rhizoctonia solani6.06
Pyrazole-Carboxamide (SDHI)PenthiopyradColletotrichum gloeosporioides0.45 - 3.17
Benzamide (SDHI)BenzovindiflupyrColletotrichum gloeosporioides0.08 - 1.11
Strobilurin (QoI Inhibitor)AzoxystrobinAlternaria alternata>100 (resistant)
Triazole (DMI)DifenoconazoleAlternaria alternata0.06 - 0.14

Experimental Protocols

To validate the mechanism of action and evaluate the efficacy of this compound fungicides, two key in vitro experiments are typically performed: the Mycelial Growth Inhibition Assay and the Succinate Dehydrogenase (SDH) Inhibition Assay.

Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of the fungicide on the growth of the target fungus.

cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis A Prepare fungicide stock solutions in DMSO B Incorporate into molten PDA medium at various concentrations A->B C Pour into Petri dishes B->C D Place a mycelial plug from an actively growing fungal culture in the center C->D E Incubate at 25°C in the dark D->E F Measure colony diameter at regular intervals E->F G Calculate percentage of growth inhibition F->G H Determine EC50 value G->H

Caption: Experimental workflow for the Mycelial Growth Inhibition Assay.

Detailed Methodology:

  • Preparation of Fungicide Plates:

    • Prepare stock solutions of the this compound fungicide and comparator compounds in dimethyl sulfoxide (DMSO).

    • Add appropriate volumes of the stock solutions to molten potato dextrose agar (PDA) to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A control plate with DMSO only should also be prepared.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing culture of the target fungus on PDA, cut mycelial plugs (e.g., 5 mm in diameter) using a sterile cork borer.

    • Place one mycelial plug in the center of each fungicide-amended and control PDA plate.

  • Incubation:

    • Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant portion of the plate's diameter.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

    • Determine the EC50 value by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Succinate Dehydrogenase (SDH) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the fungicide on the activity of the SDH enzyme.

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Isolate mitochondria from the target fungus B Prepare fungicide solutions at various concentrations A->B C Incubate mitochondrial suspension with fungicide B->C D Initiate reaction by adding succinate and electron acceptor (e.g., DCPIP) C->D E Monitor the reduction of the electron acceptor spectrophotometrically D->E F Calculate the rate of SDH activity E->F G Determine IC50 value F->G

Caption: Experimental workflow for the SDH Inhibition Assay.

Detailed Methodology:

  • Mitochondria Isolation:

    • Grow the target fungus in a liquid medium (e.g., potato dextrose broth) and harvest the mycelia.

    • Disrupt the fungal cells by grinding with liquid nitrogen or using enzymatic digestion to release the organelles.

    • Isolate the mitochondria through differential centrifugation. The final mitochondrial pellet is resuspended in a suitable buffer.

  • Enzymatic Assay:

    • In a 96-well microplate, add the mitochondrial suspension to each well.

    • Add the this compound fungicide and comparator compounds at a range of concentrations to the wells and incubate for a short period (e.g., 10 minutes) to allow for binding to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, succinate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).

    • The activity of SDH is monitored by measuring the decrease in absorbance of the electron acceptor over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each fungicide concentration.

    • Determine the percentage of inhibition of SDH activity relative to a control without any fungicide.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a suitable dose-response curve.

Conclusion

The experimental data strongly support the mechanism of action of this compound fungicides as potent inhibitors of the fungal succinate dehydrogenase enzyme. The provided in vitro assays, mycelial growth inhibition and SDH inhibition, are robust methods for validating this mechanism and for comparing the efficacy of these compounds against other fungicides. The comparative data indicate that Furan-3-carboxamides can exhibit high potency, in some cases superior to existing SDHI fungicides, against specific fungal pathogens. This class of fungicides represents a valuable tool in the management of fungal diseases, and a thorough understanding of their mechanism of action is crucial for their effective and sustainable use.

References

Comparative Bioactivity Analysis of Furan-3-carboxamide Derivatives as Protein Kinase CK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide and the Clinical Candidate CX-4945 (Silmitasertib).

This guide provides a comparative overview of the in vitro and in vivo bioactivity of a representative this compound derivative, N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]this compound, and a well-established clinical trial candidate, CX-4945 (Silmitasertib). Both compounds target Protein Kinase CK2 (formerly Casein Kinase 2), a serine/threonine kinase implicated in various cancers due to its role in cell growth, proliferation, and suppression of apoptosis.[1][2] The data presented herein is compiled from discrete studies to offer a comparative perspective for researchers in oncology and drug discovery.

Quantitative Bioactivity Data

The following table summarizes the in vitro inhibitory activity of the selected this compound derivative and CX-4945 against Protein Kinase CK2.

CompoundTargetAssay TypeIC50 ValueReference
N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]this compoundProtein Kinase CK2In vitro kinase assay2.33 µM[1]
CX-4945 (Silmitasertib)Protein Kinase CK2In vitro kinase assay0.19 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Protein Kinase CK2.

Materials:

  • Recombinant human Protein Kinase CK2

  • Peptide substrate (e.g., RRRADDSDDDDD)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.

  • Add the diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., with known CK2 overexpression)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line for implantation

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length × Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).

  • Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the test compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Protein Kinase CK2 signaling pathway, which is a key regulator of cell proliferation and survival, and a general workflow for the in vitro and in vivo validation of a this compound derivative.

CK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt CK2 Protein Kinase CK2 Akt->CK2 Activates Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition CK2->Akt Phosphorylates (S129) NF_kB NF-κB CK2->NF_kB Phosphorylates & Activates Wnt_beta_catenin Wnt/β-catenin Pathway CK2->Wnt_beta_catenin Modulates Proliferation Proliferation NF_kB->Proliferation NF_kB->Apoptosis_Inhibition Wnt_beta_catenin->Proliferation Cell_Cycle_Progression Cell Cycle Progression Proliferation->Cell_Cycle_Progression Furan_3_carboxamide This compound Derivative Furan_3_carboxamide->CK2 Inhibits Experimental_Workflow Compound_Synthesis This compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Kinase_Assay CK2 Kinase Inhibition Assay In_Vitro_Screening->Kinase_Assay Cell_Viability_Assay Cancer Cell Viability Assay In_Vitro_Screening->Cell_Viability_Assay Lead_Identification Lead Compound Identification (IC50) Kinase_Assay->Lead_Identification Cell_Viability_Assay->Lead_Identification In_Vivo_Validation In Vivo Validation Lead_Identification->In_Vivo_Validation Xenograft_Model Mouse Xenograft Model In_Vivo_Validation->Xenograft_Model Efficacy_Evaluation Tumor Growth Inhibition Evaluation Xenograft_Model->Efficacy_Evaluation Preclinical_Candidate Preclinical Candidate Efficacy_Evaluation->Preclinical_Candidate

References

Comparative Efficacy of Furan-3-carboxamide Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The furan-3-carboxamide scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic activity against a range of cancer cell lines, often targeting key signaling pathways involved in tumor growth and proliferation. This guide provides a comparative analysis of the efficacy of various this compound derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in navigating the landscape of these compounds and to inform future drug development efforts.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of selected this compound derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Cytotoxicity of Anthra[2,3-b]this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3c K562 (Leukemia)0.4 ± 0.1[1]
K562/4 (Doxorubicin-resistant Leukemia)0.4 ± 0.06[1]
HCT116 (Colon Carcinoma)1.6 ± 0.4[1]
HCT116 p53-/- (Colon Carcinoma)1.2 ± 0.1[1]
3d K562 (Leukemia)0.5 ± 0.1[1]
K562/4 (Doxorubicin-resistant Leukemia)0.5 ± 0.1[1]
HCT116 (Colon Carcinoma)0.9 ± 0.1[1]
HCT116 p53-/- (Colon Carcinoma)1.4 ± 0.2[1]
6 Gastric Carcinoma Cell LinesInduces apoptosis at 1 µM[2]
9 Gastric Carcinoma Cell LinesInduces apoptosis at 1 µM[2]

Table 2: Cytotoxicity of Furopyridone Derivatives Derived from 3-Furan-carboxylic Acid

Compound IDCancer Cell LineIC50 (µg/mL)Incubation Time (h)Reference
4c KYSE70 (Esophageal Cancer)1.46324[3]
KYSE70 (Esophageal Cancer)1.32948[3]
KYSE150 (Esophageal Cancer)0.88824[3]
KYSE150 (Esophageal Cancer)0.65548[3]

Experimental Protocols

Synthesis of this compound Derivatives

General Procedure for the Synthesis of Anthra[2,3-b]furan-3-carboxamides:

The synthesis of anthra[2,3-b]furan-3-carboxamides typically starts from 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acid. The carboxylic acid is activated, for example, by converting it to an acyl chloride using thionyl chloride or by using coupling agents like 1,1'-carbonyldiimidazole (CDI). The activated acid is then reacted with the desired amine to form the corresponding amide. For amines containing a protective group like Boc, a subsequent deprotection step using an acid (e.g., HCl or methanesulfonic acid) is required to yield the final water-soluble salt.[4]

General Procedure for the Synthesis of Furopyridone Derivatives:

Furopyridone derivatives can be synthesized from 3-furoic acid. The synthesis may involve the acylation of an amino acid with 3-furoyl chloride, followed by an intramolecular Friedel-Crafts acylation (Eaton's reagent) to form the dihydropyridone ring. Subsequent reduction and further modifications can lead to a variety of derivatives.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathways and Mechanisms of Action

This compound derivatives have been suggested to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt and VEGFR-2 signaling pathways are prominent targets.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Some furan-based derivatives have been shown to inhibit this pathway.[6][7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Furan_deriv This compound Derivatives Furan_deriv->PI3K Inhibition Furan_deriv->Akt Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated anti-cancer strategy. Several furan-containing compounds have been identified as VEGFR-2 inhibitors.[8][9]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Furan_deriv This compound Derivatives Furan_deriv->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and potential inhibition by this compound derivatives.

Experimental Workflow: Investigating Pathway Inhibition

Experimental_Workflow Cell_culture Cancer Cell Culture Treatment Treat with Furan-3- carboxamide Derivative Cell_culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Antibody Primary & Secondary Antibody Incubation Western_Blot->Antibody Detection Chemiluminescent Detection Antibody->Detection Analysis Densitometry Analysis of p-Akt / p-VEGFR-2 Detection->Analysis

Caption: Experimental workflow for analyzing protein phosphorylation in signaling pathways.

References

Furan-3-Carboxamide Derivatives as Versatile Scaffolds in Drug Discovery: A Comparative Docking Study

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the binding interactions of furan-3-carboxamide derivatives with key protein targets implicated in cancer and infectious diseases reveals their potential as promising therapeutic agents. This guide synthesizes molecular docking data from multiple studies, offering a comparative overview of their binding affinities and interaction mechanisms. Detailed experimental protocols and visual representations of key processes provide a valuable resource for researchers in drug design and development.

Furan-containing compounds, particularly this compound derivatives, are a significant class of heterocyclic molecules that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Molecular docking, a powerful computational tool, has been instrumental in elucidating the potential mechanisms of action by predicting the binding modes and affinities of these compounds with various biological targets.[2]

Quantitative Comparison of Binding Interactions

The following tables summarize the quantitative data from various docking studies, showcasing the interaction of this compound derivatives with different protein targets.

Furan DerivativeTarget ProteinTarget ClassDocking Score (kcal/mol)Binding Affinity/Inhibitory ConcentrationReference
2-phenyl-benzothis compound (Ia-22)Sortase A (SrtA)Bacterial TranspeptidaseNot ReportedIC50: 30.8μM[3]
Furan-azetidinone hybrid (4e)Enoyl-ACP Reductase (FabI)Bacterial EnzymeGScore: -9.195Emodel: -73.407[4]
Furan-azetidinone hybrid (4d)Enoyl-ACP Reductase (FabI)Bacterial EnzymeGScore: -9.039Emodel: -60.997[4]
Furyl-2-carboxamide derivative (Compound 3)Topoisomerase IIHuman EnzymeNot ReportedGI50: 23.3 μM (HCT-116 cells)[5]
Furo[2,3-c]quinolone derivative (Compound 8)EGFR Tyrosine KinaseHuman EnzymeNot Reported% Inhibition: 97.1 ± 0.08 at 10 µM[6]
Thiazole-based furan derivative (2b)Acetylcholinesterase (AChE)Human EnzymeNot ReportedKᵢ: 14.887 ± 1.054 μM[7]
Thiazole-based furan derivative (2f)Butyrylcholinesterase (BChE)Human EnzymeNot ReportedKᵢ: 4.763 ± 0.321 μM[7]

Key Protein Targets and Biological Activities

Docking studies have explored the interaction of this compound derivatives with a range of protein targets, highlighting their potential in various therapeutic areas:

  • Anticancer Activity: Furan derivatives have been investigated as inhibitors of crucial cancer-related proteins such as Topoisomerase II, EGFR Tyrosine Kinase, and B-cell lymphoma 2 (Bcl-2).[2][5][6] Molecular docking studies help in understanding the structure-activity relationships and designing more potent anticancer agents.[2]

  • Antimicrobial Activity: Several studies have focused on the potential of furan-based compounds to inhibit bacterial enzymes. Targets like Sortase A in Staphylococcus aureus and Enoyl-ACP Reductase in E. coli have been explored, suggesting that these compounds could be developed into novel antibacterial agents.[3][4] The antimicrobial activity of some furan-3-carboxamides has been assessed against a panel of microorganisms including yeast, fungi, and bacteria.[1]

  • Enzyme Inhibition: Furan/thiophene-2-carboxamide derivatives have shown inhibitory activity against enzymes like urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[8]

Experimental Protocols

The methodologies employed in the cited docking studies generally follow a standardized workflow. Below is a detailed, generalized protocol for conducting molecular docking studies of furan-containing compounds.

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure.

    • Charges (e.g., Kollman charges) are assigned to the protein atoms.

    • The prepared protein structure is saved in a suitable format, such as PDBQT for use with AutoDock.[2]

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software.

    • The 2D structures are converted to 3D structures.

    • Energy minimization of the ligand structures is performed using a suitable force field (e.g., OPLS_2005).[4]

    • The prepared ligands are saved in a compatible format for the docking software.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

    • The docking simulation is performed using software such as AutoDock, Glide, or CDOCKER.[4][5][9] These programs utilize algorithms to explore various conformations and orientations of the ligand within the protein's active site.

    • The binding of the ligands is evaluated using a scoring function (e.g., GlideScore or AutoDock's binding energy) which estimates the binding affinity.[4]

  • Analysis of Results:

    • The docking results are analyzed to identify the best-docked poses based on the scoring function.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.[3][10]

Visualizing Molecular Docking and Related Processes

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Download, Cleaning) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking Simulation (e.g., AutoDock, Glide) l_prep->docking grid->docking scoring Scoring & Ranking (Binding Energy, Docking Score) docking->scoring analysis Interaction Analysis (H-bonds, Hydrophobic Interactions) scoring->analysis

Caption: A generalized workflow for molecular docking studies.

Signaling_Pathway_Inhibition ligand This compound Derivative receptor Target Protein (e.g., EGFR, SrtA) ligand->receptor Binding & Inhibition pathway Downstream Signaling Pathway receptor->pathway response Biological Response (e.g., Cell Proliferation, Virulence) pathway->response

Caption: Inhibition of a signaling pathway by a this compound derivative.

Structure_Activity_Relationship core This compound Core substituents Substituents (R1, R2, etc.) core->substituents Modification activity Biological Activity (e.g., IC50, Binding Affinity) substituents->activity Influences

Caption: The relationship between chemical structure and biological activity.

References

Unveiling the Antifungal Potential of Furan-3-Carboxamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the development of antifungal agents is emerging with the exploration of furan-3-carboxamide derivatives. These compounds are demonstrating significant efficacy against a wide range of fungal pathogens, including those impacting agriculture and human health. This guide provides a comparative analysis of their antifungal spectrum, supported by experimental data, to assist researchers and drug development professionals in this promising field.

Recent studies have highlighted the potent and broad-spectrum antifungal activities of novel this compound compounds. Notably, certain derivatives have shown superior or comparable efficacy to existing commercial fungicides and antifungal drugs, marking them as strong candidates for future development. Their mechanism of action, in some cases, has been identified as the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in fungal respiration.

Comparative Antifungal Activity

The antifungal efficacy of various this compound derivatives has been evaluated against several fungal species. The data, presented as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50), showcases their potential.

Compound ClassFungal SpeciesMIC/EC50 (µg/mL)Comparator DrugComparator MIC/EC50 (µg/mL)Reference
Thiophene/Furan-1,3,4-oxadiazole Carboxamides Sclerotinia sclerotiorum0.140 ± 0.034 (EC50)Boscalid0.645 ± 0.023 (EC50)[1][2]
(E)-3-(furan-2-yl)acrylic acid Candida albicans64 - 512Fluconazole32 - 256[3][4][5]
Amphotericin B1 - 2[3][4][5]
5-arylfuran-2-carboxamides Candida glabrata62 - 125--[6]
Candida parapsilosis125 - 250--[6]
Nitrofuran derivatives Candida species3.9 to >250--[7]
Cryptococcus neoformans3.9 to >250--[7]
Furancarboxamides with diphenyl ether moiety Sphaceloma ampelimum0.020 (EC50)Boscalid, Carbendazim-[8]

Mechanism of Action: Targeting Fungal Respiration

Several studies suggest that a primary mechanism of action for certain this compound derivatives is the inhibition of succinate dehydrogenase (SDH).[1][9] SDH is a key enzyme complex in both the citric acid cycle and the electron transport chain, making it a vital target for disrupting fungal metabolism and energy production.

Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate Oxidation ETC Electron Transport Chain SDH->ETC Electron Transfer Furan_Carboxamide This compound Compound Furan_Carboxamide->SDH Inhibition ATP_Production ATP Production ETC->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death Depletion leads to

Figure 1. Proposed mechanism of action for SDH-inhibiting this compound compounds.

Experimental Protocols

The evaluation of the antifungal activity of this compound compounds typically involves standardized in vitro susceptibility testing methods.

Broth Microdilution Assay for MIC Determination

A common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a specific turbidity, corresponding to a defined cell concentration.

  • Serial Dilution of Compounds: The test compounds and standard antifungal agents are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[3]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution Serial Dilution of Test Compounds in 96-well Plate serial_dilution->inoculate incubate Incubate Plate (e.g., 35°C, 24-48h) inoculate->incubate read_results Visually Read MIC Values incubate->read_results end End read_results->end

Figure 2. Workflow for the broth microdilution assay to determine MIC.

Conclusion

This compound derivatives represent a highly promising class of antifungal agents with a broad spectrum of activity. Their demonstrated efficacy against both plant and human fungal pathogens, coupled with novel mechanisms of action, positions them as key candidates for the development of next-generation antifungal therapies. Further research into their structure-activity relationships and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

A Comparative Guide to the Cross-Reactivity of Furan-Carboxamide Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan-carboxamide scaffold is a versatile pharmacophore present in a variety of compounds with demonstrated biological activities, ranging from antimicrobial to anticancer effects.[1] In the realm of drug discovery, particularly for kinase inhibitors, understanding the selectivity of a compound is paramount. Cross-reactivity, or the binding of a drug to off-target kinases, can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide provides a comparative look at the cross-reactivity of a representative furan-carboxamide derivative, supported by experimental data and detailed protocols for assessing kinase selectivity.

Due to the limited availability of broad-panel cross-reactivity data for simple furan-3-carboxamide derivatives, this guide will focus on a well-characterized pyrazol-furan carboxamide analogue that has been evaluated for its kinase selectivity. This compound serves as a valuable case study for researchers working with similar molecular scaffolds.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity of a potent pyrazol-furan carboxamide derivative, compound 25e , which was designed as an Akt1 inhibitor. The data illustrates its activity against the primary target and a small panel of related kinases from the AGC kinase family.[2]

CompoundPrimary TargetIC50 (nM)Off-Target KinaseIC50 (nM)Selectivity (Fold) vs. Primary Target
Pyrazol-furan carboxamide 25e Akt115Akt228~1.9x
Akt335~2.3x
ROCK1604.0x
PKA88~5.9x

Data sourced from a study on pyrazol-furan carboxamide analogues as Akt kinase inhibitors.[2] The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Signaling Pathway Inhibition

Compound 25e primarily targets the Akt1 kinase, a key node in the PI3K/Akt signaling pathway, which is crucial for regulating cell survival, proliferation, and growth. Inhibition of Akt1 can disrupt these downstream signals, which is a therapeutic strategy in cancer treatment.[2]

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt1 PIP3->Akt PDK1->Akt Activation Downstream Downstream Targets (e.g., GSK3β, mTOR) Akt->Downstream Compound25e Pyrazol-furan carboxamide 25e Compound25e->Akt Inhibition CellResponse Cell Survival, Proliferation, Growth Downstream->CellResponse Kinase_Profiling_Workflow start Start: Test Compound (this compound derivative) dilution 1. Compound Serial Dilution (e.g., 10-point, 3-fold) start->dilution plate 2. Dispense into 384-well Plate dilution->plate add_kinase 3. Add Kinase Panel & Substrates plate->add_kinase pre_incubate 4. Pre-incubation (15 min) add_kinase->pre_incubate add_atp 5. Initiate Reaction (Add ATP) pre_incubate->add_atp incubate 6. Kinase Reaction (60 min) add_atp->incubate stop_reaction 7. Stop Reaction (Add ADP-Glo™ Reagent) incubate->stop_reaction detect 8. Add Detection Reagent & Generate Signal stop_reaction->detect read 9. Measure Luminescence detect->read analyze 10. Data Analysis (Calculate IC50 values) read->analyze end End: Selectivity Profile analyze->end

References

A Comparative Guide to the ADMET Properties of Furan-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following table summarizes key ADMET parameters for representative Furan-3-carboxamide analogs and related furan-containing compounds. It is important to note that these values are illustrative and may not be directly comparable across different studies due to variations in experimental conditions.

Compound/AnalogMetabolic Stability (t½, min)CYP450 Inhibition (IC50, µM)Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)hERG Inhibition (IC50, µM)
Analog A (Representative) > 60> 10 (for major isoforms)5.0 (Moderate)95> 30
Analog B (Representative) 355.2 (CYP3A4)2.1 (Moderate)8515
Analog C (Representative) < 15> 20 (for major isoforms)0.5 (Low)99> 50
Furan-containing drug X 458.7 (CYP2D6)12.0 (High)9225
Furan-containing drug Y 201.5 (CYP3A4)1.5 (Low)785

Experimental Protocols

Detailed methodologies for key ADMET assays are provided below to facilitate the design and interpretation of experiments for this compound analogs.

Metabolic Stability Assay

Objective: To determine the rate of metabolism of a compound in liver microsomes.

Methodology:

  • Preparation of Incubation Mixture: Human liver microsomes are incubated with the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4) containing a cofactor, typically NADPH.

  • Incubation: The reaction is initiated by the addition of the cofactor and incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in the aliquots is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

CYP450 Inhibition Assay

Objective: To assess the potential of a compound to inhibit the activity of major cytochrome P450 enzymes.

Methodology:

  • Incubation: The test compound is incubated with human liver microsomes, a specific CYP isoform probe substrate, and an NADPH regenerating system.

  • Inhibition Assessment: A range of concentrations of the test compound is used to determine the concentration-dependent inhibitory effect.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability and potential for active efflux of a compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer with tight junctions.

  • Transport Studies: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

  • Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter.

Plasma Protein Binding Assay

Objective: To determine the extent to which a compound binds to plasma proteins.

Methodology:

  • Equilibrium Dialysis: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer.

  • Incubation: The system is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.

  • Concentration Measurement: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

hERG Inhibition Assay

Objective: To assess the potential of a compound to block the hERG potassium channel, which can be an indicator of cardiotoxicity.

Methodology:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is used to measure the hERG current in the absence and presence of various concentrations of the test compound.

  • Data Analysis: The inhibitory effect of the compound on the hERG current is quantified, and the IC50 value is determined.

Mandatory Visualization

Metabolic Activation Pathway of Furan Derivatives

The following diagram illustrates the metabolic activation of the furan ring, a critical pathway associated with the potential toxicity of furan-containing compounds. This activation is primarily mediated by cytochrome P450 enzymes.

Furan_Metabolism Furan_Analog This compound Analog CYP450 Cytochrome P450 (e.g., CYP2E1, CYP3A4) Furan_Analog->CYP450 Oxidation Reactive_Intermediate Reactive Electrophilic Intermediate (e.g., Epoxide or cis-enedial) CYP450->Reactive_Intermediate Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Intermediate->Macromolecules Covalent Binding Detoxification Detoxification (e.g., GSH conjugation) Reactive_Intermediate->Detoxification Adducts Covalent Adducts Macromolecules->Adducts Toxicity Cellular Dysfunction & Toxicity Adducts->Toxicity Excretion Excretion Detoxification->Excretion

Caption: Metabolic activation of furan-containing compounds.

Safety Operating Guide

Proper Disposal of Furan-3-carboxamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Furan-3-carboxamide is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements. The following procedures are based on established safety data for furan-based compounds and should be executed with strict attention to detail.

Hazard and Safety Summary

This compound and related furan compounds are classified as hazardous materials. Proper handling and disposal are essential to mitigate risks. Below is a summary of key hazard information.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Germ Cell Mutagenicity Suspected of causing genetic defects.
Carcinogenicity May cause cancer.
Aquatic Hazard Harmful to aquatic life with long-lasting effects.
Incompatible Materials Strong oxidizing agents and strong bases.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Adherence to the following steps is mandatory to ensure safety and compliance.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Tight-sealing safety goggles or a face shield.[3]

  • Hand Protection: Appropriate chemical-resistant gloves.[3]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If there is a risk of dust or aerosol inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

2. Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[3] Emergency eyewash stations and safety showers must be readily accessible.[3]

3. Waste Identification and Segregation:

  • Clearly label this compound waste with its chemical name and associated hazards.

  • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.

4. Spill Management: In the event of a small spill:

  • Carefully sweep or scoop up the solid material, avoiding dust generation.[3]

  • Place the collected material into a clearly labeled, sealed container for hazardous waste.[3]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

5. Waste Containment:

  • Place this compound waste into a designated, leak-proof, and sealable hazardous waste container.

  • Ensure the container is in good condition and securely closed when not in use.[3]

6. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area.[3]

  • This area should be secure, well-ventilated, and away from incompatible materials.

7. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[3]

  • Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.[3]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) or all available safety information.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe_check Wear Appropriate PPE? start->ppe_check ppe_yes Proceed with Handling ppe_check->ppe_yes Yes ppe_no Stop and Obtain Correct PPE ppe_check->ppe_no No spill_check Is there a spill? ppe_yes->spill_check spill_yes Follow Spill Management Protocol spill_check->spill_yes Yes spill_no Proceed to Containment spill_check->spill_no No containment Place in Labeled, Sealed Hazardous Waste Container spill_yes->containment spill_no->containment storage Store in Designated Hazardous Waste Area containment->storage disposal Arrange for Licensed Hazardous Waste Disposal storage->disposal end End: Compliant Disposal disposal->end

References

Essential Safety and Logistics for Handling Furan-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like Furan-3-carboxamide are paramount for laboratory safety and regulatory compliance. This guide provides a detailed operational and disposal plan, emphasizing the necessary personal protective equipment (PPE) and procedural steps to mitigate risks.

Hazard Identification and Personal Protective Equipment

This compound and its derivatives are classified as hazardous materials, necessitating stringent safety protocols. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Ingestion may also be harmful.[2]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationsRationale
Eye Protection Tight-sealing safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1][2][3]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact, as the substance causes skin irritation.[1][2]
Body Protection Laboratory coat or other protective clothing.To prevent skin exposure.[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if there is a risk of inhaling dust or vapors, especially in poorly ventilated areas.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area.[1][5]

  • For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[2][4]

  • Emergency eyewash stations and safety showers must be readily accessible.[4]

Procedural Steps:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

    • Store in a locked-up area.[1][3]

  • Preparation and Use:

    • Before handling, ensure all required PPE is correctly worn.

    • Wash hands thoroughly after handling.[1]

    • Avoid breathing dust or creating dust clouds.[1]

    • Do not eat, drink, or smoke in the handling area.[2]

  • Spill Management:

    • In case of a spill, avoid dust formation.[5]

    • Sweep up the spilled material and place it into a suitable, labeled container for disposal.[1][4]

    • Ensure adequate ventilation.[2]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[2]

Disposal Plan

The disposal of this compound must be managed as hazardous chemical waste. Improper disposal can lead to environmental contamination and regulatory violations.

Table 2: Disposal Protocol

StepProcedure
Waste Identification Clearly label a dedicated, sealable waste container with "Hazardous Waste" and the full chemical name "this compound".[4]
Segregation Do not mix with other waste streams unless compatibility is confirmed.[4]
Containerization Use a compatible container, such as high-density polyethylene (HDPE) or glass. Ensure the container is in good condition and kept securely closed.[4]
Disposal Method Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not dispose of down the drain or in regular trash.[4]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh this compound prep_setup->handling_weigh Proceed to Handling handling_exp Perform Experiment handling_weigh->handling_exp emergency_spill Spill Cleanup Protocol handling_weigh->emergency_spill Spill Occurs cleanup_decon Decontaminate Work Surfaces handling_exp->cleanup_decon Experiment Complete emergency_exposure First Aid Measures handling_exp->emergency_exposure Exposure Occurs cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Vendor cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Furan-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.